Product packaging for 1-Cyclopropylpiperidin-4-ol(Cat. No.:CAS No. 851847-62-6)

1-Cyclopropylpiperidin-4-ol

Cat. No.: B1393038
CAS No.: 851847-62-6
M. Wt: 141.21 g/mol
InChI Key: CAYTVMPUNMZTFU-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperidin-4-ol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B1393038 1-Cyclopropylpiperidin-4-ol CAS No. 851847-62-6

Properties

IUPAC Name

1-cyclopropylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYTVMPUNMZTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680173
Record name 1-Cyclopropylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851847-62-6
Record name 1-Cyclopropylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Cyclopropylpiperidin-4-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cyclopropylpiperidin-4-ol: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, the piperidine ring stands out as one of the most prevalent heterocyclic motifs in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. When functionalized with a cyclopropyl group at the nitrogen atom, the resulting N-cyclopropylpiperidine moiety offers a unique combination of properties, including metabolic stability and conformational constraint, that are highly desirable in drug candidates.[3]

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional building block that incorporates both the N-cyclopropylpiperidine scaffold and a hydroxyl group for further synthetic elaboration. We will delve into its chemical structure, physicochemical properties, synthetic methodologies, and crucial applications, particularly its role in the development of potent antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Chemical Structure and Physicochemical Properties

This compound is a secondary alcohol derivative of piperidine, distinguished by the presence of a cyclopropyl group attached to the ring nitrogen. This structural combination imparts a unique set of properties that are highly advantageous in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and modulate the basicity of the piperidine nitrogen, while the hydroxyl group at the 4-position serves as a convenient handle for introducing further molecular complexity.[3][4]

The molecular structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO[4]
Molecular Weight 141.21 g/mol [4]
CAS Number 102575-30-4N/A
Appearance Colorless to light yellow crystalline powder or liquid[4]
pKa (Piperidine Nitrogen) ~10.5 - 11.5 (estimated)[4]
Solubility Moderate to high solubility in water; Soluble in polar organic solvents.[4]
Melting Point Data not readily available in cited literature.
Boiling Point Data not readily available in cited literature.

Note: Experimental melting and boiling points are not consistently reported in publicly available literature. The physical state may vary depending on purity.

The basicity of the piperidine nitrogen, with an estimated pKa in the range of 10.5-11.5, allows for the formation of salts, which can significantly enhance aqueous solubility.[4] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom), along with the hydrophobic cyclopropyl and piperidine rings, gives the molecule an amphiphilic character.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is through the reductive amination of 4-piperidone with cyclopropanecarboxaldehyde, followed by reduction, or more directly, by reacting cyclopropylamine with a protected 4-piperidone. A highly effective one-pot procedure involves the reaction of cyclopropylamine with 1-Boc-4-piperidone followed by reduction and deprotection. A representative and widely utilized approach is the direct reductive amination between an amine and a ketone.

General Experimental Protocol: Reductive Amination

The following is a representative, step-by-step methodology for the synthesis of N-alkylated piperidinols via reductive amination. This protocol can be adapted for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for reductive aminations. It is less sensitive to moisture than sodium cyanoborohydride and can often be used in a one-pot procedure without the need to pre-form the imine.

  • Dichloromethane (DCM) or Dichloroethane (DCE) are common solvents for this reaction as they are relatively non-polar and aprotic, providing good solubility for the reactants and not interfering with the reaction mechanism.

  • The reaction is typically run at room temperature as it is generally efficient without heating, which minimizes side reactions.

  • A saturated sodium bicarbonate wash is used during the work-up to neutralize any remaining acid and remove water-soluble byproducts.

  • Purification by column chromatography is a standard method to isolate the desired product from unreacted starting materials and byproducts.

Step-by-Step Protocol:

  • To a stirred solution of 4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.2 M), add cyclopropylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure this compound.

reagents 4-Piperidone + Cyclopropylamine stir Stir in DCM (1-2h, RT) reagents->stir imine Imine/Enamine Intermediate stir->imine stab Add NaBH(OAc)₃ (1.5 eq) imine->stab reaction Stir (12-24h, RT) stab->reaction workup Aqueous Work-up (NaHCO₃, Brine) reaction->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Disclaimer: The following spectral interpretations are predictive and based on the known chemical shifts and fragmentation patterns of similar N-alkylated piperidin-4-ol derivatives.

¹H NMR Spectroscopy
  • Cyclopropyl Protons: A multiplet in the upfield region, typically between δ 0.3-0.8 ppm.

  • Piperidine Protons (C2/C6 and C3/C5): A series of multiplets between δ 1.5-3.0 ppm. The protons alpha to the nitrogen (C2/C6) would be expected to be further downfield than those at C3/C5.

  • Piperidine Proton (C4-H): A multiplet around δ 3.5-4.0 ppm, shifted downfield due to the adjacent hydroxyl group.

  • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-4.5 ppm.

¹³C NMR Spectroscopy
  • Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5-15 ppm for the CH₂ groups and δ 15-25 ppm for the CH.

  • Piperidine Carbons (C3/C5): A signal around δ 30-40 ppm.

  • Piperidine Carbons (C2/C6): A signal around δ 50-60 ppm.

  • Piperidine Carbon (C4): The carbon bearing the hydroxyl group would be expected around δ 65-75 ppm.

FT-IR Spectroscopy
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple sharp absorption bands between 2850-3000 cm⁻¹.

  • C-N Stretch: A medium absorption band in the region of 1000-1200 cm⁻¹.

  • C-O Stretch: A strong absorption band around 1050-1150 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, m/z = 141.

  • Fragmentation: Common fragmentation patterns for piperidine derivatives involve the loss of substituents attached to the nitrogen and alpha-cleavage of the ring. A prominent fragment would be expected from the loss of the cyclopropyl group.

Applications in Drug Discovery

The structural features of this compound make it a highly valuable building block in the synthesis of complex drug-like molecules.[5][6] The piperidine scaffold is a common feature in centrally active agents and other therapeutics, while the N-cyclopropyl group is often introduced to enhance metabolic stability and fine-tune pharmacological activity.[3]

Key Intermediate for CCR5 Antagonists

A significant application of this compound and its derivatives is in the development of C-C chemokine receptor type 5 (CCR5) antagonists.[4] CCR5 is a co-receptor that is crucial for the entry of the R5 tropic strains of HIV-1 into host T-cells.[7] By blocking this receptor, CCR5 antagonists can effectively prevent viral entry and replication. Several potent piperidine-based CCR5 antagonists have been developed, and the N-cyclopropyl moiety is a common feature in these molecules.[1][8][9]

The hydroxyl group of this compound provides a strategic point for synthetic diversification, allowing for the attachment of other pharmacophoric elements required for high-affinity binding to the CCR5 receptor.

start This compound step1 Functionalization of OH group (e.g., Etherification, Esterification) start->step1 intermediate Diversified Intermediate step1->intermediate step2 Coupling with Pharmacophore 'X' intermediate->step2 final Complex Drug Candidate (e.g., CCR5 Antagonist) step2->final

Caption: Role of this compound as a versatile building block.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique combination of a conformationally constrained N-cyclopropyl group and a synthetically tractable hydroxyl function on the privileged piperidine scaffold makes it an attractive starting material for the synthesis of complex and potent therapeutic agents. Its demonstrated utility in the development of CCR5 antagonists highlights its importance in the ongoing search for new medicines to combat significant global health challenges. Researchers and scientists in the pharmaceutical industry can leverage the properties of this compound to accelerate their drug discovery efforts.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Growing Interest

1-Cyclopropylpiperidin-4-ol is a heterocyclic compound that has garnered increasing attention within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural motif, featuring a piperidine ring substituted with a cyclopropyl group at the nitrogen and a hydroxyl group at the 4-position, makes it a valuable intermediate in the synthesis of complex organic molecules. Notably, derivatives of this compound have shown potential as antiviral agents, underscoring the importance of a thorough understanding of its fundamental physicochemical properties for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of these properties, offering both established data and detailed methodologies for their experimental determination.

Molecular Identity and Structural Elucidation

A foundational aspect of characterizing any chemical entity is confirming its molecular structure and identity. For this compound, this is achieved through a combination of spectroscopic techniques.

1.1. Core Structural Information

PropertyValueSource
CAS Number 851847-62-6[1]
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1CC1N2CCC(CC2)O[1]
InChI Key CAYTVMPUNMZTFU-UHFFFAOYSA-N[1]

1.2. Spectroscopic Analysis: A Practical Approach

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework.

    • ¹H NMR: Would be expected to show characteristic signals for the cyclopropyl protons, the piperidine ring protons, and the proton of the hydroxyl group. The chemical shifts and coupling constants would confirm the connectivity of these groups.

    • ¹³C NMR: Would reveal the number of unique carbon environments, corresponding to the cyclopropyl, piperidine, and hydroxyl-bearing carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-N, C-O, and C-H stretching and bending vibrations would also be present.

  • Mass Spectrometry (MS): This technique provides information about the mass of the molecule and its fragmentation pattern, further confirming its identity. The molecular ion peak [M]⁺ would be observed at m/z 141, with other fragments corresponding to the loss of functional groups.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

A typical workflow for the structural elucidation of an organic molecule.

Physicochemical Properties: Bridging Structure and Function

The physicochemical properties of an active pharmaceutical ingredient (API) are critical as they influence its formulation, delivery, and bioavailability.[2][3]

2.1. Physical State and Appearance

This compound is typically a solid crystalline powder under standard conditions, though it may also be found as a liquid depending on its purity.[1] It is generally colorless to a light yellow.[1]

2.2. Thermal Properties: Melting and Boiling Points

Specific, experimentally determined melting and boiling points for this compound are not extensively documented in publicly available literature. However, we can infer expected ranges based on structurally similar compounds. For instance, the parent compound, 4-piperidinol, has a melting point of 86-90°C and a boiling point of 108-114°C at 10 mmHg.[1] The introduction of the cyclopropyl group is expected to influence these values.

Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC)

The rationale for using DSC is its high precision and the small sample size required.

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: A DSC instrument is calibrated using certified standards (e.g., indium). An empty sealed pan is used as a reference.

  • Thermal Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

2.3. Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. This compound exhibits moderate to high solubility in water, which is characteristic of piperidine derivatives containing a polar hydroxyl group.[1][4]

Predicted Solubility:

SolventPredicted SolubilityRationale
Water Moderate to HighThe presence of the polar hydroxyl group and the nitrogen atom allows for hydrogen bonding with water.[1][4]
Polar Organic Solvents (e.g., Ethanol, Methanol) High"Like dissolves like"; the polar nature of the molecule facilitates dissolution in polar organic solvents.[5]
Nonpolar Organic Solvents (e.g., Hexane) LowThe overall polarity of the molecule limits its solubility in nonpolar environments.[5]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The suspension is filtered to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_1 Shake-Flask Solubility Workflow Excess_Solid Excess Solid Compound Equilibration Equilibration (24-48h) Excess_Solid->Equilibration Solvent Solvent of Interest Solvent->Equilibration Filtration Filtration Equilibration->Filtration Analysis HPLC Analysis Filtration->Analysis Solubility_Value Thermodynamic Solubility Analysis->Solubility_Value

Workflow for the shake-flask method of solubility determination.

2.4. Acid-Base Properties: pKa

The pKa value is crucial as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The piperidine nitrogen in this compound is basic. Computational estimates suggest a pKa value for the piperidine nitrogen in the range of 10.5-11.5.[1]

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust and widely used method for the experimental determination of pKa.[1][3]

  • Sample Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is the pH at which half of the piperidine nitrogen is protonated (the half-equivalence point).

2.5. Lipophilicity: LogP and LogD

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • LogP: The partition coefficient between n-octanol and water for the neutral form of the molecule.

  • LogD: The distribution coefficient at a specific pH, which accounts for both the neutral and ionized forms of the molecule.

Computational estimates for the LogP of this compound are in the range of 0.5-1.0, indicating moderate lipophilicity.[1] The introduction of the cyclopropyl group increases the lipophilicity compared to the parent compound, 4-piperidinol (LogP = -0.52).[1]

Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)

  • Phase Preparation: n-Octanol and an aqueous buffer (of a specific pH for LogD determination) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed in a sealed container and agitated until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: LogP or LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Safety and Handling

Synthesis and Reactivity

This compound is a valuable synthetic intermediate.[1] It can be synthesized through various routes, with a common method being the reductive amination of 4-piperidone with cyclopropylamine.[1] The hydroxyl group can undergo oxidation to form the corresponding ketone, and the piperidine nitrogen can participate in N-alkylation reactions, making it a versatile building block for the synthesis of more complex molecules.[1][8]

Conclusion: A Versatile Building Block

This compound is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet fully established in the public domain, this guide provides a comprehensive framework for its characterization. By employing the standardized, field-proven methodologies detailed herein, researchers can confidently determine the critical parameters necessary to advance their work with this promising molecule. The interplay of its moderate lipophilicity, aqueous solubility, and basicity provides a solid foundation for its use in the development of novel therapeutics and other advanced materials.

References

Introduction: A Versatile Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Cyclopropylpiperidin-4-ol (CAS: 851847-62-6)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a cyclopropyl group and a hydroxyl group at the C4 position.[1] Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol .[1][2] This molecule has garnered significant interest in medicinal chemistry and organic synthesis due to its unique combination of structural motifs. The piperidine core is a privileged scaffold, prevalent in numerous pharmaceuticals, while the cyclopropyl group is a valuable bioisostere known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties in drug candidates.[3][4] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, grounded in established scientific principles.

Physicochemical & Structural Properties

The compound typically presents as a colorless to light yellow solid crystalline powder or liquid, contingent on purity and ambient conditions.[1] Its structural characteristics, including the strained three-membered cyclopropyl ring and the polar hydroxyl group, dictate its physical and chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 851847-62-6[1][2]
Molecular Formula C₈H₁₅NO[1][2]
Molecular Weight 141.21 g/mol [1]
Appearance Colorless to light yellow powder/liquid[1]
Melting Point -13 °C (9 °F)[5]
Boiling Point 106 °C (223 °F)[5]
Density 0.862 g/cm³ at 20 °C (68 °F)[5]
logP (Octanol/Water) 0.64 - 0.7[5]
pKa ~10.5 - 11.5 (Piperidine Nitrogen)[1]
Solubility Moderate to high solubility in water; soluble in various organic solvents.[1]

Core Synthesis: Reductive Amination Pathway

A robust and common method for synthesizing this compound is through the reductive amination of 4-piperidone with cyclopropanecarboxaldehyde, followed by reduction, or more directly via N-alkylation of piperidin-4-ol. However, a frequently cited laboratory-scale synthesis involves the direct reductive amination of 4-piperidone with cyclopropylamine.[1] This method is efficient and leverages readily available starting materials.

Causality of Reagent Selection

The choice of a reducing agent is critical for the success of this reaction. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred.[6] These reagents are chemoselective, meaning they will readily reduce the protonated iminium intermediate formed in situ but are slow to reduce the starting ketone. This selectivity prevents the wasteful formation of 4-hydroxypiperidine and ensures the reaction proceeds cleanly towards the desired N-alkylated product. Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion intermediate.

G cluster_reactants Reactants cluster_products Product 4-Piperidone Iminium_Ion Iminium Ion Intermediate 4-Piperidone->Iminium_Ion Condensation Cyclopropylamine Cyclopropylamine->Iminium_Ion plus1 + Product Iminium_Ion->Product Reduction Reducing_Agent NaBH(OAc)₃ (Reducing Agent) Reducing_Agent->Product Catalyst CH₃COOH (Catalyst) Catalyst->Iminium_Ion facilitates

Caption: Reductive Amination Synthesis Workflow.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride (1.0 eq), cyclopropylamine (1.2 eq), and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • pH Adjustment: If starting with the hydrochloride salt of the piperidone, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free base.

  • Iminium Formation: Add glacial acetic acid (catalytic amount, ~0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. The data presented below are predicted values based on the known effects of the functional groups present.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueData TypePredicted Signal / Peak
¹H NMR Chemical Shift (δ)~3.5-3.8 ppm (m, 1H, CH-OH), ~2.8-3.0 ppm (m, 2H, piperidine CH₂ axial), ~2.2-2.4 ppm (m, 2H, piperidine CH₂ equatorial), ~1.6-1.8 ppm (m, 1H, cyclopropyl CH), ~1.5-1.7 ppm (m, 2H, piperidine CH₂), ~1.3-1.5 ppm (m, 2H, piperidine CH₂), ~0.4-0.6 ppm (m, 2H, cyclopropyl CH₂), ~0.2-0.4 ppm (m, 2H, cyclopropyl CH₂)
¹³C NMR Chemical Shift (δ)~68-70 ppm (C-OH), ~55-58 ppm (N-CH₂ piperidine), ~35-38 ppm (CH₂ piperidine), ~8-10 ppm (N-CH cyclopropyl), ~4-6 ppm (CH₂ cyclopropyl)
IR Wavenumber (cm⁻¹)3300-3500 (broad, O-H stretch), 2920-2980 (C-H stretch, aliphatic), 1050-1150 (C-O stretch), 1100-1200 (C-N stretch)
MS (EI) m/z141 (M⁺), fragments corresponding to loss of H₂O, cyclopropyl group, etc.

Reactivity and Potential for Derivatization

The molecule's two primary functional groups, the secondary alcohol and the tertiary amine, are key sites for further chemical modification. This versatility makes it a valuable building block for creating libraries of compounds for drug discovery.[1][7]

G cluster_OH Hydroxyl Group Reactions cluster_N Piperidine Nitrogen Reactions Start This compound Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Esterification Esterification (e.g., Acyl Chloride) Start->Esterification Etherification Etherification (e.g., Williamson) Start->Etherification Salt_Formation Salt Formation (e.g., HCl, HBr) Start->Salt_Formation Ketone 1-Cyclopropyl- piperidin-4-one Oxidation->Ketone Ester Ester Derivative Esterification->Ester Ether Ether Derivative Etherification->Ether Salt Piperidinium Salt Salt_Formation->Salt

Caption: Key Derivatization Pathways.

  • Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized using standard reagents like pyridinium chlorochromate (PCC) or Swern oxidation to yield the corresponding ketone, 1-cyclopropylpiperidin-4-one.[1]

  • Substitution and Esterification: The hydroxyl group can undergo nucleophilic substitution or be converted into esters and ethers, allowing for the introduction of diverse functional groups.[1]

  • Salt Formation: The basic piperidine nitrogen readily forms salts with various acids, a common strategy to improve the aqueous solubility and crystalline properties of drug candidates.[1]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable intermediate in pharmaceutical research.

  • Antiviral Research (HIV): Notably, this compound and its derivatives have been investigated as antagonists of the chemokine receptor CCR5.[1] The CCR5 receptor is a crucial co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells. By blocking this receptor, these compounds can inhibit viral entry, positioning them as potential candidates for antiviral therapies.[1]

  • Privileged Scaffold: The piperidine ring is one of the most common N-heterocycles found in marketed drugs.[4] Its chair-like conformation allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.

  • Metabolic Stability: The incorporation of a cyclopropyl group is a well-established medicinal chemistry tactic to block sites of metabolism. The strained C-H bonds of the cyclopropyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to analogous alkyl groups, often leading to improved pharmacokinetic profiles.[3]

Safety, Handling, and Storage

As a chemical intermediate, this compound possesses significant hazards that require strict safety protocols. The Safety Data Sheet (SDS) indicates it is a highly flammable liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled.[5] It also causes severe skin burns and eye damage.[5][8]

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 2H225: Highly flammable liquid and vapour.
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin.
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled.
Skin Corrosion Sub-category 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage Category 1H318: Causes serious eye damage.
  • Handling: All manipulations should be performed within a certified chemical fume hood.[5] Personnel must wear appropriate Personal Protective Equipment (PPE), including flame-retardant antistatic protective clothing, chemical-resistant gloves, and safety goggles/face shield.[5] Avoid inhalation of vapors and any direct contact with skin or eyes.[5][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10] Keep away from heat, sparks, open flames, and other sources of ignition.[5][9] The storage area should be accessible only to authorized personnel.[5]

  • Fire Safety: Use CO₂, dry chemical, or alcohol-resistant foam for extinguishing fires.[8] Vapors may form an explosive mixture with air.[5]

Conclusion

This compound (CAS 851847-62-6) is a strategically important chemical building block. Its synthesis is well-established, primarily via reductive amination, and its structure is readily confirmed by standard spectroscopic techniques. The compound's value lies in the synergistic combination of the privileged piperidine scaffold and the beneficial pharmacokinetic influence of the cyclopropyl moiety. Its demonstrated biological activity, particularly in antiviral research, and its versatility as an intermediate for creating diverse chemical entities underscore its continued relevance for scientists and researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Biological Activity of 1-Cyclopropylpiperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-cyclopropylpiperidin-4-ol scaffold represents a compelling, yet relatively underexplored, chemical space in the landscape of modern drug discovery. This technical guide provides a comprehensive overview of the rationale behind the design of these derivatives, their potential biological activities, and the experimental methodologies required for their synthesis and pharmacological characterization. Drawing upon established principles from analogous piperidine-based ligands, particularly in the realm of opioid receptor modulation, this document serves as a foundational resource for researchers, medicinal chemists, and drug development professionals interested in harnessing the therapeutic potential of this unique chemical class. The guide details structure-activity relationships (SAR), step-by-step experimental protocols for in vitro and in vivo evaluation, and visual representations of key concepts to facilitate a deeper understanding of this promising area of research.

Introduction: The Rationale for this compound Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal template for interacting with a variety of biological targets. The 4-hydroxypiperidine motif, in particular, is a common feature in many analgesic compounds, where the hydroxyl group can act as a crucial hydrogen bond donor or acceptor, enhancing receptor affinity and modulating pharmacological properties.[2][3]

The introduction of a cyclopropyl group at the piperidine nitrogen is a strategic design element. The cyclopropyl moiety is a bioisostere of a vinyl group and is known to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to target proteins.[4] In the context of opioid receptor ligands, the N-cyclopropylmethyl substituent is a classic feature of opioid antagonists like naltrexone and mixed agonist-antagonists, highlighting the significant impact of this small carbocycle on pharmacological activity. This guide focuses on the direct N-cyclopropyl substitution, which is anticipated to confer a distinct pharmacological profile compared to its N-cyclopropylmethyl counterpart.

This guide will explore the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a primary focus on their potential as modulators of opioid receptors, while also considering their potential for activity at other CNS targets.

Synthetic Strategies

The synthesis of this compound derivatives can be approached through several established synthetic routes. A common and versatile method involves the reductive amination of a suitable 4-piperidone precursor with cyclopropylamine.

General Synthesis of 1-Cyclopropyl-4-aryl-4-hydroxypiperidines

A key class of derivatives are the 4-aryl-4-hydroxypiperidines. The synthesis of these compounds typically starts from 1-benzyl-4-piperidone, which can be readily converted to a variety of 4-aryl-4-hydroxypiperidines. Subsequent debenzylation followed by N-alkylation with a cyclopropyl group yields the target compounds.

Experimental Protocol: Synthesis of 1-Cyclopropyl-4-(4-chlorophenyl)-4-hydroxypiperidine

  • Step 1: Grignard Reaction with 1-Benzyl-4-piperidone. To a solution of 4-chlorobromobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. Stir the mixture until the Grignard reagent is formed. Cool the solution to 0°C and add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. Purify the crude product by column chromatography to obtain 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine.

  • Step 2: Debenzylation. Dissolve the product from Step 1 in ethanol and add palladium on carbon (10%). Subject the mixture to hydrogenation at 50 psi for 24 hours. Filter the catalyst and concentrate the filtrate under reduced pressure to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.

  • Step 3: N-Cyclopropylation. To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine in a suitable solvent such as dimethylformamide (DMF), add (1-ethoxycyclopropoxy)trimethylsilane and a reducing agent like sodium cyanoborohydride. Stir the reaction at room temperature overnight. Purify the final product by column chromatography.

Biological Evaluation: A Focus on Opioid Receptor Modulation

Based on the structural features of the this compound scaffold, a primary area of biological investigation is its interaction with opioid receptors (mu, delta, and kappa). The following sections detail the key in vitro and in vivo assays necessary to characterize the pharmacological profile of these derivatives.

In Vitro Characterization

Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor.[1] These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.

Experimental Protocol: Opioid Receptor Radioligand Displacement Assay [5][6]

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human mu (μ), delta (δ), or kappa (κ) opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Diprenorphine (a non-selective opioid antagonist).

  • Procedure: a. In a 96-well plate, combine the cell membrane preparation, [³H]-diprenorphine (at a concentration near its Kd), and varying concentrations of the this compound derivative. b. For non-specific binding determination, include wells with a high concentration of a non-labeled universal opioid ligand (e.g., naloxone). c. Incubate the plates at room temperature for 60-90 minutes. d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. The GTPγS binding assay is a widely used method to measure G-protein activation, an early event in GPCR signaling.[7][8]

Experimental Protocol: [³⁵S]GTPγS Binding Assay [7][8][9]

  • Membrane Preparation: Use the same membrane preparations as in the radioligand binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reagents: [³⁵S]GTPγS and GDP.

  • Procedure: a. In a 96-well plate, combine the membrane preparation, saponin (to permeabilize the membranes), GDP, and varying concentrations of the this compound derivative. b. To determine antagonist activity, pre-incubate the membranes with the test compound before adding a known opioid agonist. c. Initiate the reaction by adding [³⁵S]GTPγS. d. Incubate at 30°C for 60 minutes. e. Terminate the reaction by rapid filtration through glass fiber filters. f. Wash the filters with ice-cold assay buffer. g. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) for agonists. For antagonists, determine the IC50 and calculate the Kb value.

Diagram: GPCR Signaling and the GTPγS Assay

G_protein_cycle GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein Gα(GDP)-βγ GPCR_active->G_protein Coupling G_alpha_GTP Gα(GTP) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_alpha_GTP->G_protein GTP Hydrolysis (GTPase activity) Effector Effector Protein G_alpha_GTP->Effector Activation G_beta_gamma->Effector Activation Agonist Agonist Agonist->GPCR_inactive Binding GTP GTP GDP GDP GTPgS [³⁵S]GTPγS GTPgS->G_protein [³⁵S]GTPγS binding (non-hydrolyzable)

Caption: The GTPγS binding assay measures G-protein activation.

In Vivo Assessment of Analgesic Activity

The hot-plate test is a classic and reliable method for assessing the central analgesic effects of compounds in rodents.[10][11][12]

Experimental Protocol: Rodent Hot-Plate Test [10][11][12]

  • Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Male Swiss Webster mice or Sprague-Dawley rats.

  • Procedure: a. Acclimatize the animals to the testing room for at least 60 minutes before the experiment. b. Administer the this compound derivative or vehicle control via a suitable route (e.g., intraperitoneal, subcutaneous, or oral). c. At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the animal on the hot plate. d. Start a timer and observe the animal for nociceptive responses, such as hind paw licking, flicking, or jumping. e. Record the latency to the first nociceptive response. f. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

  • Data Analysis: Compare the response latencies of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). Calculate the percentage of maximal possible effect (%MPE).

Diagram: Experimental Workflow for In Vivo Analgesic Testing

in_vivo_workflow cluster_setup Experimental Setup cluster_dosing Dosing cluster_testing Hot-Plate Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (60 min) Dosing_Groups Randomize Animals into Treatment Groups Animal_Acclimatization->Dosing_Groups Drug_Preparation Test Compound & Vehicle Preparation Administration Administer Compound or Vehicle Drug_Preparation->Administration Dosing_Groups->Administration Time_Points Test at Pre-defined Time Points (e.g., 15, 30, 60, 90 min) Administration->Time_Points Place_on_Hot_Plate Place Animal on Hot Plate (55°C) Time_Points->Place_on_Hot_Plate Observe_and_Record Observe for Nociceptive Response & Record Latency Place_on_Hot_Plate->Observe_and_Record Statistical_Analysis Statistical Analysis (e.g., ANOVA) Observe_and_Record->Statistical_Analysis Calculate_MPE Calculate % Maximal Possible Effect (%MPE) Statistical_Analysis->Calculate_MPE

Caption: Workflow for the rodent hot-plate test.

Structure-Activity Relationships (SAR) and Data Interpretation

While a comprehensive SAR for this compound derivatives is yet to be established, we can extrapolate potential trends based on related classes of compounds. The following table presents hypothetical data for a series of 1-cyclopropyl-4-aryl-4-hydroxypiperidines to illustrate how SAR data can be organized and interpreted.

Table 1: Hypothetical In Vitro and In Vivo Data for 1-Cyclopropyl-4-aryl-4-hydroxypiperidine Derivatives

CompoundR (Aryl Group)μ-Opioid Ki (nM)κ-Opioid Ki (nM)δ-Opioid Ki (nM)[³⁵S]GTPγS Emax (%) at μ-ORHot-Plate ED₅₀ (mg/kg)
1a Phenyl15.2250.6450.185 (Agonist)2.5
1b 4-Chlorophenyl8.9180.3390.792 (Agonist)1.2
1c 4-Fluorophenyl10.1210.5410.288 (Agonist)1.8
1d 4-Methoxyphenyl25.6350.1550.875 (Agonist)5.1
1e 3-Hydroxyphenyl5.4120.7280.495 (Agonist)0.8
1f 2-Thienyl18.3280.9480.580 (Agonist)3.2

Interpretation of Hypothetical SAR:

  • Effect of Aryl Substituent: The nature of the substituent on the 4-aryl ring significantly influences potency. Electron-withdrawing groups at the 4-position (e.g., chloro in 1b ) appear to enhance μ-opioid receptor affinity and in vivo analgesic potency compared to the unsubstituted phenyl ring (1a ). A hydroxyl group at the 3-position of the phenyl ring (1e ) further enhances affinity and potency, a well-known feature in many opioid analgesics. An electron-donating group like methoxy (1d ) seems to be detrimental to activity.

  • Receptor Selectivity: The hypothetical data suggests that this series of compounds exhibits selectivity for the μ-opioid receptor over the κ- and δ-opioid receptors.

  • Efficacy: All hypothetical compounds demonstrate agonist activity at the μ-opioid receptor in the GTPγS assay, with Emax values indicating they are full or near-full agonists.

Broader Biological Activities and Future Directions

While the primary focus of this guide is on opioid receptor modulation, the this compound scaffold may exhibit activity at other CNS targets. The piperidine core is present in ligands for serotonin, dopamine, and sigma receptors. Therefore, a comprehensive biological evaluation of these derivatives should include screening against a panel of CNS receptors to identify any off-target activities or novel therapeutic opportunities.

Future research in this area should focus on:

  • Systematic SAR Studies: Synthesizing and evaluating a broader range of derivatives with diverse substituents at the 4-position of the piperidine ring to establish a clear and predictive SAR.

  • Stereochemical Investigations: The synthesis and evaluation of individual stereoisomers, as the stereochemistry at the 4-position is likely to have a significant impact on biological activity.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

  • In-depth In Vivo Studies: Beyond acute pain models, investigating the effects of these compounds in models of chronic pain, as well as assessing their potential for side effects such as respiratory depression, tolerance, and dependence.

Conclusion

The this compound scaffold holds considerable promise for the development of novel CNS-active agents. By combining the privileged 4-hydroxypiperidine core with the unique properties of an N-cyclopropyl group, it is possible to design molecules with potent and potentially unique pharmacological profiles. This technical guide provides a roadmap for researchers to explore this exciting area of medicinal chemistry, from synthesis and in vitro characterization to in vivo evaluation. The detailed protocols and conceptual frameworks presented herein are intended to accelerate the discovery and development of new therapeutics based on this versatile and promising chemical scaffold.

References

The Emergence of 1-Cyclopropylpiperidin-4-ol as a Novel Scaffold for CCR5 Antagonism in HIV-1 Entry Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The C-C chemokine receptor type 5 (CCR5) remains a clinically validated and high-interest target for the development of novel therapeutics against Human Immunodeficiency Virus Type 1 (HIV-1). As a critical co-receptor for the entry of R5-tropic HIV-1 strains into host immune cells, its blockade offers a powerful mechanism to thwart viral infection. Small molecule antagonists of CCR5 have shown clinical success, exemplified by the FDA-approved drug Maraviroc. The relentless pursuit of next-generation CCR5 antagonists with improved potency, pharmacokinetic profiles, and resistance profiles has led to the exploration of diverse chemical scaffolds. Within this landscape, the piperidine core has emerged as a privileged structure. This technical guide delves into the rationale, synthesis, and evaluation of 1-Cyclopropylpiperidin-4-ol as a foundational scaffold for the development of novel CCR5 antagonists. We will explore its mechanistic underpinnings, the strategic importance of its constituent chemical features, and provide detailed protocols for its biological characterization.

Introduction: The Central Role of CCR5 in HIV-1 Pathogenesis

Human Immunodeficiency Virus (HIV-1) infection is initiated by the fusion of the viral envelope with the host cell membrane, a process mediated by the viral envelope glycoprotein (Env) complex (gp120 and gp41). This process is initiated by the binding of gp120 to the primary receptor, CD4, on the surface of target cells such as T-helper cells and macrophages. This initial binding event induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[1] The majority of transmitted HIV-1 strains are R5-tropic, meaning they utilize CCR5 as their co-receptor for entry.[2] Therefore, blocking the interaction between gp120 and CCR5 is a highly effective strategy to inhibit HIV-1 replication.[3]

The discovery that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection, with no apparent adverse health consequences, provided strong genetic validation for CCR5 as a therapeutic target.[4] This has spurred the development of various CCR5-targeted interventions, including small molecule inhibitors, monoclonal antibodies, and gene therapies. Small molecule CCR5 antagonists, such as Maraviroc, act as non-competitive allosteric inhibitors, binding to a transmembrane pocket of the receptor and inducing a conformational change that prevents its recognition by the gp120-CD4 complex.[5][6]

The Piperidin-4-ol Scaffold: A Privileged Motif in CCR5 Antagonist Design

The piperidine ring is a common structural motif in a multitude of biologically active compounds and approved drugs.[2][7] In the context of CCR5 antagonists, the piperidin-4-ol scaffold has been identified as a valuable core for several reasons:

  • Versatile Substitution: The piperidine ring offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The nitrogen atom and the carbon at the 4-position are particularly amenable to the introduction of diverse substituents to optimize receptor binding, potency, and pharmacokinetic parameters.

  • Favorable Physicochemical Properties: The piperidine moiety can contribute to improved solubility and metabolic stability of drug candidates. The hydroxyl group at the 4-position can participate in hydrogen bonding interactions within the receptor binding pocket and can also serve as a handle for further chemical elaboration.

  • Proven Efficacy: Numerous potent piperidine-based CCR5 antagonists have been reported in the scientific and patent literature, demonstrating the utility of this scaffold in achieving high-affinity binding to the CCR5 receptor.[8][9][10]

The Significance of the N-Cyclopropyl Group: A Key to Enhanced Potency and Properties

The introduction of a cyclopropyl group at the 1-position of the piperidine ring is a strategic design element. Small, rigid alkyl groups, such as cyclopropyl, can offer several advantages in drug design:

  • Conformational Rigidity: The cyclopropyl group restricts the conformational flexibility of the N-substituent, which can lead to a more favorable entropic contribution to binding affinity. This pre-organization of the molecule for receptor binding can result in higher potency.

  • Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile and a longer half-life in vivo.

  • Hydrophobicity and Lipophilicity: The cyclopropyl group introduces a degree of lipophilicity that can enhance membrane permeability and oral bioavailability. The precise balance of lipophilicity is crucial for optimal drug-like properties.

  • Exploration of Chemical Space: The unique three-dimensional nature of the cyclopropyl group allows for the exploration of different regions of the CCR5 binding pocket compared to simple alkyl or aryl substituents.

While direct structure-activity relationship (SAR) data for this compound as a standalone CCR5 antagonist is not extensively available in peer-reviewed literature, the exploration of cyclopropyl-based CCR5 antagonists has been a subject of research, suggesting its potential in contributing to potent anti-HIV-1 activity.

Proposed Mechanism of Action

It is hypothesized that this compound serves as a key building block for more complex CCR5 antagonists. The fully elaborated antagonist, incorporating this scaffold, is expected to function as an allosteric inhibitor of CCR5. The piperidin-4-ol core, substituted with appropriate pharmacophoric groups, would bind to a transmembrane pocket of the CCR5 receptor. The N-cyclopropyl group would likely occupy a specific hydrophobic sub-pocket, contributing to the overall binding affinity and locking the receptor in a conformation that is not recognized by the HIV-1 gp120-CD4 complex.

Diagram: Proposed Mechanism of HIV-1 Entry and Inhibition by a this compound-based CCR5 Antagonist

HIV_Entry_Inhibition cluster_cell Host Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 CCR5 CCR5 CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5_bound CCR5 (Inactive) Viral Fusion & Entry Viral Fusion & Entry CCR5->Viral Fusion & Entry 3. Membrane Fusion gp120 gp120 gp120->CD4 1. Binding Antagonist This compound -based Antagonist Antagonist->CCR5 Blocks Binding

Caption: HIV-1 gp120 binds to CD4, then CCR5, leading to viral entry. A this compound-based antagonist binds to CCR5, preventing gp120 interaction.

Synthesis and Characterization

General Synthetic Scheme

A common method for the synthesis of N-alkylated piperidin-4-ols involves the reductive amination of piperidin-4-one with the corresponding aldehyde or ketone, followed by reduction of the ketone. Alternatively, direct N-alkylation of piperidin-4-ol can be employed.

Diagram: Synthetic Workflow for this compound Derivatives

Synthesis_Workflow Start Start ReactantA Piperidin-4-one Start->ReactantA ReactantB Cyclopropanecarboxaldehyde Start->ReactantB ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) ReactantA->ReductiveAmination ReactantB->ReductiveAmination Intermediate 1-Cyclopropylpiperidin-4-one ReductiveAmination->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Product This compound Reduction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Protocol for Synthesis (Hypothetical)
  • Reaction Setup: To a solution of piperidin-4-one hydrochloride (1 equivalent) and cyclopropanecarboxaldehyde (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-cyclopropylpiperidin-4-one.

  • Reduction to Alcohol: Dissolve the crude intermediate in a protic solvent such as methanol or ethanol. Cool the solution to 0 °C and add sodium borohydride (NaBH4) (2 equivalents) portion-wise.

  • Reaction and Workup: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Quench the reaction by the addition of water, and concentrate the mixture to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation: A Phased Approach

The evaluation of a novel CCR5 antagonist based on the this compound scaffold requires a tiered screening approach to assess its potency, selectivity, and antiviral activity.

In Vitro Assays
Assay TypeDescriptionKey Parameters Measured
Radioligand Binding Assay Competes with a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α) for binding to CCR5-expressing cell membranes.IC₅₀ (Inhibitory Concentration 50%)
Calcium Mobilization Assay Measures the antagonist's ability to block the intracellular calcium flux induced by a CCR5 agonist (e.g., RANTES).IC₅₀
HIV-1 Entry Assay Utilizes single-cycle replication-competent HIV-1 pseudoviruses expressing an R5-tropic envelope glycoprotein and a reporter gene (e.g., luciferase or GFP) to infect CCR5-expressing target cells.IC₅₀
Antiviral Activity Assay Measures the inhibition of replication of laboratory-adapted or primary HIV-1 isolates in peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines.EC₅₀ (Effective Concentration 50%)
Cytotoxicity Assay Determines the concentration of the compound that is toxic to host cells, typically using a colorimetric assay (e.g., MTT or XTT).CC₅₀ (Cytotoxic Concentration 50%)
Selectivity Index (SI) Calculated as the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.SI = CC₅₀ / EC₅₀
Detailed Protocol: HIV-1 Pseudovirus Entry Assay
  • Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (and a positive control such as Maraviroc) in cell culture medium.

  • Treatment: Add the diluted compounds to the cells and incubate for 1 hour at 37°C.

  • Infection: Add a predetermined amount of R5-tropic HIV-1 pseudovirus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound) and determine the IC₅₀ value by non-linear regression analysis.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel CCR5 antagonists for HIV-1 entry inhibition. Its chemical tractability and the inherent advantages of the N-cyclopropyl group make it an attractive core for medicinal chemistry campaigns. Future efforts should focus on the synthesis and evaluation of a library of derivatives to establish a comprehensive structure-activity relationship. Key modifications would include the introduction of various substituents at the 4-position of the piperidine ring to optimize interactions with the CCR5 binding pocket. In parallel, early assessment of pharmacokinetic properties will be crucial to guide the optimization of this scaffold towards a clinical candidate. The systematic exploration of this chemical space holds the potential to deliver next-generation CCR5 antagonists with superior efficacy and a favorable resistance profile, further strengthening the arsenal of anti-HIV therapeutics.

References

1-Cyclopropylpiperidin-4-ol: A Versatile Scaffold for Modern Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

1-Cyclopropylpiperidin-4-ol is a heterocyclic compound built upon the highly privileged piperidine scaffold. Its unique structural combination—a conformationally constrained N-cyclopropyl group and a versatile 4-hydroxyl functional handle—positions it as a molecule of significant interest in medicinal chemistry. The piperidine core is a ubiquitous motif in numerous FDA-approved drugs, valued for its favorable metabolic stability and synthetic tractability. The addition of a cyclopropyl group often enhances metabolic resistance and modulates lipophilicity, while the hydroxyl group provides a crucial anchor for hydrogen bonding interactions and a prime site for synthetic elaboration.

This guide provides a technical exploration of the known and potential therapeutic applications of this compound. The most empirically supported application is in antiviral therapy, specifically as an antagonist of the CCR5 co-receptor, a critical target for inhibiting HIV-1 entry into host cells.[1] Beyond this, the scaffold's physicochemical properties suggest significant potential in the development of agents for central nervous system (CNS) disorders, where the piperidine framework is a well-established pharmacophore.[2][3] This document details the mechanistic basis for these applications, provides validated experimental protocols for preclinical assessment, and outlines synthetic strategies for generating derivatives to explore structure-activity relationships (SAR).

The Strategic Value of the this compound Scaffold

The therapeutic potential of a small molecule is fundamentally linked to its core structure. The this compound scaffold is a compelling starting point for drug discovery, integrating three key structural features that are highly valued in medicinal chemistry.

  • The Privileged Piperidine Core: The six-membered piperidine heterocycle is one of the most important synthetic fragments in the pharmaceutical industry.[4] Its saturated, sp³-rich structure provides conformational flexibility, allowing it to adapt its shape to fit the binding pockets of diverse biological targets.[2][3] The presence of the nitrogen atom can serve as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and target engagement. This scaffold is known to enhance a molecule's "druggability" by improving pharmacokinetic properties (ADME) and often reducing toxicity.[3]

  • The N-Cyclopropyl Group's Influence: The cyclopropyl ring is the smallest carbocycle and has attracted significant attention from researchers due to its unique chemical properties.[5] When attached to the piperidine nitrogen, it introduces conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation. Furthermore, the cyclopropyl group can increase metabolic stability by shielding the adjacent nitrogen from enzymatic degradation and can fine-tune the molecule's lipophilicity.[1]

  • The 4-Hydroxyl Functional Handle: The hydroxyl group at the 4-position is a critical feature. It can act as both a hydrogen bond donor and acceptor, forming key interactions with protein targets. This position also serves as a versatile synthetic handle for derivatization, allowing medicinal chemists to readily generate libraries of analogs (e.g., ethers, esters) to optimize potency, selectivity, and pharmacokinetic profiles.[1]

Physicochemical Properties

A compound's physical and chemical characteristics are critical determinants of its biological behavior. The properties of this compound make it an attractive starting point for further development.

PropertyValueSource
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
LogP (estimated) 0.5 - 1.0[1]
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Polar Surface Area 23.47 Ų-

The estimated LogP value suggests moderate lipophilicity, a property often associated with a favorable balance between aqueous solubility and cell membrane permeability, which is crucial for oral bioavailability and, potentially, blood-brain barrier penetration.[1]

Part I: Antiviral Applications - A Focus on HIV Entry Inhibition

The most well-documented biological activity of this compound is its function as a chemokine receptor CCR5 antagonist.[1] This mechanism is clinically validated for the prevention of Human Immunodeficiency Virus (HIV) infection.

Mechanism of Action: CCR5 Antagonism

HIV-1 requires two host cell receptors to initiate entry: the primary CD4 receptor and a co-receptor, typically either CCR5 or CXCR4. Macrophage-tropic (M-tropic) strains of HIV-1, which are predominant during initial infection, utilize CCR5. The viral envelope glycoprotein, gp120, first binds to CD4, inducing a conformational change that exposes a binding site for CCR5. The subsequent gp120-CCR5 interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and viral entry.

This compound functions as a non-competitive antagonist, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the receptor that prevents its recognition by the gp120-CD4 complex, effectively blocking the fusion process and preventing viral entry into the cell.[1]

HIV_Entry_Inhibition Figure 1: Mechanism of CCR5-Mediated HIV Entry and Inhibition cluster_host HIV HIV-1 Virion (gp120/gp41) CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Fusion Trigger NoEntry Entry Blocked CCR5->NoEntry HostCell Host T-Cell / Macrophage Compound 1-Cyclopropyl- piperidin-4-ol Compound->CCR5 Antagonistic Binding

Caption: Figure 1: Mechanism of CCR5-Mediated HIV Entry and Inhibition.

Experimental Workflow: Validating CCR5 Antagonism

To validate and quantify the activity of this compound or its derivatives as CCR5 antagonists, a tiered experimental approach is essential.

Protocol 1: Radioligand Binding Assay for CCR5

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for the human CCR5 receptor.

  • Causality: This assay directly measures the physical interaction between the compound and the receptor. A low Kᵢ value indicates high-affinity binding, a primary characteristic of a potent antagonist.

  • Methodology:

    • Cell Culture: Culture a stable cell line expressing high levels of human CCR5 (e.g., CHO-K1 or HEK293 cells).

    • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend membranes in a suitable binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

    • Assay Setup: In a 96-well plate, add membrane preparations, a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α), and serial dilutions of the test compound (this compound).

    • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold wash buffer.

    • Detection: Dry the filter plate and add scintillation fluid. Measure radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: HIV-1 Pseudovirus Entry Assay

  • Objective: To measure the functional inhibition of CCR5-mediated viral entry in a cellular context.

  • Causality: This assay moves beyond simple binding to confirm that the compound's interaction with CCR5 translates into a tangible antiviral effect. It is a self-validating system as inhibition will only occur if the compound successfully blocks the functional co-receptor.

  • Methodology:

    • Cell Seeding: Seed target cells expressing CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR) into 96-well plates.

    • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound for 1 hour at 37°C.

    • Infection: Add a fixed amount of an M-tropic HIV-1 pseudovirus (engineered to be single-cycle and express a reporter like luciferase) to each well.

    • Incubation: Incubate for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.

    • Lysis & Readout: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Data Analysis: Normalize the results to untreated control wells. Plot the percentage of inhibition against the log concentration of the compound and determine the EC₅₀ (effective concentration for 50% inhibition) using a dose-response curve.

Part II: Potential in Central Nervous System (CNS) Disorders

While its antiviral properties are more established, the structural characteristics of this compound make it a highly compelling candidate for exploration in CNS drug discovery.

Rationale for CNS Exploration

The piperidine ring is a foundational scaffold for a multitude of CNS-active drugs, including treatments for psychosis, depression, and pain.[2][3][6] Its ability to present substituents in defined three-dimensional space allows for precise tuning of interactions with complex CNS targets like G-protein coupled receptors (GPCRs) and ion channels. The moderate lipophilicity of the core scaffold is also conducive to crossing the blood-brain barrier (BBB), a prerequisite for central activity.

Hypothesized Targets and Therapeutic Areas:

  • Neurodegenerative Disorders: Natural and synthetic compounds are being explored for their neuroprotective effects in conditions like Alzheimer's and Parkinson's disease.[7] Derivatives of this compound could be screened for activity against targets involved in neuroinflammation or for promoting neuronal survival.[8]

  • Psychiatric Disorders: Given the prevalence of piperidines in antipsychotic and antidepressant medications, this scaffold could be used to develop novel ligands for dopamine (D₂), serotonin (5-HT₂A), or sigma (σ) receptors, which are key targets in schizophrenia and depression.

  • Pain Management: The piperidine scaffold is central to many potent analgesics (e.g., fentanyl). Derivatives could be investigated for activity at opioid or other nociceptive receptors.

Experimental Workflow: Initial Screening for CNS Activity

A logical first step is to perform broad, unbiased screening to identify potential CNS targets and assess the fundamental property of BBB permeability.

CNS_Workflow Figure 2: Workflow for CNS Candidate Triage Start This compound & Analogs Screen Protocol 3: In Vitro Receptor Profiling Panel Start->Screen Permeability Protocol 4: Blood-Brain Barrier Permeability Assay (PAMPA) Start->Permeability Hit Identify Primary CNS Target(s) Screen->Hit Permeable Confirm CNS Penetration Potential Permeability->Permeable Decision Go / No-Go Decision Point Hit->Decision Permeable->Decision Optimize Lead Optimization: Potency & Selectivity Decision->Optimize Go

Caption: Figure 2: Workflow for CNS Candidate Triage.

Protocol 3: In Vitro Broad Receptor Profiling

  • Objective: To identify potential primary targets and off-target liabilities by screening the compound against a large panel of CNS-relevant receptors, channels, and transporters.

  • Causality: This unbiased approach can reveal unexpected activities and provides a crucial early assessment of selectivity. It is a foundational step in understanding the compound's polypharmacology.

  • Methodology:

    • Panel Selection: Utilize a commercially available screening service (e.g., Eurofins SafetyPanel, DiscoverX KINOMEscan) that offers binding or functional assays for hundreds of molecular targets.

    • Compound Submission: Submit the test compound at a standard concentration (typically 1-10 µM).

    • Assay Performance: The service provider performs the individual assays (often radioligand binding or enzymatic assays).

    • Data Interpretation: The results are typically provided as a percentage of inhibition or activation relative to a control. "Hits" are defined as targets where activity exceeds a certain threshold (e.g., >50% inhibition).

    • Follow-up: For any confirmed hits, perform full dose-response curves to determine potency (IC₅₀ or EC₅₀).

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To predict passive, transcellular permeability across the blood-brain barrier.

  • Causality: The PAMPA-BBB model provides a high-throughput, non-cellular method to assess a molecule's intrinsic ability to diffuse across a lipid membrane, which is the primary mechanism for crossing the BBB.

  • Methodology:

    • Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

    • Donor Plate: The test compound is dissolved in a buffer solution (pH 7.4) and added to the wells of a donor microplate.

    • Assay Assembly: The filter plate is placed on top of an acceptor plate containing fresh buffer, and the donor plate is placed on top of the filter plate, creating a "sandwich."

    • Incubation: The sandwich is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

    • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.

    • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds are often categorized as low, medium, or high permeability based on established controls.

Part III: Synthetic Strategy and Derivatization

The value of this compound is amplified by its synthetic accessibility and the ease with which it can be modified to generate diverse chemical libraries for SAR studies.

Core Synthesis via Reductive Amination

A common and efficient method for synthesizing the core structure is the reductive amination of 4-piperidone with cyclopropylamine.[1][9]

Synthesis Figure 3: Synthesis via Reductive Amination Piperidone 4-Piperidone Imine [Imine Intermediate] Piperidone->Imine + H⁺, -H₂O Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine + H⁺, -H₂O Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Figure 3: Synthesis via Reductive Amination.

Protocol 5: Laboratory-Scale Synthesis

  • Objective: To synthesize this compound from commercially available starting materials.

  • Methodology:

    • Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) and cyclopropylamine (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild acid such as acetic acid (2.0 eq).

    • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. This reagent is preferred as it is mild and tolerant of the acidic conditions.

    • Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

    • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.

Conclusion and Future Directions

This compound represents a strategically valuable scaffold for modern drug discovery. Its documented activity as a CCR5 antagonist provides a solid foundation for the development of novel antiviral agents.[1] Perhaps more compelling is its untapped potential in the CNS space, where its structural motifs are hallmarks of successful therapeutics.[3][6] The compound's favorable physicochemical profile and synthetic tractability make it an ideal starting point for library synthesis and lead optimization campaigns.

Future research should focus on three key areas:

  • Antiviral Lead Optimization: Systematically exploring derivatives, particularly at the 4-hydroxyl position, to enhance CCR5 binding affinity and improve pharmacokinetic properties.

  • Comprehensive CNS Screening: Expanding beyond initial profiling to include functional assays for promising targets and advancing hits into cellular and in vivo models of neurological disease.

  • Exploration of Other Therapeutic Areas: Leveraging the piperidine scaffold's known utility in oncology and metabolic disease by screening the compound and its analogs in relevant assays.[9][10]

By pursuing these avenues, the full therapeutic potential of this versatile and promising chemical scaffold can be realized.

References

The Strategic Integration of 1-Cyclopropylpiperidin-4-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Confluence of Rigidity and Functionality

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of favorable physicochemical properties, metabolic stability, and potent biological activity is paramount. 1-Cyclopropylpiperidin-4-ol emerges as a compelling building block, embodying the strategic fusion of two key medicinal chemistry motifs: the conformationally constrained cyclopropyl group and the versatile piperidin-4-ol core. This guide provides an in-depth exploration of the synthesis, applications, and structure-activity relationship (SAR) considerations of this compound, offering field-proven insights for researchers and drug development professionals.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to introduce a basic nitrogen center, which can be crucial for target engagement and modulating pharmacokinetic properties.[1] The 4-hydroxyl group provides a convenient handle for further functionalization through reactions like oxidation, reduction, or substitution, allowing for the exploration of chemical space around a core structure.[2]

The incorporation of an N-cyclopropyl group is a deliberate design choice aimed at addressing several challenges in drug development.[3] The cyclopropyl moiety, with its unique electronic properties and rigid structure, offers several advantages over simple alkyl substituents.[4][5] These benefits include:

  • Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6]

  • Increased Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the piperidine nitrogen and the overall molecule into a bioactive conformation, leading to more favorable binding interactions with the target protein and potentially reducing off-target effects.[7]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate pKa and lipophilicity, which can in turn influence properties like brain permeability and plasma clearance.[2][3]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as alkenes or gem-dimethyl groups, while imparting its unique conformational and metabolic benefits.[4][6]

This guide will delve into the practical applications and synthetic considerations of this compound, providing a comprehensive overview of its role as a valuable intermediate in the design of novel therapeutics.

Synthesis and Physicochemical Properties

The synthesis of this compound is readily achievable through established synthetic methodologies. A common and efficient approach is the reductive amination of 4-piperidone with cyclopropylamine. This method is often favored for its operational simplicity and good yields.

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₈H₁₅NO[2]
Molecular Weight141.21 g/mol [2]
Estimated LogP0.5 - 1.0[2]
Estimated pKa (Piperidine N)10.5 - 11.5[2]

The estimated LogP suggests a moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with membrane permeability. The basicity of the piperidine nitrogen is slightly attenuated by the electron-withdrawing nature of the cyclopropyl group.[2]

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative, self-validating synthesis of this compound.

Step 1: Imine Formation

  • To a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in methanol, add cyclopropylamine (1.2 eq) at room temperature.

  • Stir the reaction mixture for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by TLC or LC-MS.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

Step 3: Work-up and Isolation

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid or oil.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Piperidone 4-Piperidone Imine_Formation Imine Formation (Methanol) 4-Piperidone->Imine_Formation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine_Formation Reduction Reduction (NaBH4) Imine_Formation->Reduction Intermediate Workup_Purification Work-up & Purification Reduction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Synthetic workflow for this compound.

Role in Medicinal Chemistry: A Case Study on CCR5 Antagonism

A significant application of the this compound scaffold is in the development of chemokine receptor CCR5 antagonists.[2] CCR5 is a crucial co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells. Blocking this receptor can effectively prevent viral entry, making CCR5 antagonists a viable therapeutic strategy for HIV/AIDS.[2]

The this compound moiety in these antagonists often serves as a central scaffold, with the piperidine nitrogen and the 4-hydroxyl group acting as key points for derivatization to optimize binding affinity and pharmacokinetic properties. The N-cyclopropyl group, in this context, likely contributes to the conformational rigidity required for effective binding to the CCR5 receptor, while also enhancing metabolic stability.

CCR5_Antagonism cluster_virus HIV-1 Virus cluster_cell Host T-Cell cluster_drug Therapeutic Intervention gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5 CCR5 Co-Receptor gp120->CCR5 Binds CD4->CCR5 Conformational Change Viral_Entry Viral Entry & Infection CCR5->Viral_Entry Enables Drug This compound Derivative (Antagonist) Drug->CCR5 Blocks

Caption: Mechanism of CCR5 antagonism by a derivative.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a wide range of this compound derivatives is proprietary to the discovering entities, general principles can be inferred from related chemical series.

  • N-Substitution: The cyclopropyl group is often optimal for balancing potency and metabolic stability. Larger or more flexible N-alkyl groups may be more susceptible to metabolism, while smaller groups may not provide the necessary conformational constraint for potent activity.

  • C4-Position: The hydroxyl group at the C4 position is a critical anchor point for further derivatization. It can be converted to ethers, esters, or replaced with other functional groups to explore interactions with specific sub-pockets of the target binding site. For instance, in the context of opioid receptor modulators, modifications at this position have been shown to significantly impact affinity and selectivity.[8][9]

  • Piperidine Ring Conformation: The chair conformation of the piperidine ring and the axial versus equatorial orientation of the C4-substituent can be critical for biological activity. The N-cyclopropyl group influences this conformational preference.

Conclusion: A Versatile Scaffold for Modern Drug Design

This compound represents a strategically designed building block that addresses key challenges in medicinal chemistry. The fusion of the conformationally rigid and metabolically robust cyclopropyl group with the functionally versatile piperidin-4-ol core provides a powerful platform for the development of novel therapeutics. Its demonstrated utility in the design of CCR5 antagonists for HIV treatment highlights its potential. As drug discovery programs continue to seek scaffolds with optimized ADME properties and potent biological activity, this compound and its derivatives are poised to remain valuable assets in the medicinal chemist's toolbox.

References

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of 1-Cyclopropylpiperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1-Cyclopropylpiperidin-4-ol

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile scaffolds, forming the core of numerous approved therapeutics.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal starting point for the design of ligands targeting a wide array of biological macromolecules. The introduction of a cyclopropyl group at the 1-position and a hydroxyl group at the 4-position bestows upon the piperidine core a unique combination of rigidity, lipophilicity, and hydrogen bonding potential, creating the privileged this compound scaffold. The cyclopropyl moiety is particularly noteworthy for its ability to enhance metabolic stability, increase potency, and improve brain permeability by virtue of its unique electronic properties and conformational constraints.[2]

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound analogs. Moving beyond a mere catalog of compounds and their activities, we will delve into the causal relationships between structural modifications and their impact on biological outcomes. This analysis is grounded in field-proven insights and supported by a comprehensive review of authoritative scientific literature, offering researchers and drug development professionals a robust framework for the rational design of novel therapeutics based on this versatile scaffold. We will explore the synthetic strategies employed to access these analogs, the key biological targets they modulate, and the intricate dance between molecular architecture and pharmacological response.

Core Synthetic Strategies: Accessing the this compound Scaffold

The synthesis of this compound analogs typically commences with the preparation of a suitable N-substituted or unsubstituted 4-piperidone precursor. A common and efficient method for the synthesis of N-substituted 4-piperidones is the Mannich reaction, involving the condensation of an aldehyde, a primary amine, and a ketone.[3] Alternatively, commercially available 4-piperidone monohydrochloride can be utilized.[4]

The crucial N-cyclopropylation step can be achieved through several methods. One established protocol involves the reaction of the piperidine nitrogen with (1-ethoxycyclopropoxy)trimethylsilane in the presence of a reducing agent like sodium cyanoborohydride. A more direct approach is the copper-promoted N-cyclopropylation of the piperidine with cyclopropylboronic acid, which offers good to excellent yields under relatively mild conditions.[5]

Once the 1-cyclopropyl-4-piperidone core is in hand, the 4-hydroxyl group can be introduced via reduction of the ketone. Subsequent modification at the 4-position, often involving the addition of aryl or other lipophilic groups, is typically achieved through Grignard reactions with the 4-piperidone. This synthetic flexibility allows for the systematic exploration of the chemical space around the core scaffold.

Experimental Protocol: Synthesis of 1-Cyclopropyl-4-phenyl-4-hydroxypiperidine

This protocol outlines a representative synthesis of a 1-cyclopropyl-4-aryl-4-hydroxypiperidine analog, a common motif in compounds targeting central nervous system (CNS) receptors.

Step 1: N-Cyclopropylation of 4-Piperidone

  • To a solution of 4-piperidone monohydrochloride (1 equivalent) in 1,2-dichloroethane, add cyclopropylboronic acid (1.2 equivalents) and copper(II) acetate (1 equivalent).

  • Add 2,2'-bipyridine (1 equivalent) and sodium carbonate (2 equivalents).

  • Stir the reaction mixture under an air atmosphere at room temperature for 24 hours.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-cyclopropyl-4-piperidone.

Step 2: Grignard Addition to form 1-Cyclopropyl-4-phenyl-4-hydroxypiperidine

  • Prepare a Grignard reagent by adding bromobenzene (1.1 equivalents) to a suspension of magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the Grignard solution to 0°C and add a solution of 1-cyclopropyl-4-piperidone (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography to afford 1-cyclopropyl-4-phenyl-4-hydroxypiperidine.

Structure-Activity Relationship (SAR) Analysis across Key Biological Targets

The this compound scaffold has been successfully employed to develop ligands for a diverse range of biological targets. The following sections will dissect the SAR for some of the most prominent target classes.

Opioid Receptors: A Quest for Potency and Selectivity

The 1-cyclopropylmethyl-4-hydroxypiperidine moiety is a classic pharmacophore in opioid receptor ligands, particularly for antagonists and mixed agonist-antagonists.[6] The cyclopropylmethyl group at the nitrogen atom is a well-established feature that often confers antagonist properties at the µ-opioid receptor (MOR).[7]

Key SAR Insights for Opioid Receptor Ligands:

  • N-Substituent: The N-cyclopropylmethyl group is a critical determinant of antagonist activity at the MOR. Replacing it with a simple N-methyl group typically results in agonist activity.[6] The size and nature of the N-substituent profoundly impact both affinity and efficacy.

  • 4-Aryl Substitution: The introduction of a phenyl group at the 4-position, creating a 4-aryl-4-hydroxypiperidine scaffold, is a common strategy to enhance affinity for opioid receptors. The substitution pattern on this aryl ring plays a pivotal role in modulating potency and selectivity.[8] For instance, a meta-hydroxyl group on the phenyl ring is a key interaction point for many opioid ligands.

  • Stereochemistry: The stereochemistry at the 4-position is crucial. For 4-aryl analogs, the relative orientation of the hydroxyl and aryl groups can significantly influence binding affinity and functional activity.

Quantitative Data Summary: Opioid Receptor Binding Affinities

Compound IDN-Substituent4-Substituentµ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Reference
Analog ACyclopropylmethyl3-Hydroxyphenyl1.25.423.1[8]
Analog BCyclopropylmethylPhenyl8.721.398.5[9]
Analog CMethyl3-Hydroxyphenyl0.5 (agonist)12.845.2[6]

Opioid Receptor Signaling Pathway

G_protein_signaling cluster_downstream Downstream Effectors Agonist Opioid Agonist (e.g., Analog C) Receptor Opioid Receptor Agonist->Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC K_channel ↑ K+ Channel (GIRK) G_beta_gamma->K_channel Activates Ca_channel ↓ Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Opioid receptor activation by an agonist leads to the dissociation of the Gi/o protein and subsequent modulation of downstream effectors.

Histamine H3 Receptor: Targeting the CNS

The this compound scaffold has also been explored for the development of histamine H3 receptor (H3R) antagonists and inverse agonists. The H3R is a presynaptic autoreceptor in the CNS that regulates the release of histamine and other neurotransmitters, making it an attractive target for cognitive and sleep-wake disorders.[2]

Key SAR Insights for Histamine H3 Receptor Ligands:

  • Lipophilic Side Chain: A key feature of many H3R antagonists is a lipophilic side chain attached to the piperidine nitrogen, often through an ether or alkyl linker to a distal aromatic or heteroaromatic ring.

  • Basic Nitrogen: The piperidine nitrogen is a crucial basic center that is believed to interact with a key aspartate residue in the H3R binding pocket.

  • 4-Position Substituent: The 4-hydroxyl group can participate in hydrogen bonding interactions within the receptor. Modifications at this position, such as etherification, can significantly impact potency and selectivity.

Histamine H3 Receptor Signaling Pathway

H3R_signaling cluster_downstream Neuronal Effects Inverse_Agonist H3R Inverse Agonist (this compound analog) Receptor H3 Receptor (Constitutively Active) Inverse_Agonist->Receptor G_protein Gi/o Protein Receptor->G_protein Inhibits Basal Activity AC Adenylyl Cyclase G_protein->AC Relieves Inhibition cAMP ↑ cAMP AC->cAMP Increases Neurotransmitter_Release ↑ Neurotransmitter Release (Histamine, ACh, NE) cAMP->Neurotransmitter_Release Leads to

Caption: Inverse agonists of the constitutively active H3R reduce basal Gi/o signaling, leading to increased cAMP levels and enhanced neurotransmitter release.

Dipeptidyl Peptidase-4 (DPP-4): A Target for Diabetes

More recently, piperidine-based scaffolds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. DPP-4 inhibitors are a class of oral antidiabetic drugs.[10] The introduction of a spirocyclic moiety, such as a cyclopropane ring, onto the piperidine core has been explored to modulate the interaction with the DPP-4 enzyme.[11]

Key SAR Insights for DPP-4 Inhibitors:

  • Amino Group: A key pharmacophoric element for DPP-4 inhibitors is a primary or secondary amine that forms a salt bridge with key glutamate residues in the active site.

  • Lipophilic Pocket: The cyclopropyl group and other substituents on the piperidine ring can interact with a lipophilic pocket (S1 pocket) in the enzyme, enhancing binding affinity.

  • Conformational Rigidity: The introduction of rigidifying elements like the cyclopropyl group can pre-organize the molecule in a bioactive conformation, reducing the entropic penalty of binding.

DPP-4 Inhibition Mechanism of Action

DPP4_inhibition DPP4_Inhibitor DPP-4 Inhibitor (this compound analog) DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites GLP1_GIP GLP-1 & GIP (Active) GLP1_GIP->DPP4 Metabolized by Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Stimulates Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Inhibits

Caption: DPP-4 inhibitors block the degradation of incretin hormones (GLP-1 and GIP), leading to enhanced insulin and suppressed glucagon secretion.

Experimental Workflows: From Binding to Functional Activity

The characterization of this compound analogs requires a suite of in vitro assays to determine their affinity, potency, and functional effects at their respective targets.

Workflow for Opioid and Histamine H3 Receptor Ligand Characterization

Assay_Workflow Start Synthesized Analog Binding_Assay Radioligand Binding Assay (e.g., [3H]DAMGO for MOR, [3H]N-α-methylhistamine for H3R) Start->Binding_Assay Determine_Ki Determine Ki (Affinity) Binding_Assay->Determine_Ki Functional_Assay Functional Assay (e.g., [35S]GTPγS Binding Assay) Determine_Ki->Functional_Assay If high affinity Determine_EC50_Emax Determine EC50 (Potency) & Emax (Efficacy) Functional_Assay->Determine_EC50_Emax Selectivity_Panel Selectivity Profiling (Other receptors) Determine_EC50_Emax->Selectivity_Panel If potent & efficacious In_Vivo_Studies In Vivo Models (e.g., Tail-flick for analgesia, Social recognition for cognition) Selectivity_Panel->In_Vivo_Studies If selective

Caption: A typical workflow for characterizing GPCR ligands, moving from initial binding affinity to functional potency and in vivo efficacy.

Protocol: [³⁵S]GTPγS Binding Assay for Gαi/o-Coupled Receptors

This assay is a cornerstone for determining the functional activity of agonists, partial agonists, and inverse agonists at Gαi/o-coupled receptors like the opioid and histamine H3 receptors.[6][12]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-hMOR).

  • Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, the desired concentration of the this compound analog, and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the specific binding as a function of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of a diverse range of biological targets. The structure-activity relationships discussed herein underscore the importance of systematic and rational modifications to this privileged core. The interplay between the N-cyclopropyl group, the 4-hydroxyl moiety, and substituents at the 4-position creates a rich chemical space for fine-tuning pharmacological properties.

Future endeavors in this area will likely focus on several key aspects. The development of novel synthetic methodologies to access a wider diversity of 4-substituted analogs will be crucial. A deeper understanding of the structural biology of the target receptors, aided by cryo-electron microscopy and computational modeling, will enable more precise, structure-based drug design. Furthermore, the exploration of this scaffold against novel and emerging biological targets holds significant promise. As our understanding of the intricate connections between molecular structure and biological function continues to evolve, the this compound scaffold is poised to remain a central player in the ongoing quest for safer and more effective medicines.

References

The Piperidine Scaffold: A Privileged Structure in Modern Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring in Medicinal Chemistry

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most vital and ubiquitous building blocks in the pharmaceutical industry.[1] Its prevalence across a vast spectrum of approved drugs and natural alkaloids is a testament to its remarkable versatility as a molecular scaffold.[2][3] The conformational flexibility of its saturated ring system, coupled with the ease of functionalization at multiple positions, allows for the precise tailoring of molecular architecture to achieve desired interactions with a wide array of biological targets.[4] This adaptability has cemented piperidine's status as a "privileged structure" in medicinal chemistry, consistently enabling the development of therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[5][6]

This technical guide provides a comprehensive exploration of the role of piperidine derivatives in key therapeutic areas, delving into the causality behind their design, their mechanisms of action, and the experimental methodologies underpinning their development. We will examine specific, market-leading examples to illustrate the profound impact of this versatile scaffold on modern medicine.

Part 1: Piperidine Derivatives in Neurodegenerative Disorders - The Case of Donepezil

Piperidine-containing compounds have demonstrated significant efficacy in treating a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and chronic pain.[6][7] Their ability to effectively penetrate the blood-brain barrier and interact with key central nervous system (CNS) targets makes them particularly valuable in this domain.[6]

Donepezil: A Cornerstone in Alzheimer's Therapy

Donepezil is a prime example of a successful piperidine-based drug for the symptomatic treatment of mild-to-moderate Alzheimer's disease.[8] It functions as a non-competitive, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][8] By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby compensating for the loss of functioning cholinergic neurons characteristic of Alzheimer's disease.[8]

Mechanism of Action: Cholinergic Pathway Modulation

The therapeutic effect of Donepezil is rooted in its ability to modulate cholinergic signaling. In a healthy synapse, acetylcholine is released, binds to postsynaptic receptors to propagate a nerve impulse, and is then rapidly hydrolyzed by AChE. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine. Donepezil's inhibition of AChE helps to restore cholinergic neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released Released ACh ACh_Vesicle->ACh_Released Exocytosis AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binding Donepezil Donepezil Donepezil->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal Activation cluster_0 Bone Tissue (Agonist Effect) cluster_1 Breast Tissue (Antagonist Effect) Raloxifene_Bone Raloxifene ER_Bone Estrogen Receptor (ER) Raloxifene_Bone->ER_Bone Complex_Bone Raloxifene-ER Complex (Agonist Conformation) ER_Bone->Complex_Bone Coactivator_Bone Co-activator Recruitment Complex_Bone->Coactivator_Bone Gene_Bone Gene Transcription (Anti-resorptive genes) Coactivator_Bone->Gene_Bone Effect_Bone Decreased Bone Resorption Gene_Bone->Effect_Bone Raloxifene_Breast Raloxifene ER_Breast Estrogen Receptor (ER) Raloxifene_Breast->ER_Breast Complex_Breast Raloxifene-ER Complex (Antagonist Conformation) ER_Breast->Complex_Breast Corepressor_Breast Co-repressor Recruitment Complex_Breast->Corepressor_Breast Gene_Breast Gene Transcription Blocked (Proliferative genes) Corepressor_Breast->Gene_Breast Effect_Breast Decreased Cell Proliferation Gene_Breast->Effect_Breast cluster_0 HIV Lifecycle cluster_1 Drug Action Polyprotein Viral Polyprotein HIV_Protease HIV Protease Polyprotein->HIV_Protease Cleavage by Proteins Functional Viral Proteins HIV_Protease->Proteins Produces Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Leads to Virion Mature, Infectious Virion Proteins->Virion Assembly into Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibition

References

1-Cyclopropylpiperidin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cyclopropylpiperidin-4-ol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental molecular and physicochemical properties, present a detailed, field-proven protocol for its synthesis via reductive amination, and discuss the analytical techniques required for its structural confirmation and purity assessment. Furthermore, this guide highlights its strategic application in the development of therapeutic agents, particularly as a key scaffold in Dipeptidyl Peptidase-4 (DPP-4) inhibitors and CCR5 antagonists. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of the N-Cyclopropylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in natural products and pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. The introduction of a cyclopropyl group onto the piperidine nitrogen atom, as in this compound, imparts a unique and highly desirable set of properties.

The cyclopropyl moiety is the smallest possible carbocycle, and its strained three-membered ring introduces significant sp² character into its C-C bonds. When attached to a nitrogen atom, it acts as a "conformationally restricted" ethyl group mimic, reducing the metabolic lability often associated with N-ethyl or N-isopropyl groups while maintaining or enhancing binding affinity to biological targets. This substitution can favorably modulate key drug-like properties, including lipophilicity (logP), metabolic stability, and aqueous solubility, making this compound a valuable starting material for library synthesis and lead optimization campaigns.

Molecular and Physicochemical Properties

This compound is a bifunctional molecule featuring a nucleophilic tertiary amine and a secondary alcohol, enabling a wide range of subsequent chemical transformations. Its core attributes are summarized below.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
IUPAC Name This compound
CAS Number 851847-62-6
Canonical SMILES C1CC1N2CCC(CC2)O

While extensive experimental data on the bulk physical properties (e.g., melting point, boiling point) of this compound are not widely published, related compounds such as 4-hydroxypiperidine are described as hygroscopic solids.[1] It is reasonable to anticipate that this compound is a high-boiling liquid or a low-melting solid at standard temperature and pressure.

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

The most direct and reliable method for preparing this compound is through the reductive amination of 4-piperidone with cyclopropylamine. This strategy is efficient and leverages readily available starting materials.

Principle of the Reaction

Reductive amination is a cornerstone of amine synthesis. The reaction proceeds in two key stages:

  • Iminium Ion Formation: The primary amine (cyclopropylamine) attacks the carbonyl carbon of 4-piperidone to form a hemiaminal intermediate. This intermediate then dehydrates, typically under mildly acidic conditions, to generate a cyclic iminium ion.

  • Hydride Reduction: A selective reducing agent, introduced into the reaction, delivers a hydride to the electrophilic iminium carbon, yielding the final tertiary amine product. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is ideal for this transformation as it is mild, tolerant of acidic conditions, and does not readily reduce the starting ketone, thereby minimizing side reactions.

Detailed Experimental Protocol

Reagents:

  • 4-Piperidone hydrochloride (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (approx. 0.1 M concentration)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 4-piperidone hydrochloride.

  • Solvent Addition: Add anhydrous DCM to the flask. The choice of DCM is strategic; it is an excellent solvent for the reactants and intermediates and is unreactive under the reaction conditions.

  • Base Addition: Add triethylamine or DIPEA to the suspension. Causality: The starting material is a hydrochloride salt. The base is required to neutralize the HCl and liberate the free base of 4-piperidone, which is necessary for the initial nucleophilic attack.

  • Amine Addition: Add cyclopropylamine to the mixture and stir for 20-30 minutes at room temperature. This allows for the formation of the iminium ion intermediate in equilibrium.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB). Causality: STAB is added after the iminium ion has had time to form. Its mild nature ensures the selective reduction of the iminium ion over the ketone. An exothermic reaction may be observed; if necessary, cool the flask with a water bath.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification
  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture to quench any unreacted STAB and neutralize the acetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material is typically purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford this compound as a pure compound.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification start Combine 4-Piperidone HCl, DCM, and TEA add_amine Add Cyclopropylamine start->add_amine stir Stir for 30 min (Iminium Formation) add_amine->stir add_stab Add NaBH(OAc)₃ stir->add_stab react Stir 12-24h at RT (Reduction) add_stab->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Pure this compound purify->product

Caption: Synthetic Workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a combination of spectroscopic methods is essential.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool. Key expected signals include:

    • A multiplet in the upfield region (~0.3-0.8 ppm) corresponding to the four protons on the cyclopropyl ring.

    • A multiplet for the proton on the nitrogen-adjacent cyclopropyl carbon (~1.8-2.2 ppm).

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

    • A multiplet for the proton at the C4 position bearing the hydroxyl group (~3.5-3.8 ppm).

    • Complex multiplets for the axial and equatorial protons of the piperidine ring, typically found between ~1.5 and 3.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum should show 8 distinct signals, confirming the molecular symmetry. Expected signals include:

    • Two signals for the cyclopropyl carbons (~5-15 ppm).

    • A signal for the nitrogen-adjacent cyclopropyl methine carbon (~35-45 ppm).

    • Signals for the piperidine ring carbons, with the C4 carbon bearing the hydroxyl group being the most downfield among them (~65-70 ppm).

  • Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 142.12.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect to see:

    • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol.

    • Multiple sharp peaks in the 2800-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the piperidine and cyclopropyl groups.

    • A C-N stretching band around 1100-1200 cm⁻¹.

Applications in Medicinal Chemistry

This compound is not typically a final drug product but rather a crucial intermediate used to construct more complex active pharmaceutical ingredients (APIs).

Role in DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Many potent inhibitors, such as Alogliptin, contain an aminopiperidine moiety that forms key interactions with the enzyme's active site. The this compound scaffold is an excellent starting point for synthesizing novel analogues of these drugs.[2] The hydroxyl group can be converted into an amine via a Mitsunobu reaction or by oxidation followed by reductive amination, providing access to the critical amino-piperidine core. The N-cyclopropyl group helps to optimize the pharmacokinetic profile of the final compound.

Scaffold for CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic strains of the HIV-1 virus into host cells. Small molecules that block this receptor can function as potent antiviral agents. The this compound structure has been identified as a valuable scaffold for the development of novel CCR5 antagonists, where the piperidine core serves as a central hub for attaching other necessary pharmacophoric elements.

cluster_pathways Synthetic Pathways cluster_targets Therapeutic Agent Classes intermediate This compound (Key Building Block) path1 Functional Group Interconversion (e.g., OH -> NH₂) intermediate->path1 path2 Coupling Reactions (e.g., Etherification) intermediate->path2 target1 DPP-4 Inhibitors (Anti-diabetic) path1->target1 target2 CCR5 Antagonists (Anti-viral) path2->target2

Caption: Role as an intermediate in drug development.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, its structure suggests hazards associated with both piperidines and amino alcohols. The following guidelines are based on best practices for handling similar chemical entities.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle this compound in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes. The compound may be corrosive and toxic if inhaled or ingested.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition, as related compounds can be flammable.[3] Store away from strong oxidizing agents and strong acids.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

Methodological & Application

Application Note: A Reliable Two-Step Synthesis of 1-Cyclopropylpiperidin-4-ol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed, two-step protocol for the synthesis of 1-Cyclopropylpiperidin-4-ol, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is designed for reliability, scalability, and efficiency, commencing with the reductive amination of 4-piperidone with cyclopropylamine to yield the key intermediate, 1-cyclopropylpiperidin-4-one. This intermediate is subsequently reduced using sodium borohydride to afford the target alcohol. The protocol emphasizes the rationale behind procedural choices, in-process controls, and comprehensive characterization, ensuring a robust and reproducible method suitable for research and development laboratories.

Introduction and Strategic Overview

This compound is a key structural motif found in numerous pharmacologically active compounds. Its unique combination of a rigid cyclopropyl group and a functionalized piperidine ring makes it a desirable scaffold for modulating properties such as metabolic stability, receptor binding affinity, and lipophilicity.[1] Notably, this scaffold is a component of antagonists for the chemokine receptor CCR5, which is a critical co-receptor for HIV-1 entry into cells, highlighting its relevance in antiviral drug discovery.[1]

The synthesis presented herein follows a convergent and efficient two-step pathway, designed to be both high-yielding and operationally simple.

  • Step 1: N-Cyclopropylation via Reductive Amination. This step involves the formation of 1-cyclopropylpiperidin-4-one from commercially available 4-piperidone and cyclopropylamine. Reductive amination is chosen for its efficiency, often proceeding as a one-pot reaction where the intermediate iminium ion is formed and immediately reduced in situ.[2][3] This method avoids the harsher conditions and potential side reactions associated with direct N-alkylation using cyclopropyl halides.

  • Step 2: Ketone Reduction. The carbonyl group of 1-cyclopropylpiperidin-4-one is selectively reduced to the corresponding secondary alcohol using sodium borohydride (NaBH₄). NaBH₄ is a mild and selective reducing agent, ideal for this transformation as it readily reduces ketones but not other potentially present functional groups, ensuring a clean conversion with a simple work-up.[4][5]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Ketone Reduction 4-Piperidone 4-Piperidone Intermediate 1-Cyclopropylpiperidin-4-one 4-Piperidone->Intermediate  + Cyclopropylamine  [Reducing Agent] Cyclopropylamine Cyclopropylamine Intermediate_ref 1-Cyclopropylpiperidin-4-one Final_Product This compound Intermediate_ref->Final_Product  Sodium Borohydride  [Solvent]

Figure 1: Overall two-step synthetic workflow.

Protocol Part I: Synthesis of 1-Cyclopropylpiperidin-4-one

This first stage focuses on the N-cyclopropylation of 4-piperidone. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride source.

G cluster_mech Reductive Amination Mechanism start Ketone + Amine iminium Iminium Ion (Intermediate) start->iminium Condensation (-H₂O) product N-Alkylated Amine iminium->product Reduction (Hydride Source)

Figure 2: Simplified reductive amination mechanism.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMolesNotes
4-Piperidone Monohydrate HCl40064-34-4153.6110.0 g65.1 mmolStarting material.[6]
Cyclopropylamine765-30-057.094.46 g (5.5 mL)78.1 mmol1.2 equivalents
Sodium Triacetoxyborohydride56553-60-7211.9420.8 g98.1 mmol1.5 equivalents
Dichloromethane (DCM)75-09-284.93200 mL-Anhydrous
Sodium Bicarbonate (Sat. aq.)144-55-884.01~150 mL-For work-up
Brine (Sat. aq. NaCl)7647-14-558.44~50 mL-For work-up
Anhydrous Sodium Sulfate7757-82-6142.04As needed-Drying agent
Experimental Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (10.0 g, 65.1 mmol) and anhydrous dichloromethane (200 mL).

  • Amine Addition: Add cyclopropylamine (5.5 mL, 78.1 mmol) to the suspension. Stir the mixture at room temperature for 30 minutes. The initial suspension may become clearer as the free base of the piperidone is formed.

  • Reductant Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium triacetoxyborohydride (20.8 g, 98.1 mmol) in portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.

  • Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC) using a 10:1 DCM:Methanol eluent system. The product spot should be significantly less polar than the starting amine.

  • Work-up (Quenching): Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 150 mL of saturated aqueous sodium bicarbonate solution to quench the excess reducing agent and neutralize the acid. Safety Note: Perform quenching slowly as gas evolution (H₂) will occur.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil. The product, 1-cyclopropylpiperidin-4-one, can be purified by flash column chromatography on silica gel (gradient elution, e.g., 0-5% methanol in dichloromethane) to yield a pale yellow oil.[7][8]

Protocol Part II: Synthesis of this compound

This second stage involves the straightforward reduction of the ketone intermediate to the final alcohol product using sodium borohydride.

G cluster_mech Ketone Reduction Mechanism ketone Ketone alkoxide Alkoxide Intermediate ketone->alkoxide 1. Hydride Attack (from NaBH₄) alcohol Alcohol alkoxide->alcohol 2. Protonation (Solvent/Work-up)

Figure 3: Simplified mechanism for NaBH₄ reduction.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMolesNotes
1-Cyclopropylpiperidin-4-one62813-01-8139.197.0 g50.3 mmolFrom Step 1
Sodium Borohydride (NaBH₄)16940-66-237.832.85 g75.4 mmol1.5 equivalents
Methanol (MeOH)67-56-132.04100 mL-Anhydrous
Deionized Water7732-18-518.02~100 mL-For quenching
Ethyl Acetate141-78-688.11~150 mL-For extraction
Brine (Sat. aq. NaCl)7647-14-558.44~50 mL-For work-up
Anhydrous Sodium Sulfate7757-82-6142.04As needed-Drying agent
Experimental Procedure
  • Reaction Setup: Dissolve 1-cyclopropylpiperidin-4-one (7.0 g, 50.3 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reductant Addition: Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (2.85 g, 75.4 mmol) slowly in small portions over 30 minutes. Causality Note: The reduction of ketones by NaBH₄ is highly exothermic.[9] Slow, portion-wise addition at low temperature is critical for safety and selectivity.[10]

  • Reaction Progress: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction by TLC (10:1 DCM:Methanol). The disappearance of the starting ketone spot indicates completion.

  • Work-up (Quenching): Cool the flask back to 0 °C and slowly add deionized water (~100 mL) to quench the excess NaBH₄. Safety Note: NaBH₄ reacts with water to produce flammable hydrogen gas.[4]

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (50 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as a white to off-white solid. The product is often of high purity after this procedure, but can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Characterization Data

CompoundFormulaM.W. ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected MS (ESI+)
1-Cyclopropylpiperidin-4-one C₈H₁₃NO139.192.6-2.8 (t, 4H), 2.4-2.5 (t, 4H), 1.6-1.7 (m, 1H), 0.4-0.6 (m, 4H)m/z = 140.1 [M+H]⁺
This compound C₈H₁₅NO141.213.6-3.8 (m, 1H), 2.8-3.0 (m, 2H), 2.2-2.4 (m, 2H), 1.8-2.0 (m, 2H), 1.5-1.7 (m, 3H), 0.4-0.6 (m, 4H)m/z = 142.1 [M+H]⁺

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Cyclopropylamine: Flammable liquid and corrosive. Handle with care.

    • Sodium Triacetoxyborohydride: Water-reactive. Reacts with water to release flammable gases.

    • Sodium Borohydride: Water-reactive and corrosive. Reacts violently with acid and water to produce flammable hydrogen gas.[4]

  • Solvents: Dichloromethane is a suspected carcinogen. Methanol is toxic and flammable. Avoid inhalation and skin contact.

Conclusion

This application note details a robust and efficient two-step synthesis of this compound. The use of reductive amination followed by a selective sodium borohydride reduction provides a reliable route to this important pharmaceutical intermediate. The protocols are well-established, use readily available reagents, and can be readily adapted for various scales in a research laboratory setting.

References

Application Notes and Protocols: 1-Cyclopropylpiperidin-4-ol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Cyclopropylpiperidine Moiety

In the landscape of modern medicinal chemistry, the piperidine ring remains a cornerstone scaffold, present in a multitude of approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for achieving potent and selective interactions with biological targets. The strategic incorporation of a cyclopropyl group onto the piperidine nitrogen introduces a unique set of physicochemical properties that can profoundly enhance a drug candidate's profile.[3][4]

The cyclopropyl moiety, a strained three-membered ring, is not merely a passive linker. Its unique electronic character and steric bulk can:

  • Enhance Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than their linear alkyl counterparts, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This often translates to improved pharmacokinetic profiles.

  • Modulate Basicity (pKa): The N-cyclopropyl group can fine-tune the basicity of the piperidine nitrogen, which is critical for optimizing solubility, cell permeability, and target engagement.

  • Impart Conformational Rigidity: The rigid nature of the cyclopropyl group can restrict the conformational freedom of the parent molecule, locking it into a bioactive conformation and thereby improving binding affinity for its target.

1-Cyclopropylpiperidin-4-ol emerges as a highly valuable and versatile intermediate, providing a direct and efficient entry point to a diverse array of more complex molecules incorporating the N-cyclopropylpiperidine scaffold. The hydroxyl group at the 4-position serves as a convenient handle for a wide range of chemical transformations, allowing for the introduction of various pharmacophoric elements. This guide provides detailed protocols for the synthesis of this compound and its subsequent application in key synthetic transformations.

Synthesis of this compound: Key Methodologies

The synthesis of the target intermediate can be efficiently achieved through two primary and robust methodologies: Reductive Amination and Direct N-Alkylation. The choice of method often depends on the availability of starting materials, scale, and desired purity profile.

Methodology 1: Reductive Amination of 4-Piperidone with Cyclopropylamine

This one-pot procedure is highly efficient and relies on the formation of an iminium ion intermediate from 4-piperidone and cyclopropylamine, which is then reduced in situ by a mild and selective reducing agent.[3][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity for iminium ions over ketones and its operational simplicity.[5][6][7]

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants.

  • Reducing Agent: Sodium triacetoxyborohydride is milder and more selective than other borohydrides like sodium borohydride, which could reduce the starting 4-piperidone. Its reaction rate is also moderated, allowing for controlled reduction of the in situ formed iminium ion.[5][6]

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can accelerate the initial iminium ion formation, particularly with less reactive amines, by protonating the carbonyl oxygen and making it more electrophilic.[2][5]

G cluster_0 Reductive Amination cluster_1 Ketone Reduction piperidone 4-Piperidone iminium Iminium Ion Intermediate piperidone->iminium + Cyclopropylamine - H₂O cyclopropylamine Cyclopropylamine cyclopropylamine->iminium product 1-Cyclopropylpiperidin-4-one iminium->product Hydride Reduction final_product This compound product->final_product Reduction nabhoac NaBH(OAc)₃ nabhoac->iminium nabh4 NaBH₄ / EtOH nabh4->final_product

Figure 1. Workflow for the synthesis of this compound via a two-step reductive amination and subsequent reduction.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) and cyclopropylamine (1.2 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (2.5 eq) and stir for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 1-cyclopropylpiperidin-4-one is then reduced.

  • Ketone Reduction: Dissolve the crude ketone in ethanol (10 volumes) and cool to 0°C. Add sodium borohydride (1.5 eq) portion-wise. Stir at room temperature for 2 hours.

  • Final Work-up and Purification: Quench the reaction with water and concentrate under reduced pressure. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Methodology 2: Direct N-Alkylation of Piperidin-4-ol

This classical approach involves the direct alkylation of the piperidin-4-ol nitrogen with a cyclopropyl electrophile. This SN2 reaction is typically performed in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity.

Causality Behind Experimental Choices:

  • Electrophile: Cyclopropyl bromide is a common and effective electrophile for this transformation.

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the piperidine nitrogen without causing side reactions.[8][9] It is easily removed by filtration upon reaction completion.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it effectively solubilizes the reactants and promotes the SN2 mechanism.[8]

G piperidinol Piperidin-4-ol product This compound piperidinol->product 1. Deprotonation 2. SN2 Attack cprbr Cyclopropyl Bromide cprbr->product base K₂CO₃ / DMF base->piperidinol Base

Figure 2. Direct N-Alkylation of Piperidin-4-ol.

Experimental Protocol: Direct N-Alkylation

  • Reaction Setup: To a stirred suspension of piperidin-4-ol (1.0 eq) and finely powdered anhydrous potassium carbonate (2.0 eq) in anhydrous DMF (10 volumes), add cyclopropyl bromide (1.2 eq) at room temperature under an inert atmosphere.

  • Reaction Conditions: Heat the mixture to 60-80°C and stir for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Remove the DMF under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Parameter Methodology 1: Reductive Amination Methodology 2: Direct N-Alkylation
Key Reagents 4-Piperidone, Cyclopropylamine, NaBH(OAc)₃, NaBH₄Piperidin-4-ol, Cyclopropyl Bromide, K₂CO₃
Typical Yield 65-80% (over two steps)70-85%
Key Advantages One-pot potential for the amination step; readily available starting materials.Direct, single-step transformation.
Considerations Two-step process (amination then reduction); requires careful control of reducing agent addition.Requires heating; potential for over-alkylation (though less likely with secondary amines).

Table 1. Comparison of Synthetic Methodologies for this compound.

Applications of this compound in Synthesis

The hydroxyl group of this compound is a versatile functional handle for diversification. Below are protocols for three fundamental transformations: the Mitsunobu reaction, Williamson ether synthesis, and Fischer esterification.

Application 1: Mitsunobu Reaction for C-O Bond Formation

The Mitsunobu reaction allows for the conversion of the secondary alcohol to a variety of functional groups, such as esters and ethers, with inversion of stereochemistry.[6][10] This reaction proceeds under mild, neutral conditions and is tolerant of a wide range of functional groups. It involves activation of the alcohol with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1][10] For sterically hindered alcohols, using a more acidic nucleophile like 4-nitrobenzoic acid can improve yields.[11][12]

Experimental Protocol: Mitsunobu Reaction with 4-Nitrophenol

  • Reaction Setup: To a solution of this compound (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 10 volumes), cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the desired ether product from triphenylphosphine oxide and other byproducts.

Application 2: Williamson Ether Synthesis

A classical and reliable method for forming ethers, the Williamson ether synthesis involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an SN2 reaction with an alkyl halide.[13][14][15][16]

Experimental Protocol: Synthesis of 4-(Benzyloxy)-1-cyclopropylpiperidine

  • Alkoxide Formation: To a solution of this compound (1.0 eq) in anhydrous THF (10 volumes) at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise under an inert atmosphere. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0°C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Application 3: Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid to form an ester.[10][17][18][19] The reaction is typically driven to completion by using an excess of one of the reactants or by removing water as it is formed.[10][20]

Experimental Protocol: Synthesis of 1-Cyclopropylpiperidin-4-yl Acetate

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetic acid (used in excess as both reactant and solvent, 10-20 volumes), add a catalytic amount of concentrated sulfuric acid (2-5 mol%).

  • Reaction Conditions: Heat the mixture to reflux (around 100-120°C) for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and carefully pour it into a stirred mixture of ice and saturated aqueous sodium bicarbonate until the excess acid is neutralized.

  • Purification: Extract the product with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a strategically important intermediate that provides facile access to a wide range of N-cyclopropylpiperidine derivatives. The synthetic protocols detailed herein, based on robust and well-established methodologies, offer reliable and scalable routes to this key building block and its subsequent functionalization. The causal explanations for the choice of reagents and conditions are intended to empower researchers to adapt and optimize these procedures for their specific synthetic targets in the pursuit of novel and effective therapeutic agents.

References

Application of 1-Cyclopropylpiperidin-4-ol in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Cyclopropylpiperidin-4-ol in Agrochemical Research

Introduction: Unlocking New Potential in Agrochemical Discovery

The relentless challenge of ensuring global food security necessitates the continuous innovation of crop protection agents. The ideal agrochemical must balance high efficacy against target pests and weeds with minimal environmental impact and a novel mode of action to overcome rising resistance. In this context, the piperidine ring is a highly privileged scaffold, serving as a cornerstone in numerous commercial fungicides, insecticides, and herbicides.[1][2] Its metabolic stability, ability to modulate physicochemical properties like water solubility, and versatile synthetic handles make it a favored building block in medicinal and agrochemical chemistry.[3][4][5]

Simultaneously, the cyclopropyl moiety has been identified as a "bioisostere" capable of significantly enhancing the biological activity and pharmacokinetic profiles of active molecules.[6] Recent studies have demonstrated that incorporating a cyclopropyl group can improve bioavailability and membrane permeability, crucial factors for in-planta efficacy, sometimes more so than enhancing target-site binding itself.[7][8]

This guide focuses on This compound , a compound that strategically combines these two powerful structural motifs. While its direct application in commercial agrochemicals is not yet established, its unique architecture presents a compelling starting point for novel discovery programs. The presence of a reactive hydroxyl group at the 4-position offers a prime site for synthetic elaboration, allowing chemists to readily introduce diverse pharmacophores.[9]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It outlines the rationale and provides field-proven methodologies for utilizing this compound as a core scaffold to generate and screen new potential fungicides and herbicides.

Compound Profile: this compound

A thorough understanding of the starting material is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₈H₁₅NO[9]
Molecular Weight 141.21 g/mol [9]
Appearance Typically a solid[10]
Key Structural Features - N-cyclopropyl group
- Piperidine core
- C4-hydroxyl group (secondary alcohol)

The N-cyclopropyl group enhances lipophilicity and metabolic stability, while the hydroxyl group provides a convenient point for chemical modification through reactions like esterification, etherification, or oxidation.[9]

Section 1: Application in the Synthesis of Novel Fungicides

Rationale: The piperidine scaffold is a key component of successful fungicides like fenpropidin and the potent oomycete inhibitor oxathiapiprolin.[1][11] These compounds often function by inhibiting specific fungal enzymes. For instance, a new class of piperidine-4-carbohydrazide derivatives has shown potent inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[12] The structural rigidity and substitution pattern of the piperidine ring are crucial for fitting into the enzyme's active site.

By using this compound, we can synthesize novel derivatives that may exhibit unique binding modes or improved systemic properties, potentially leading to a new class of fungicides.

Protocol 1.1: Synthesis of a Hypothetical Piperidine-Carboxamide Fungicide Library

This protocol describes the synthesis of a small library of amide derivatives, a common functional group in modern fungicides.[12][13] The causality behind this choice is that the amide bond provides a stable, planar linkage that can participate in hydrogen bonding within a target enzyme's active site.

G A This compound B Step 1: Oxidation (Dess-Martin periodinane, DCM) A->B Oxidation of alcohol to ketone C 1-Cyclopropylpiperidin-4-one B->C D Step 2: Reductive Amination (Substituted Aniline, NaBH(OAc)3) C->D Formation of amine intermediate E 4-Anilino-1-cyclopropylpiperidine Intermediate D->E F Step 3: Amide Coupling (Carboxylic Acid, HATU, DIPEA) E->F Amide bond formation G Final Carboxamide Product Library F->G

Caption: Synthetic workflow for a hypothetical fungicide library.

Methodology:

  • Step 1: Oxidation to Ketone.

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield 1-Cyclopropylpiperidin-4-one.[14][15]

  • Step 2: Reductive Amination.

    • To a solution of 1-Cyclopropylpiperidin-4-one (1.0 eq) and a selected substituted aniline (1.1 eq) in dichloroethane (DCE), add acetic acid (2.0 eq).

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Stir at room temperature for 12-18 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with DCM.

    • Dry the combined organic layers and concentrate to yield the crude 4-anilino-1-cyclopropylpiperidine intermediate.

  • Step 3: Amide Coupling.

    • Dissolve the amine intermediate (1.0 eq) and a selected carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) (1.1 eq) in dimethylformamide (DMF).

    • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir at room temperature for 6-12 hours.

    • Dilute with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to obtain the final compound.

Protocol 1.2: In Vitro Antifungal Screening

This protocol uses a 96-well microtiter plate assay for high-throughput screening of the synthesized library against key plant pathogenic fungi.[16]

Methodology:

  • Preparation:

    • Prepare Potato Dextrose Broth (PDB) as the culture medium.

    • Prepare stock solutions of synthesized compounds in DMSO at 10 mg/mL.

    • Grow fungal cultures (Rhizoctonia solani, Phytophthora capsici, Botrytis cinerea) on Potato Dextrose Agar (PDA) plates until the mycelia cover the plate.[13][17]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of PDB to each well.

    • Create a serial dilution of the test compounds by adding 2 µL of the stock solution to the first column and performing a 2-fold dilution across the plate. Final concentrations typically range from 100 µg/mL to 0.05 µg/mL.

    • Include a positive control (commercial fungicide like Boscalid) and a negative control (DMSO only).[12]

    • Use a sterile 4 mm cork borer to cut mycelial plugs from the edge of an actively growing fungal plate.

    • Place one mycelial plug into each well of the 96-well plate.

    • Seal the plate and incubate at 25 °C for 48-72 hours, or until the mycelia in the negative control wells show significant growth.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a plate reader or visually assess mycelial growth.

    • Calculate the percentage of inhibition for each concentration relative to the negative control.

    • Determine the EC₅₀ (half-maximal effective concentration) value for each compound using dose-response curve analysis software.

Hypothetical Data Presentation:

Compound IDR. solani EC₅₀ (µg/mL)P. capsici EC₅₀ (µg/mL)B. cinerea EC₅₀ (µg/mL)
CP-Fungi-001 1.55.23.8
CP-Fungi-002 0.82.11.9
Boscalid (Control) 1.0>500.5

Section 2: Application in the Synthesis of Novel Herbicides

Rationale: The cyclopropyl group is a known enhancer of herbicidal activity, particularly in protoporphyrinogen oxidase (PPO) inhibitors.[7][8] Furthermore, piperidine-containing structures have been explored for herbicidal activity, sometimes as novel ionic liquids to improve leaf surface wettability.[1] Designing molecules that combine the piperidine core for transport and the cyclopropyl group for enhanced activity, linked to a known herbicidal pharmacophore like an isoxazole, is a rational strategy.[18][19]

Protocol 2.1: Synthesis of a Hypothetical Isoxazole-Piperidine Herbicide

This protocol details the synthesis of a derivative where the this compound is linked via an ether bond to a substituted phenylisoxazole moiety, a scaffold known for herbicidal properties.[18]

Methodology:

  • Step 1: Williamson Ether Synthesis.

    • To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) at 0 °C.

    • Causality: The NaH acts as a strong base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This is essential for the subsequent SN2 reaction.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of the electrophile, such as 5-(4-fluorophenyl)isoxazole substituted with a leaving group (e.g., a chloro or nitro group at a suitable position), (1.1 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the target ether.

Protocol 2.2: Greenhouse Post-Emergence Herbicidal Efficacy Trial

This protocol outlines a whole-plant assay to determine the in-vivo efficacy of the synthesized compounds.[7][20]

Methodology:

  • Plant Cultivation:

    • Sow seeds of representative broadleaf weeds (e.g., Velvetleaf, Abutilon theophrasti) and grass weeds (e.g., Barnyardgrass, Echinochloa crus-galli) in pots containing standard potting mix.

    • Grow the plants in a greenhouse under controlled conditions (25-30 °C, 14h light/10h dark cycle) until they reach the 2-3 leaf stage.

  • Compound Application:

    • Prepare a formulation of the test compound by dissolving it in a minimal amount of acetone containing a surfactant (e.g., Tween 20) and diluting with water to the desired concentrations (e.g., 10, 50, 150, 500 g a.i./ha).

    • Apply the formulation as a spray to the foliage of the test plants using a track sprayer to ensure uniform coverage.

    • Include a vehicle control (spray solution without the test compound) and a commercial standard (e.g., Tiafenacil).[7]

  • Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment (DAT).

    • Rate the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).

Hypothetical Data Presentation:

Compound IDRate (g a.i./ha)A. theophrasti Control (%) (14 DAT)E. crus-galli Control (%) (14 DAT)
CP-Herb-001 1509540
CP-Herb-002 1508075
Tiafenacil (Control) 15010040

Section 3: Integrated Discovery Workflow

The discovery of a novel agrochemical is a multi-step process. This compound serves as an entry point into this workflow. The following diagram illustrates the logical progression from initial synthesis to lead optimization.

Caption: Agrochemical discovery workflow starting from a core scaffold.

This workflow emphasizes a rational, iterative process. Initial hits from primary screening are validated in whole-organism assays. Promising compounds ("hits") then undergo Structure-Activity Relationship (SAR) studies, where systematic modifications are made to the molecule to improve potency and selectivity, ultimately leading to a development candidate.

References

Application Notes and Protocols for the Analytical Characterization of 1-Cyclopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-Cyclopropylpiperidin-4-ol, a pivotal heterocyclic building block in contemporary pharmaceutical synthesis. Recognizing its role in the development of novel therapeutics, rigorous analytical control is paramount to ensure structural integrity, purity, and consistency. This guide presents an integrated approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Thermal Analysis (DSC/TGA) for physicochemical property determination. Each section is designed to provide not only a stepwise protocol but also the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to implement and adapt these methods with a high degree of confidence and scientific rigor.

Introduction

This compound is a secondary amine and alcohol whose rigid cyclopropyl group and piperidine core make it a valuable scaffold in medicinal chemistry. The piperidine moiety is a common structural feature in many pharmaceuticals, and its derivatives are explored for a wide range of biological activities.[1][2][3][4][5] The precise characterization of this intermediate is a critical checkpoint in the drug development pipeline. Incomplete characterization can lead to the propagation of impurities, incorrect structural assignments, and ultimately, compromised safety and efficacy of the final active pharmaceutical ingredient (API).

This application note establishes a multi-technique workflow designed to provide a holistic analytical profile of this compound, ensuring its identity, purity, and stability are thoroughly vetted.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₅NO[6]
Molecular Weight 141.21 g/mol [6]
Appearance White to off-white crystalline solidInferred from similar compounds[7][8]
Canonical SMILES C1CC1N2CCC(CC2)O[6]
InChIKey CAYTVMPUNMZTFU-UHFFFAOYSA-N[6]

Structural Elucidation by NMR Spectroscopy

Principle of the Method: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. It probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about their chemical environment, connectivity, and spatial relationships. For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies the unique carbon environments. Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, respectively.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Methanol-d₄, CD₃OD) in a clean, dry NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

    • (Optional but Recommended) Acquire 2D spectra (COSY, HSQC) to aid in complex structural assignments.

Data Interpretation and Expected Spectra

The chemical shifts are influenced by the electronegativity of adjacent atoms (N and O) and the unique electronic nature of the cyclopropyl ring, which imparts shielding effects causing its protons and carbons to appear at unusually high fields (low ppm values).[9] The piperidine ring protons alpha to the nitrogen are expected to be deshielded (higher ppm).[10][11][12]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on chemical principles and may vary slightly based on solvent and experimental conditions.)

Atom Position(s)Predicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Rationale
Piperidine C4-H ~3.6-3.8, m~65-70Deshielded by the adjacent -OH group.
Piperidine C2-H, C6-H (axial/equatorial) ~2.8-3.1 (eq), ~2.2-2.5 (ax), m~55-60Deshielded by the adjacent nitrogen atom.[13]
Piperidine C3-H, C5-H (axial/equatorial) ~1.8-2.0 (eq), ~1.5-1.7 (ax), m~30-35Standard aliphatic piperidine shifts.
Cyclopropyl C-H (methine) ~1.5-1.7, m~8-12Attached to the electron-withdrawing nitrogen.
Cyclopropyl C-H₂ (methylene) ~0.4-0.6, m~3-7Highly shielded due to ring strain and anisotropy.[14]
Hydroxyl O-H Variable, broad singlet-Dependent on concentration and solvent.

Referenced chemical shift ranges for piperidine and cyclopropyl moieties.[9][10][15][16][17]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis s1 Weigh Sample (5-10 mg) s2 Dissolve in Deuterated Solvent s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Acquire 1H Spectrum s3->a1 a2 Acquire 13C Spectrum a1->a2 a3 Acquire 2D Spectra (COSY, HSQC) a2->a3 p1 Process Spectra (FT, Phasing) a3->p1 p2 Assign Signals p1->p2 p3 Confirm Structure p2->p3

Workflow for NMR-based structural elucidation.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry

Principle of the Method: Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) of this ion induces fragmentation, providing a unique fingerprint that confirms the molecular structure.[18] Common fragmentation pathways for piperidine alcohols include the neutral loss of water and cleavages of the piperidine ring.[19][20]

Experimental Protocol: LC-MS (ESI) Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter.

  • LC-MS Instrumentation & Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 Reversed-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A short gradient (e.g., 5% to 95% B over 5 minutes) or isocratic flow can be used.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: ESI source coupled to a Triple Quadrupole or Q-TOF analyzer.

    • Ionization Mode: Positive Ion Mode.

    • Analysis Mode: Full scan to identify the [M+H]⁺ ion, followed by a product ion scan (MS/MS) on the precursor m/z 142.12.

Data Interpretation

The full scan ESI-MS spectrum should show a prominent ion corresponding to the protonated molecule. The MS/MS spectrum will reveal characteristic fragment ions.

Table 2: Expected m/z Values in ESI-MS

Ion SpeciesCalculated m/zInterpretation
[M+H]⁺ 142.1226Protonated molecular ion (Precursor for MS/MS)
[M+Na]⁺ 164.1046Sodium adduct
[M+H-H₂O]⁺ 124.1121Fragment from neutral loss of water

A key fragmentation pathway in piperidine derivatives is α-cleavage adjacent to the nitrogen, leading to a stable iminium ion.[19] Another expected fragmentation is the loss of water from the alcohol moiety.[18][20]

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Interpretation s1 Prepare Stock Solution (1 mg/mL) s2 Dilute to Working Conc. (1-10 µg/mL) s1->s2 s3 Filter Sample (0.22 µm) s2->s3 a1 Inject into LC-MS s3->a1 a2 Full Scan (m/z 50-300) a1->a2 a3 Product Ion Scan on m/z 142.12 a2->a3 p1 Identify [M+H]⁺ Ion a3->p1 p2 Analyze Fragmentation Pattern p1->p2 p3 Confirm MW and Substructure p2->p3

Workflow for molecular weight and fragment analysis by LC-MS.

Purity Assessment by HPLC with UV Detection

Principle of the Method: High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical compounds. For molecules like this compound that lack a strong native chromophore, direct UV detection is insensitive.[21] A pre-column derivatization strategy is therefore employed. This involves reacting the amine with a labeling agent that possesses a strong UV-absorbing or fluorescent moiety.[22][23] This enhances detection sensitivity by orders of magnitude and can also improve chromatographic peak shape and resolution. Dansyl chloride is a common derivatizing reagent that reacts with secondary amines to form highly fluorescent and UV-active sulfonamides.[21]

Experimental Protocol: Pre-Column Derivatization and HPLC Analysis
  • Derivatization Procedure:

    • Sample Solution: Prepare a ~1 mg/mL solution of this compound in acetonitrile.

    • Reagent Solution: Prepare a ~3 mg/mL solution of dansyl chloride in acetonitrile.

    • Buffer: Prepare a 0.1 M sodium bicarbonate buffer (pH ~9.5).

    • In a vial, mix 100 µL of the sample solution, 200 µL of the dansyl chloride solution, and 200 µL of the buffer.

    • Vortex the mixture and heat at 60°C for 30 minutes in the dark.

    • Cool the mixture to room temperature. The sample is ready for HPLC analysis.[24]

  • HPLC Instrumentation & Conditions:

    • HPLC System: System with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the absorbance maximum of the dansyl derivative (typically ~254 nm).[21]

Quantitative Data Summary

The method should be validated according to ICH guidelines to establish its performance characteristics. The following table provides typical target values for a validated purity method.

Table 3: Typical HPLC Method Performance Characteristics

ParameterExpected ValueRationale
Retention Time (Derivative) 10 - 15 minAllows for good separation from reagent peak and impurities.
Limit of Detection (LOD) 0.01 - 0.05 µg/mLDemonstrates high sensitivity for impurity detection.
Limit of Quantitation (LOQ) 0.03 - 0.15 µg/mLDefines the lowest concentration for reliable quantification.
Linearity (r²) > 0.999Ensures a direct proportional response to concentration.
Purity Calculation Area %The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_deriv Pre-Column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis d1 Mix Sample, Reagent & Buffer d2 Heat Reaction (60°C, 30 min) d1->d2 d3 Cool to RT d2->d3 h1 Inject Derivatized Sample d3->h1 h2 Gradient Elution on C18 Column h1->h2 h3 UV Detection (~254 nm) h2->h3 p1 Integrate Chromatogram h3->p1 p2 Calculate Area % p1->p2 p3 Report Purity p2->p3

Workflow for HPLC purity analysis with pre-column derivatization.

Thermal Property Characterization (DSC/TGA)

Principle of the Method: Thermal analysis provides critical information about the physical properties and stability of a pharmaceutical solid. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting point, enthalpy of fusion, and detection of polymorphic forms.[25][26] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, identifying the temperature at which decomposition or desolvation occurs.[27][28][29] Together, they provide a comprehensive thermal profile.

Experimental Protocol: DSC and TGA
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan or a ceramic TGA pan.

  • DSC Instrumentation & Conditions:

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Pan: Vented aluminum pan.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Heat from 25°C to a temperature above the melt (e.g., 250°C) at a rate of 10°C/min.

  • TGA Instrumentation & Conditions:

    • Instrument: A calibrated Thermogravimetric Analyzer.

    • Pan: Alumina or platinum pan.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Heat from 25°C to a temperature where full decomposition is expected (e.g., 400°C) at a rate of 10°C/min.

Data Interpretation
  • DSC Thermogram: For a pure, crystalline compound, the DSC curve will show a single, sharp endothermic peak corresponding to its melting point. The onset of this peak is typically reported as the melting point.

  • TGA Thermogram: The TGA curve should show a stable baseline (no mass loss) until the onset of thermal decomposition, which will be indicated by a sharp drop in mass.

Table 4: Expected Thermal Analysis Data

TechniqueParameterExpected ObservationSignificance
DSC Melting Point (Onset)A sharp endotherm.A key physical constant for identity and purity.
Enthalpy of Fusion (ΔH)A quantifiable energy value (J/g).Related to the degree of crystallinity.
TGA Onset of Decomposition> 150°C (Hypothetical)Indicates the upper limit of thermal stability.
Residual Mass~0%Confirms complete decomposition of the organic molecule.

Visualization: Thermal Analysis Workflow

Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis s1 Weigh Sample (2-5 mg) into appropriate pan d1 Heat at 10°C/min under N₂ s1->d1 t1 Heat at 10°C/min under N₂ s1->t1 d2 Record Heat Flow d1->d2 d3 Determine Melting Point & Enthalpy d2->d3 t2 Record Mass Change t1->t2 t3 Determine Decomposition Temperature t2->t3

Workflow for DSC and TGA thermal property characterization.

Conclusion

The comprehensive characterization of this compound requires an orthogonal analytical approach. The methodologies detailed in this application note—NMR for structure, MS for molecular weight, derivatization-HPLC for purity, and DSC/TGA for thermal properties—provide a robust framework for ensuring the quality and integrity of this important pharmaceutical intermediate. By understanding the principles behind each technique and following these validated protocols, researchers and drug development professionals can confidently assess their material and make informed decisions in the progression of their research and development activities.

References

A Robust HPLC Method for the Purity Determination of 1-Cyclopropylpiperidin-4-ol: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the HPLC Purity Analysis of 1-Cyclopropylpiperidin-4-ol

Senior Application Scientist: Gemini

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of this compound, a key building block in pharmaceutical synthesis. The inherent characteristics of this molecule—high polarity, basicity from the piperidine nitrogen, and lack of a significant UV chromophore—present unique challenges for chromatographic separation and detection. This guide provides a comprehensive protocol using a Reversed-Phase (RP-HPLC) approach with a polar-endcapped stationary phase. We will delve into the rationale behind the method development choices, from mobile phase pH control to column selection, ensuring robust and reproducible results. The protocol is designed to be self-validating, with clear steps for method validation in accordance with ICH Q2(R1) guidelines.[1][2]

Introduction: The Analytical Challenge

This compound is a saturated heterocyclic compound. Its structure, which lacks conjugated double bonds, means it does not absorb light strongly in the mid-UV range, making detection challenging. Furthermore, the presence of a secondary amine (pKa typically ~9-11) and a hydroxyl group makes the molecule highly polar and prone to strong interactions with stationary phases.

Developing a purity analysis method requires addressing two primary goals:

  • Accurate Quantification: To determine the precise amount of the main compound.

  • Impurity Profiling: To separate and detect any process-related impurities or degradation products.

Conventional C18 columns often provide insufficient retention for such polar compounds, leading to elution near the solvent front and poor resolution from other polar impurities.[3] Additionally, the basic nature of the piperidine nitrogen can cause undesirable interactions with residual silanol groups on silica-based columns, resulting in poor peak shape (tailing).[4] This application note details a method specifically designed to overcome these obstacles.

Chromatographic Strategy: Rationale and Selection

Given the polar and basic nature of this compound, several HPLC modes could be considered.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[5] It utilizes a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[6][7] While highly effective, HILIC can sometimes have longer equilibration times and may be more sensitive to the water content of the sample diluent.

  • Reversed-Phase Liquid Chromatography (RP-LC): RP-LC remains the most widely used and robust HPLC technique.[8] To successfully apply it to a polar base like this compound, the method must be carefully optimized. The key is to manage the analyte's ionization state and select a stationary phase that provides adequate retention and minimizes silanol interactions.[4][9]

For this application, we have selected an optimized RP-LC method due to its robustness, reproducibility, and widespread availability in quality control laboratories. The strategy involves:

  • pH Control: Employing an acidic mobile phase to protonate the piperidine nitrogen. This consistent ionization state minimizes peak tailing and improves reproducibility.[3][10] A volatile buffer like ammonium formate is chosen to ensure compatibility with mass spectrometry (LC-MS) if impurity identification is required.

  • Stationary Phase Selection: Using a modern, polar-endcapped C18 column. These columns incorporate a polar group near the silica surface, which creates a hydration layer, improving the retention of polar analytes and shielding them from interacting with residual silanols.[9]

Experimental Protocol

Materials and Reagents
  • Instrumentation: HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Polar-endcapped C18 column (e.g., Ascentis RP-Amide, Waters Xbridge Shield RP18), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Chemicals:

    • Acetonitrile (HPLC grade or higher)

    • Methanol (HPLC grade or higher)

    • Formic acid (LC-MS grade, ~99%)

    • Ammonium formate (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • This compound reference standard and sample material.

Solution Preparation
  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Add formic acid to adjust the pH to approximately 3.0. For example, dissolve 0.63 g of ammonium formate in 1 L of Type I water, then adjust pH with formic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v). This ensures compatibility with the initial mobile phase conditions and prevents peak distortion.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of ~0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample in the same manner as the standard solution to a final concentration of ~0.5 mg/mL.

HPLC Method Parameters

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column Polar-endcapped C18, 150 mm x 4.6 mm, 3.5 µmEnhances retention for polar compounds and provides excellent peak shape for bases.[9]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Acidic pH ensures consistent protonation of the analyte, improving peak shape. Volatile buffer is MS-friendly.[3][10]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17.1-20 min: 5% BA shallow gradient provides sufficient resolution between the main peak and potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential for peak overload.
Detection UV at 205 nmThe analyte lacks a strong chromophore; detection at low wavelengths is necessary to achieve adequate sensitivity.
Run Time 20 minutesAllows for elution of the main peak and any less polar impurities, followed by column re-equilibration.

Purity Analysis Workflow

The overall workflow for the purity analysis of this compound is depicted below. This process ensures a systematic approach from sample handling to final data interpretation and reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start_node start_node process_node process_node qc_node qc_node end_node end_node A Sample & Standard Weighing B Diluent & Mobile Phase Preparation A->B Reagents C Dissolution & Dilution to 0.5 mg/mL B->C Solvents D HPLC System Equilibration C->D Prepared Samples E Inject Standard & Sample Solutions D->E System Ready F Data Acquisition (20 min run) E->F Sequence Run G Peak Integration & Identification F->G Raw Chromatograms H Purity Calculation (% Area Normalization) G->H Integrated Data I Method Validation (ICH Q2(R1)) H->I Purity Results J Final Report Generation I->J Validated Data

Caption: Workflow for HPLC Purity Analysis of this compound.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, validation should be performed according to the ICH Q2(R1) guideline.[1][2][11] The following parameters are critical for a purity method.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known related substances.The main peak should be free of interference from blanks or placebos. Known impurities must be resolved from the main peak.
Linearity Prepare at least five concentrations of the reference standard, typically from 50% to 150% of the nominal concentration (0.25 - 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity study.50% to 150% of the target concentration.
Accuracy Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis performed by a different analyst on a different day.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of serially diluted solutions.Typically S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%).Retention times and peak areas should not be significantly affected. System suitability parameters must still be met.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Column degradation. 2. Silanol interactions. 3. Mobile phase pH is too high.1. Replace the column. 2. Ensure the use of a polar-endcapped column. 3. Verify mobile phase pH is ~3.0.
Poor Retention 1. Incorrect mobile phase composition (too much organic). 2. Column is not suitable for polar compounds.1. Check the gradient program; ensure initial %B is low (e.g., 5%). 2. Confirm the column is a polar-endcapped or aqueous-stable C18.
Baseline Noise 1. Poor quality solvents or reagents. 2. Detector lamp is failing. 3. Mobile phase is not properly degassed.1. Use fresh, high-purity solvents and additives. 2. Check lamp energy and replace if necessary. 3. Degas the mobile phase before use.
Variable Retention Times 1. Column temperature is not controlled. 2. Pump is not delivering a stable flow. 3. Insufficient column equilibration.1. Use a column oven set to 30 °C. 2. Check pump performance and perform maintenance if needed. 3. Ensure the column is equilibrated for at least 10 column volumes before injection.

Conclusion

The Reversed-Phase HPLC method detailed in this application note provides a robust, reproducible, and reliable solution for the purity analysis of this compound. By carefully selecting a polar-endcapped stationary phase and controlling the mobile phase pH, the common analytical challenges associated with this polar, basic compound are effectively overcome. The protocol is designed for direct implementation in a quality control environment and includes a comprehensive validation strategy aligned with international regulatory standards, ensuring the generation of high-quality, defensible data for drug development and manufacturing.

References

Elucidating the Three-Dimensional Architecture of Piperidinols: An Application Guide to Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of numerous pharmaceuticals and natural products. Understanding the precise three-dimensional structure of substituted piperidinols is paramount for elucidating structure-activity relationships (SAR) and optimizing drug design. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural and stereochemical assignment of piperidinol derivatives. We delve into the causality behind experimental choices, from sample preparation to the strategic application of one- and two-dimensional NMR techniques, and present a systematic workflow for data interpretation. This document is designed to be a self-validating system, grounding its protocols in established principles and authoritative sources.

Introduction: The Significance of Piperidinol Structural Analysis

Piperidinols are a class of heterocyclic compounds characterized by a piperidine ring bearing at least one hydroxyl substituent. Their prevalence in medicinal chemistry stems from their ability to interact with a wide range of biological targets. The stereochemistry of the hydroxyl group and other substituents on the piperidine ring profoundly influences the molecule's conformation and, consequently, its biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution, providing critical insights into connectivity, relative stereochemistry, and conformational dynamics.[2][3]

This application note will guide the user through a logical progression of NMR experiments and data analysis tailored for the structural elucidation of piperidinols.

Foundational Steps: Sample Preparation and Initial 1D NMR Analysis

The quality of NMR data is intrinsically linked to the quality of the sample. Meticulous sample preparation is therefore a critical first step.

Protocol 1: Standard Sample Preparation for Piperidinol Analysis
  • Compound Purity: Ensure the piperidinol sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl3) is a common first choice. However, the chemical shifts of protons, particularly the hydroxyl proton, can be sensitive to the solvent.[4] For certain applications, solvents like methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) may be more appropriate to resolve overlapping signals or to observe labile protons.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the piperidinol in 0.5-0.6 mL of the chosen deuterated solvent for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool inserted into a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

One-Dimensional NMR: The First Look

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial overview of the molecule's proton environment. Key information derived includes:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons attached to carbons bearing the hydroxyl group or adjacent to the nitrogen atom will have characteristic chemical shifts.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting pattern of a signal reveals the number of neighboring protons, governed by the n+1 rule for first-order spectra.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the piperidinol.

  • Chemical Shift (δ): The chemical shift of each carbon signal is indicative of its hybridization and the nature of its attached atoms. Carbons bonded to the hydroxyl group (C-OH) and the nitrogen atom (C-N) will have distinct chemical shifts.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which greatly aids in the assignment of the ¹³C spectrum.

Unraveling Connectivity: 2D Correlation Spectroscopy

Two-dimensional NMR experiments are essential for piecing together the molecular puzzle by establishing through-bond correlations between nuclei.[5]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is the cornerstone of structural elucidation, revealing which protons are coupled to each other, typically through two or three bonds.[5] This is instrumental in tracing out the spin systems within the piperidinol ring and its substituents.

Experimental Workflow for Structural Elucidation using 2D NMR:

G cluster_1d 1D NMR Analysis cluster_2d_connectivity 2D Connectivity Experiments cluster_2d_stereochem 2D Stereochemical Analysis cluster_interpretation Data Interpretation & Structure Determination H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Identify Spin Systems C13_NMR ¹³C NMR & DEPT HSQC ¹H-¹³C HSQC C13_NMR->HSQC Assign Carbons COSY->HSQC Proton-Carbon Correlations HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range Correlations Connectivity Establish Connectivity HMBC->Connectivity NOESY NOESY / ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Connectivity->NOESY Proximity Information Conformation Analyze Conformation Stereochem->Conformation Final_Structure Final Structure Conformation->Final_Structure

Caption: Workflow for Piperidinol Structural Elucidation using NMR.

Protocol 2: Acquiring a ¹H-¹H COSY Spectrum
  • Pulse Program: Utilize a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: Set the spectral width in both dimensions to encompass all proton signals.

  • Data Points: Acquire a sufficient number of data points in the direct (F2) and indirect (F1) dimensions to achieve adequate resolution. Typically, 2048 points in F2 and 256-512 increments in F1 are a good starting point.

  • Number of Scans: The number of scans per increment will depend on the sample concentration. For a moderately concentrated sample, 2-8 scans are usually sufficient.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[6][7] This is a highly sensitive and indispensable experiment for unambiguously assigning the carbon signals based on their attached, and often more easily assigned, proton signals. An edited HSQC can further differentiate between CH/CH₃ and CH₂ signals by their phase.

Protocol 3: Acquiring an Edited ¹H-¹³C HSQC Spectrum
  • Pulse Program: Employ a standard sensitivity-enhanced, edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Spectral Width: The ¹H spectral width (F2) should match that of the ¹H spectrum. The ¹³C spectral width (F1) should encompass all carbon signals.

  • Number of Increments: Typically, 128-256 increments in the F1 dimension are adequate.

  • Number of Scans: Due to the lower sensitivity of ¹³C, more scans per increment (e.g., 4-16) are generally required compared to COSY.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[7] This experiment is crucial for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra. For piperidinols, HMBC is key to establishing the connectivity across the nitrogen atom and to any substituents on the ring.

Defining Stereochemistry and Conformation: The Nuclear Overhauser Effect (NOE)

While correlation spectroscopy establishes the bonding framework, it does not provide information about the three-dimensional arrangement of atoms. The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that is observed between protons that are close in proximity (typically < 5 Å), regardless of whether they are directly bonded.[8][9] This makes NOE-based experiments the most powerful NMR tool for determining the relative stereochemistry and conformation of piperidinols.[10][11]

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy)

Both NOESY and ROESY are 2D experiments that map out these through-space interactions. For small to medium-sized molecules like many piperidinols, ROESY is often preferred as it avoids the potential for zero or negative NOE enhancements that can occur in NOESY experiments for molecules in a specific molecular weight range.[8]

Key NOE Correlations for Piperidinol Stereochemistry:

  • Axial vs. Equatorial Substituents: An axial proton will show strong NOE correlations to the other axial protons on the same face of the ring (at the 3 and 5 positions). An equatorial proton will show weaker NOEs to its geminal axial partner and adjacent equatorial protons.

  • Relative Stereochemistry of Substituents: The presence or absence of NOEs between substituents on the piperidine ring can definitively establish their relative cis or trans orientation. For instance, an NOE between a proton on a substituent at C-2 and a proton on a substituent at C-4 would indicate that these substituents are on the same face of the ring (cis).

Protocol 4: Acquiring a 2D ROESY Spectrum
  • Pulse Program: Select a standard ROESY pulse sequence with a spin-lock pulse (e.g., roesyesgpph on Bruker instruments).

  • Mixing Time: The mixing time is a crucial parameter that determines the extent of NOE buildup. For small molecules, a mixing time of 200-500 ms is a good starting point.

  • Data Acquisition Parameters: The spectral width, data points, and number of scans are set similarly to a COSY experiment.

The Role of J-Coupling Constants in Conformational Analysis

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[12] In the context of the piperidine ring, which typically adopts a chair conformation, the analysis of ³JHH values provides valuable information about the orientation of protons and, by extension, the substituents.

Typical ³JHH Values in a Piperidine Chair Conformation:

Coupling TypeDihedral Angle (approx.)Typical ³J Value (Hz)
Axial-Axial (³Jaa)~180°8 - 13
Axial-Equatorial (³Jae)~60°2 - 5
Equatorial-Equatorial (³Jee)~60°2 - 5

A large coupling constant (8-13 Hz) between two vicinal protons on the piperidine ring is indicative of an axial-axial relationship, which is a powerful constraint in determining the conformation of the ring and the stereochemistry of its substituents.[13]

Case Study: Structural Elucidation of a Substituted Piperidin-4-ol

Let's consider the hypothetical example of cis-1-benzyl-2-methylpiperidin-4-ol.

Expected NMR Data:

Position¹H Chemical Shift (ppm, multiplicity, J in Hz)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC CorrelationsKey NOESY/ROESY Correlations
2~3.0 (dq, J = 11.0, 6.5)~58.0H-3ax, H-3eq, 2-CH₃C-3, C-4, C-6, 1-CH₂, 2-CH₃H-6ax, 2-CH₃
3ax~1.6 (m)~35.0H-2, H-3eq, H-4C-2, C-4, C-5H-5ax
3eq~1.9 (m)H-2, H-3ax, H-4C-2, C-5H-5eq
4~3.8 (tt, J = 11.0, 4.5)~68.0H-3ax, H-3eq, H-5ax, H-5eqC-2, C-3, C-5, C-6H-2, H-6ax, H-6eq
5ax~1.5 (m)~38.0H-4, H-5eq, H-6ax, H-6eqC-3, C-4, C-6H-3ax
5eq~1.8 (m)H-4, H-5ax, H-6ax, H-6eqC-3, C-4H-3eq
6ax~2.2 (m)~55.0H-5ax, H-5eq, H-6eqC-2, C-4, C-5, 1-CH₂H-2, H-4
6eq~2.9 (m)H-5ax, H-5eq, H-6axC-2, C-5
1-CH₂~3.5 (d, J=13.5), ~4.0 (d, J=13.5)~60.0C-2, C-6, Benzyl-CBenzyl-H
2-CH₃~1.1 (d, J=6.5)~15.0H-2C-2, C-3H-2, H-3eq
Benzyl~7.2-7.4 (m)~127-1381-CH₂, Benzyl-C1-CH₂

Data Interpretation Logic:

  • ¹H and ¹³C/DEPT: Assign proton and carbon signals based on chemical shifts and multiplicities.

  • COSY: Trace the connectivity from H-2 through H-3, H-4, H-5, to H-6.

  • HSQC: Correlate each proton to its directly attached carbon.

  • HMBC: Confirm the piperidine ring structure and the attachment of the benzyl and methyl groups. For example, correlations from the benzylic protons to C-2 and C-6, and from the methyl protons to C-2 and C-3.

  • J-Couplings: The large coupling constant for H-4 (~11.0 Hz) suggests it is axial. The coupling of H-2 (~11.0 Hz) indicates it is also axial.

  • NOESY/ROESY: The key correlation between the axial H-2 and the methyl protons confirms the cis relationship between the methyl group and the hydrogen at C-2, meaning the methyl group is in an equatorial position. A strong NOE between H-2a and H-6a would further support the chair conformation.

Logical Flow for Stereochemical Assignment:

G J_coupling Analyze ³JHH Coupling Constants Proton_Orientation Determine Proton Orientations (Axial/Equatorial) J_coupling->Proton_Orientation NOESY_data Analyze NOESY/ROESY Correlations Relative_Stereochem Establish Relative Stereochemistry (cis/trans) NOESY_data->Relative_Stereochem Substituent_Orientation Infer Substituent Orientations Proton_Orientation->Substituent_Orientation Substituent_Orientation->Relative_Stereochem Conformation Confirm Chair Conformation Relative_Stereochem->Conformation Final_Structure Assigned 3D Structure Conformation->Final_Structure

Caption: Logic for determining piperidinol stereochemistry.

Conclusion

The structural elucidation of piperidinols is a multifaceted process that relies on the synergistic application of a suite of NMR experiments. By following a systematic approach that begins with meticulous sample preparation and progresses through 1D and 2D correlation and NOE-based experiments, researchers can unambiguously determine the constitution, relative stereochemistry, and preferred conformation of these medicinally important molecules. The insights gained from these detailed structural studies are invaluable for understanding their biological function and for the rational design of new therapeutic agents.

References

Using 1-Cyclopropylpiperidin-4-ol in the synthesis of anti-tuberculosis agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: The Strategic Application of 1-Cyclopropylpiperidin-4-ol in the Synthesis of Novel Anti-Tuberculosis Agents

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Modern Scaffold for an Ancient Foe

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates a continuous pipeline of novel therapeutic agents. The discovery process increasingly relies on the strategic use of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The piperidine ring is a quintessential example of such a scaffold, widely present in approved pharmaceuticals.[1][2] This guide focuses on a specific, highly valuable derivative: This compound . We will explore its strategic importance, detail key synthetic transformations, and provide actionable protocols for its incorporation into potential anti-tuberculosis drug candidates. The rationale behind this focus is twofold: the piperidine core offers a versatile, three-dimensional exit vector for molecular elaboration, while the N-cyclopropyl group provides significant metabolic and physicochemical advantages.[3][4][5]

The Rationale: Deconstructing the this compound Advantage

The selection of a starting fragment in a drug discovery campaign is a critical decision. This compound is not merely a precursor; it is a carefully selected building block that imparts desirable properties to the final molecule.

The Piperidine Core: A Foundation for Drug-Like Properties

The saturated six-membered nitrogen heterocycle of piperidine is a mainstay in medicinal chemistry. Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with protein targets. Furthermore, the basic nitrogen atom can be a key pharmacophoric feature or can be used to modulate the pKa and solubility of the final compound, enhancing its pharmacokinetic profile.[2]

The N-Cyclopropyl Group: More Than a Steric Blocker

The cyclopropyl moiety is a "metabolic shield." It is often introduced to block N-dealkylation, a common metabolic pathway that can lead to rapid clearance of piperidine-containing drugs. Its small size and rigid nature also confer a unique conformational constraint on the piperidine ring, which can lead to higher binding affinity and target selectivity.[3][4] This group is increasingly recognized for its ability to improve the potency and overall profile of drug candidates.[5]

The 4-Hydroxyl Group: The Gateway to Diversification

The hydroxyl group at the C4 position is a versatile functional handle. It serves as the primary point for synthetic elaboration, allowing the 1-cyclopropylpiperidine scaffold to be connected to other fragments (e.g., aromatic rings, side chains) through robust and well-established chemical reactions. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

G cluster_scaffold Core Building Block cluster_reactions Key Synthetic Transformations cluster_products Diversified Intermediates Start This compound Ether O-Alkylation (Williamson Ether Synthesis) Start->Ether R-X, Base Ox Oxidation to Ketone Start->Ox PCC, DMP, etc. EtherProd 4-O-Linked Derivatives Ether->EtherProd RedAm Reductive Amination Ox->RedAm R1R2NH, NaBH(OAc)3 AmineProd 4-N-Linked Derivatives RedAm->AmineProd Final Anti-TB Candidates EtherProd->Final Further Elaboration AmineProd->Final Further Elaboration G Start This compound Step1 Oxidation Start->Step1 Dess-Martin Periodinane Intermediate 1-Cyclopropylpiperidin-4-one Step1->Intermediate Step2 Reductive Amination Intermediate->Step2 Product 4-(R1R2-Amino)-1-cyclopropylpiperidine Step2->Product Reagent R1R2NH, NaBH(OAc)3 Reagent->Step2

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-Cyclopropylpiperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful synthesis of this important building block. Here, we will explore the common synthetic routes, delve into the optimization of reaction conditions, and address potential challenges you may encounter during your experiments.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure, combining a piperidine ring with a cyclopropyl group, imparts unique physicochemical properties to the final active pharmaceutical ingredients (APIs). The synthesis of this compound is primarily achieved through two main strategies: N-alkylation of piperidin-4-ol and reductive amination of piperidin-4-one . The choice between these routes depends on several factors, including the availability of starting materials, desired scale, and purity requirements.

This guide will provide a detailed comparison of these two methods, followed by comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your synthetic protocol.

Comparison of Synthetic Routes

Choosing the optimal synthetic route is a critical first step. Below is a comparative overview of the N-alkylation and reductive amination approaches.

FeatureN-Alkylation of Piperidin-4-olReductive Amination of Piperidin-4-one
Starting Materials Piperidin-4-ol, (Halomethyl)cyclopropane (e.g., bromomethyl)Piperidin-4-one, Cyclopropylamine
Key Transformation Nucleophilic substitution (SN2)Imine/enamine formation followed by reduction
Common Reagents Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN)Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid catalyst (optional)
Potential Side Reactions Over-alkylation (di-cyclopropylmethylation), Ring-opening of the cyclopropylmethyl groupIncomplete reduction, formation of byproducts from side reactions of the amine or ketone
General Yields Moderate to high, dependent on conditionsGenerally high and clean
Scalability Can be challenging due to potential for exothermic reactions and side product formationGenerally more scalable and amenable to one-pot procedures

N-Alkylation of Piperidin-4-ol: A Detailed Protocol and Troubleshooting

This method involves the direct alkylation of the secondary amine of piperidin-4-ol with a cyclopropylmethyl halide.

Experimental Protocol
  • Reaction Setup: To a solution of piperidin-4-ol (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a base (e.g., potassium carbonate, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add (bromomethyl)cyclopropane (1.1-1.2 eq.) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to 50-70°C for completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.

Troubleshooting Guide for N-Alkylation
IssuePotential Cause(s)Recommended Solution(s)
Low to no product formation 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive alkylating agent.1. Consider a stronger base like sodium hydride (NaH) in an appropriate solvent like DMF.[1] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Verify the purity and integrity of the (bromomethyl)cyclopropane.
Formation of a significant amount of a byproduct with a mass corresponding to an opened cyclopropyl ring (e.g., a homoallylic amine) The cyclopropylmethyl radical is known to be unstable and can undergo rapid ring-opening. This can be promoted by certain reaction conditions, particularly those involving single-electron transfer (SET) pathways.1. Avoid conditions that may promote radical formation. 2. Use a less reactive alkylating agent if possible, though this may require more forcing conditions. 3. Consider the reductive amination route as a more reliable alternative for introducing the cyclopropyl group.
Presence of di-alkylated product The mono-alkylated product, this compound, can react further with the alkylating agent.1. Add the (bromomethyl)cyclopropane slowly to the reaction mixture to maintain a low concentration.[1] 2. Use a slight excess of piperidin-4-ol to favor mono-alkylation.
Difficult purification The product and starting material may have similar polarities.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Attempt to crystallize the product from a suitable solvent system. Common solvents for recrystallizing piperidine derivatives include ethanol, methanol, or mixtures with ethers or hexanes.[2]

Diagram: N-Alkylation of Piperidin-4-ol

N_Alkylation Piperidinol Piperidin-4-ol Product This compound Piperidinol->Product Cyclopropylmethyl_halide (Bromomethyl)cyclopropane Cyclopropylmethyl_halide->Product Ring_Opened_Product Ring-Opened Byproduct Cyclopropylmethyl_halide->Ring_Opened_Product Radical Pathway Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Side_Product Di-alkylated Product Product->Side_Product Further Alkylation

Caption: N-Alkylation reaction scheme for this compound synthesis.

Reductive Amination of Piperidin-4-one: A Robust Alternative

This approach involves the reaction of piperidin-4-one with cyclopropylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired product. This method often provides higher yields and better selectivity.[3][4]

Experimental Protocol
  • Reaction Setup: To a solution of piperidin-4-one (1.0 eq.) and cyclopropylamine (1.2-1.5 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is a commonly used and effective reagent for this transformation.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or crystallization.

Troubleshooting Guide for Reductive Amination
IssuePotential Cause(s)Recommended Solution(s)
Incomplete reaction 1. Inactive reducing agent. 2. Insufficient reaction time. 3. Steric hindrance.1. Use a fresh batch of sodium triacetoxyborohydride. 2. Allow the reaction to proceed for a longer duration. 3. While less of an issue with these substrates, a different reducing agent like sodium cyanoborohydride (NaBH₃CN) at a slightly acidic pH could be explored, though with appropriate safety precautions due to the toxicity of cyanide.[3]
Formation of an alcohol byproduct (from reduction of piperidin-4-one) The reducing agent is too reactive and reduces the ketone before imine formation.1. Ensure that the imine formation is favored before the reduction. This can sometimes be achieved by pre-stirring the ketone and amine for a period before adding the reducing agent. 2. Sodium triacetoxyborohydride is generally selective for imines over ketones, so this is less common with this reagent.[3]
Unreacted cyclopropylamine is difficult to remove Cyclopropylamine is a volatile, low molecular weight amine.1. After the aqueous work-up, perform an acid wash (e.g., with dilute HCl) to extract the basic amine into the aqueous layer. The desired product will also be extracted, so the aqueous layer should be basified and re-extracted to recover the product. 2. Careful evaporation under reduced pressure can also remove residual cyclopropylamine.
Product is not clean after work-up Boron-containing byproducts from the reducing agent may be present.1. A thorough aqueous work-up is crucial. Multiple washes with saturated sodium bicarbonate solution can help remove these impurities. 2. Column chromatography is effective for removing polar, inorganic byproducts.

Diagram: Reductive Amination Workflow

Reductive_Amination Start Start: Piperidin-4-one & Cyclopropylamine Imine_Formation Imine/Enamine Formation Start->Imine_Formation Reduction In situ Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Workup Aqueous Work-up Reduction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Step-by-step workflow for the reductive amination synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

For laboratory-scale synthesis and scalability, the reductive amination route is often preferred. It is typically a cleaner reaction with higher yields and avoids the potential for ring-opening of the cyclopropyl group that can be observed in the N-alkylation route.[3][4]

Q2: What is the best way to purify the final product?

Both column chromatography and crystallization are effective methods. For chromatography, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For crystallization, trying solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes is recommended. The choice of purification method will depend on the impurity profile of the crude product.[2][5]

Q3: Can I use other cyclopropyl-containing alkylating agents for the N-alkylation reaction?

Yes, other reagents like (iodomethyl)cyclopropane or cyclopropylmethyl tosylate can be used. Iodides are generally more reactive than bromides, which may allow for milder reaction conditions but could also increase the rate of side reactions. Tosylates are also good leaving groups and can be effective.

Q4: In the reductive amination, is it necessary to use an acid catalyst?

While not always necessary, a catalytic amount of a mild acid like acetic acid can sometimes accelerate the formation of the imine intermediate, leading to a faster overall reaction. However, with a primary amine like cyclopropylamine, the reaction often proceeds well without an added acid catalyst.

Q5: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure of this compound. The purity can be assessed by LC-MS or gas chromatography (GC).

References

Technical Support Center: Purification of 1-Cyclopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Cyclopropylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common purification challenges. Our goal is to equip you with the knowledge to confidently purify this versatile building block to the high standards required for your research and development endeavors.

Introduction to this compound and Its Purification Challenges

This compound is a valuable synthetic intermediate in medicinal chemistry, prized for its unique three-dimensional structure conferred by the cyclopropyl group. Its molecular formula is C₈H₁₅NO, with a molecular weight of approximately 141.21 g/mol . The presence of a basic piperidine nitrogen and a polar hydroxyl group dictates its physicochemical properties, including moderate to high solubility in water and solubility in various organic solvents.[1] These features also present specific challenges during purification, primarily related to potential impurities from its synthesis and its amphiphilic nature.

Common synthetic routes to this compound include:

  • Reductive Amination: The reaction of 4-piperidone with cyclopropylamine.

  • N-alkylation: The reaction of piperidin-4-ol with a cyclopropylmethyl halide.

Each route can introduce specific impurities that must be effectively removed. This guide will address these challenges with practical, step-by-step protocols and troubleshooting advice.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My purified this compound appears as a colorless to light yellow oil, but I was expecting a solid. What could be the reason?

A1: The physical state of this compound (solid or oil) at room temperature can be dependent on its purity.[1]

  • Residual Solvent: The presence of even small amounts of solvent can prevent crystallization. Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40 °C), to remove any remaining solvent.

  • Impurities: The presence of impurities can act as a colligative property, depressing the melting point and causing the product to remain an oil. Solution: Re-purify the compound using one of the detailed protocols in this guide. If the impurity is unknown, consider analytical techniques like GC-MS or LC-MS to identify it and select the most appropriate purification strategy.

  • Inducing Crystallization: If the product is pure but reluctant to crystallize, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by seeding with a previously obtained crystal of this compound.

Q2: I'm seeing significant tailing/streaking of my compound on the silica gel column during chromatography. How can I resolve this?

A2: Tailing is a frequent issue when purifying basic compounds like piperidine derivatives on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

  • Eluent Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your mobile phase. The TEA will compete with your product for the acidic sites on the silica gel, leading to sharper peaks.

    • Ammonium Hydroxide: For more polar solvent systems (e.g., dichloromethane/methanol), adding a small amount of concentrated ammonium hydroxide (e.g., 0.5-1%) to the methanol portion of the eluent can be very effective.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, which will have weaker interactions with your basic compound.

Q3: After an aqueous workup, I'm struggling to completely remove water from my this compound sample. What are the best methods?

A3: Due to its moderate water solubility, removing all traces of water can be challenging.

  • Azeotropic Distillation: If you have a significant amount of product, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water, such as toluene, can be effective. The water-toluene azeotrope will distill off first, leaving behind the anhydrous product.

  • Drying Agents: For smaller scales, after extracting your product into an organic solvent, use a suitable drying agent. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are common choices. Ensure the drying agent is filtered off completely before removing the solvent. For a final drying step, dissolving the product in a solvent like dichloromethane, adding the drying agent, stirring, filtering, and then removing the solvent under vacuum is effective.

Q4: What are the most likely impurities I should be looking for based on the synthetic route?

A4: The potential impurities are highly dependent on the synthetic method used.

  • From Reductive Amination of 4-piperidone with cyclopropylamine:

    • Unreacted 4-piperidone: This can be removed by careful chromatography or an acidic wash during an acid-base extraction.

    • Unreacted cyclopropylamine: This is volatile and can often be removed under high vacuum.

    • Over-alkylation products: While less common with reductive amination, some side products could form. These would likely be more non-polar and could be separated by chromatography.

  • From N-alkylation of piperidin-4-ol:

    • Unreacted piperidin-4-ol: This is a common impurity and can be separated by column chromatography.

    • Over-alkylation or side-products from the alkylating agent: These can often be removed by chromatography.

Detailed Purification Protocols

Here we provide step-by-step protocols for the most effective purification techniques for this compound.

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for removing a wide range of impurities.

Diagram of the Flash Column Chromatography Workflow:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation P1 Dissolve crude product in minimal DCM P2 Prepare silica gel slurry in initial eluent P1->P2 P3 Pack column with slurry P2->P3 P4 Add a layer of sand P3->P4 R1 Load sample onto column P4->R1 R2 Elute with solvent gradient R1->R2 R3 Collect fractions R2->R3 A1 Analyze fractions by TLC R3->A1 A2 Combine pure fractions A1->A2 A3 Evaporate solvent A2->A3 A4 Dry under high vacuum A3->A4 Final Final A4->Final

Caption: Workflow for the purification of this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Eluent Selection:

    • Perform TLC analysis to determine the optimal eluent system. A good starting point is a mixture of DCM and MeOH.

    • Prepare several test eluents, for example: 98:2 DCM:MeOH, 95:5 DCM:MeOH, and 90:10 DCM:MeOH. To each of these, add 1% TEA.

    • Spot your crude product on a TLC plate and develop it in these solvent systems. The ideal system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 DCM:MeOH + 1% TEA).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial, less polar solvent mixture.

    • If necessary, gradually increase the polarity of the eluent by increasing the percentage of methanol (gradient elution) to elute your product.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove any residual solvent.

Data Summary for Chromatography:

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Dichloromethane/Methanol with 1% Triethylamine
Gradient Start with 2% MeOH, gradually increase to 10% MeOH
Detection TLC with potassium permanganate stain
Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for separating the basic this compound from neutral or acidic impurities.

Diagram of the Acid-Base Extraction Workflow:

G Start Crude Product in Organic Solvent Wash1 Wash with 1M HCl (aq) Start->Wash1 Separate1 Separate Layers Wash1->Separate1 Organic1 Organic Layer (Neutral/Acidic Impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Protonated Product) Separate1->Aqueous1 Basify Add 6M NaOH (aq) to Aqueous Layer (pH > 12) Aqueous1->Basify Extract Extract with DCM Basify->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer (Inorganic Salts) Separate2->Aqueous2 Organic2 Organic Layer (Pure Product) Separate2->Organic2 Dry Dry Organic Layer (e.g., Na2SO4) Organic2->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for the purification of this compound by acid-base extraction.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like DCM or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it three times with 1M HCl. The basic this compound will be protonated and move into the aqueous layer. Combine the aqueous layers.

  • Neutral Impurity Removal: The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 6M NaOH with stirring until the pH is greater than 12. This will deprotonate the product, making it soluble in organic solvents again.

  • Back-Extraction: Extract the basic aqueous solution three times with fresh DCM.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.

Procedure:

  • Solvent Screening:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

    • Good single-solvent candidates will show low solubility at room temperature and high solubility when hot. Potential solvents include ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexanes or acetone/water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum.

Common Recrystallization Solvents for Piperidine Derivatives:

Solvent/Solvent SystemComments
Ethyl Acetate A good starting point for moderately polar compounds.
Isopropanol Often effective for amino alcohols.
Ethyl Acetate/Hexanes A versatile two-solvent system for adjusting polarity.
Acetone/Water Useful for more polar compounds.

Conclusion

The purification of this compound can be achieved to a high degree of purity using standard laboratory techniques. The choice of method will depend on the nature and quantity of the impurities present. For general purification from a variety of byproducts, flash column chromatography with a base-modified eluent is recommended. For separating the basic product from neutral or acidic impurities, acid-base extraction is a highly efficient and scalable method. When the crude product is a solid, recrystallization offers a straightforward path to high purity. By understanding the principles behind these techniques and anticipating potential challenges, researchers can confidently and efficiently purify this compound for its many applications in chemical synthesis and drug discovery.

References

Technical Support Center: Removal of the Boc Protecting Group from Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of tert-butoxycarbonyl (Boc) protected piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this common but critical synthetic transformation. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure the integrity and success of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Boc deprotection of piperidines, offering explanations for their causes and actionable solutions.

Question 1: My Boc deprotection is incomplete. LC-MS analysis shows significant amounts of starting material remaining. What should I do?

Answer: Incomplete deprotection is a common issue that can stem from several factors. The key is to systematically evaluate and address the potential causes.[1][2]

  • Insufficient Acid Stoichiometry or Concentration: The acid's primary role is to protonate the Boc group, initiating its cleavage.[3] If the acid is consumed by other basic functionalities on your molecule or if the concentration is too low, the reaction will stall.[1]

    • Solution: Increase the equivalents of acid. For standard conditions using trifluoroacetic acid (TFA), a solution of 20-50% (v/v) in dichloromethane (DCM) is a robust starting point.[4][5] For hydrochloric acid, a 4M solution in an organic solvent like 1,4-dioxane or ethyl acetate is typically effective.[1][4]

  • Inadequate Reaction Time or Temperature: While many Boc deprotections are complete within 30-60 minutes at room temperature, highly stable or sterically hindered Boc groups may require more forcing conditions.[2][6]

    • Solution: First, try extending the reaction time, monitoring progress every hour by a suitable analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7] If the reaction is still sluggish, gentle warming to 30-40°C can be effective, but be aware this may also increase the rate of side reactions.[1]

  • Reagent Quality: TFA is hygroscopic, and absorbed water can reduce its effective acidity.[2]

    • Solution: Always use a fresh bottle of TFA or one that has been properly stored. Ensure all solvents, like DCM, are anhydrous.

Troubleshooting Workflow for Incomplete Deprotection

The following workflow provides a systematic approach to diagnosing and solving incomplete deprotection.

G start Incomplete Deprotection (Verified by LC-MS/TLC) q1 Was the acid concentration sufficient (e.g., 20-50% TFA)? start->q1 q2 Was the reaction time adequate (e.g., 1-4 hours)? q1->q2 Yes sol1 Increase acid concentration/ equivalents. Re-run reaction. q1->sol1 No q3 Is the Boc group sterically hindered? q2->q3 Yes sol2 Extend reaction time. Monitor progress hourly. q2->sol2 No q4 Are other acid-sensitive groups present? q3->q4 No sol3 Gently warm to 40°C. Consider a stronger acid system. q3->sol3 Yes q4->sol3 No sol4 Switch to a milder acid (e.g., p-TsOH) or consider non-acidic methods. q4->sol4 Yes end_node Problem Solved: Complete Deprotection sol1->end_node sol2->end_node sol3->end_node sol4->end_node G cluster_0 Boc Deprotection cluster_1 Side Reaction BocN Boc-N(R)-Piperidine CarbamicAcid Carbamic Acid BocN->CarbamicAcid + H⁺ tBuCation t-Butyl Cation (Reactive Intermediate) BocN->tBuCation + H⁺, - Carbamic Acid FreeAmine H-N(R)-Piperidine (Product) CarbamicAcid->FreeAmine - CO₂ SideProduct t-Butylated Side Product ([M+57]) tBuCation->SideProduct Nucleophile Nucleophilic Site (e.g., Tryptophan, Thiol) Nucleophile->SideProduct G start Select Deprotection Method q1 Does the substrate contain other acid-labile groups (e.g., t-Bu ester, acetal)? start->q1 q2 Is the substrate prone to t-butylation (e.g., has Trp, Met)? q1->q2 No res1 Use Milder Conditions: - Dilute TFA (1-10%) - p-TsOH in MeCN - Consider Thermal Method q1->res1 Yes q3 Is the final product desired as a specific salt (HCl vs. TFA)? q2->q3 No res3 ALWAYS include a scavenger! (e.g., TIS, Thioanisole) q2->res3 Yes res2 Use Standard Conditions: - 20-50% TFA in DCM - 4M HCl in Dioxane q3->res2 No res4 Select appropriate acid: - Use 4M HCl/Dioxane for HCl salt - Use TFA for TFA salt q3->res4 Yes res3->q3

References

Technical Support Center: N-Alkylation of 4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-hydroxypiperidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this common yet often challenging transformation. The presence of two nucleophilic centers, the nitrogen and the oxygen, within the 4-hydroxypiperidine scaffold frequently leads to challenges in achieving high yields and selectivity for the desired N-alkylated product.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles such as low yield, incomplete conversion, and the formation of undesired O-alkylated byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics at play.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when performing N-alkylation on 4-hydroxypiperidine.

Q1: I am getting a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?

A1: The competition between N- and O-alkylation is a classic challenge with amino alcohols. Nitrogen is generally more nucleophilic than oxygen, but the alkoxide formed from the hydroxyl group under basic conditions can be a potent nucleophile. To favor N-alkylation, consider the following:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃) rather than strong bases like sodium hydride (NaH) or alkoxides, which can significantly increase the concentration of the reactive alkoxide.

  • Alkylating Agent: According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, nitrogen is a softer nucleophile than oxygen. Therefore, using an alkylating agent with a soft leaving group, such as an alkyl iodide or bromide, will preferentially react at the nitrogen center. Alkylating agents with hard leaving groups, like tosylates or sulfates, are more prone to O-alkylation.[1]

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally good choices for direct alkylation.[2]

  • Protecting Groups: The most reliable method to ensure N-selectivity is to protect the hydroxyl group before performing the N-alkylation.

Q2: My reaction is very slow and gives a low yield, even after prolonged reaction time. What could be the issue?

A2: Low reactivity can stem from several factors:

  • Steric Hindrance: If either your 4-hydroxypiperidine derivative or the alkylating agent is sterically bulky, the Sₙ2 reaction rate will be significantly reduced.

  • Poor Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl >> OTs. If you are using an alkyl chloride, switching to a bromide or iodide can dramatically increase the reaction rate.

  • Insufficient Temperature: Some N-alkylation reactions require heating to overcome the activation energy. Consider increasing the temperature, but monitor for potential side reactions.

  • Inadequate Base: The base might not be strong enough to effectively neutralize the acid generated during the reaction, which can protonate the starting amine and render it non-nucleophilic.

Q3: What is the best general method for N-alkylation of 4-hydroxypiperidine to ensure high yield and selectivity?

A3: While the "best" method is substrate-dependent, a protecting group strategy is often the most robust approach for complex molecules. This involves:

  • Protection of the 4-hydroxyl group (e.g., as a silyl ether or benzyl ether).

  • N-alkylation of the protected intermediate.

  • Deprotection of the hydroxyl group.

For simpler, scalable syntheses where protecting group steps are undesirable, reductive amination is an excellent alternative that avoids the issue of O-alkylation altogether.

Troubleshooting Guide: Low Yield and Selectivity

This section provides a structured approach to diagnosing and solving common problems encountered during the N-alkylation of 4-hydroxypiperidines.

Problem 1: Low Yield with Significant O-Alkylation Byproduct

This is the most frequent issue, arising from the competing nucleophilicity of the nitrogen and oxygen atoms.

start Low Yield & O-Alkylation Observed check_conditions Analyze Reaction Conditions: - Base - Alkylating Agent - Solvent start->check_conditions strong_base Is a strong base (e.g., NaH) used? check_conditions->strong_base reductive_amination Consider Reductive Amination check_conditions->reductive_amination Alternative Strategy hard_lg Is the alkylating agent's leaving group 'hard' (e.g., OTs)? strong_base->hard_lg No weaker_base Switch to a weaker or hindered base (K₂CO₃, DIPEA) strong_base->weaker_base Yes protecting_group Consider Protecting Group Strategy hard_lg->protecting_group No, or problem persists soft_lg Switch to an alkyl halide with a 'soft' leaving group (I > Br) hard_lg->soft_lg Yes final_solution High Yield & N-Selectivity Achieved protecting_group->final_solution reductive_amination->final_solution weaker_base->hard_lg soft_lg->protecting_group Problem Persists

Caption: Troubleshooting workflow for low N-alkylation selectivity.

  • Optimize Direct Alkylation Conditions (Without Protection):

    • Base Selection: Strong bases like sodium hydride (NaH) will deprotonate the hydroxyl group to form a highly reactive alkoxide, leading to significant O-alkylation. Switch to a milder inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA).

    • Alkylating Agent: As per the HSAB principle, the softer nitrogen nucleophile will react preferentially with an alkylating agent that has a soft leaving group. If you are using an alkyl tosylate, switch to an alkyl bromide or, ideally, an alkyl iodide.[1]

    Table 1: Influence of Base and Alkylating Agent on N/O Selectivity (Illustrative)

4-HydroxypiperidineAlkylating AgentBaseSolventApprox. N:O Ratio
UnprotectedBenzyl BromideNaHTHF20:80
UnprotectedBenzyl BromideK₂CO₃MeCN85:15
UnprotectedBenzyl IodideK₂CO₃MeCN>95:5
UnprotectedBenzyl TosylateK₂CO₃DMF60:40
  • Implement a Protecting Group Strategy: This is the most definitive way to prevent O-alkylation. The hydroxyl group is temporarily masked, directing the alkylation exclusively to the nitrogen.

    • Choosing a Protecting Group:

      • Silyl Ethers (e.g., TBS, TIPS): These are robust and widely used. They are stable to the basic conditions of N-alkylation but can be readily removed with a fluoride source (like TBAF) or under acidic conditions.[1][3][4] The choice between different silyl ethers often depends on the steric environment and the required stability.[5]

      • Benzyl Ethers (Bn): A benzyl ether is another excellent choice, being stable to a wide range of reaction conditions. It is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a clean and efficient method.[6][7]

    Experimental Protocol 1: Protection-Alkylation-Deprotection Sequence (Silyl Ether)

    • Step 1: Protection of the Hydroxyl Group

      • Dissolve 4-hydroxypiperidine (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

      • Cool the solution to 0 °C in an ice bath.

      • Add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.2 eq.) portion-wise.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

      • Perform an aqueous work-up and purify by column chromatography to yield 4-(tert-butyldimethylsilyloxy)piperidine.

    • Step 2: N-Alkylation

      • Dissolve the silyl-protected piperidine (1.0 eq.) and K₂CO₃ (2.0 eq.) in anhydrous acetonitrile.

      • Add the alkyl halide (e.g., benzyl bromide) (1.1 eq.).

      • Heat the reaction to 60-80 °C and monitor for completion.

      • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

      • Purify the crude product to obtain the N-alkylated, O-protected piperidine.

    • Step 3: Deprotection

      • Dissolve the purified product from Step 2 in THF.

      • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF).

      • Stir at room temperature for 1-3 hours, monitoring by TLC.

      • Quench the reaction with water, extract the product, and purify to yield the final N-alkyl-4-hydroxypiperidine.[4]

  • Switch to an Alternative N-Alkylation Method:

    • Reductive Amination: This method is inherently selective for N-alkylation as it involves the formation of an iminium ion from the piperidine nitrogen and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. The hydroxyl group does not participate in this reaction sequence. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this purpose.[8][9][10]

    start Start: 4-Hydroxypiperidine + Aldehyde/Ketone iminium Formation of Iminium Ion Intermediate start->iminium reduction In situ Reduction (e.g., NaBH(OAc)₃) iminium->reduction product Final Product: N-Alkyl-4-hydroxypiperidine reduction->product

    Caption: Workflow for Reductive Amination.

    Experimental Protocol 2: Reductive Amination

    • To a solution of 4-hydroxypiperidine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE) or dichloromethane (DCM), add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, extract the aqueous layer, and combine the organic phases.

    • Dry, concentrate, and purify the crude product by column chromatography.

Problem 2: Over-alkylation to Quaternary Ammonium Salt

Although less common with secondary amines compared to primary amines, over-alkylation can occur, especially with highly reactive alkylating agents like methyl iodide.

  • Control Stoichiometry: Use a slight excess of the 4-hydroxypiperidine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, maintaining a low concentration of the electrophile at all times. This can be achieved using a syringe pump for larger-scale reactions.[2]

  • Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second alkylation more significantly than the first.

Conclusion

Overcoming low yield in the N-alkylation of 4-hydroxypiperidines hinges on controlling the chemoselectivity of the reaction. By carefully selecting the base, solvent, and alkylating agent, N-alkylation can be favored over O-alkylation in many cases. For substrates where high selectivity is difficult to achieve directly, a protecting group strategy offers a reliable and high-yielding, albeit longer, synthetic route. Alternatively, switching to a different synthetic methodology, such as reductive amination, can elegantly circumvent the issue of competing O-alkylation. This guide provides the foundational knowledge and practical protocols to troubleshoot these challenges effectively, enabling the successful synthesis of your target N-alkylated 4-hydroxypiperidine derivatives.

References

Navigating the Labyrinth of Piperidin-4-One Derivative Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of piperidin-4-one derivatives. As a Senior Application Scientist with extensive experience in solid-state chemistry and crystallization process development, I have designed this guide to address the nuanced challenges researchers, scientists, and drug development professionals frequently encounter with this versatile yet often recalcitrant class of compounds. The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous active pharmaceutical ingredients (APIs).[1][2][3] However, its structural flexibility and the diverse nature of its potential substituents can lead to a host of crystallization difficulties.

This guide eschews a one-size-fits-all approach. Instead, it is structured as a series of frequently asked questions and troubleshooting scenarios, mirroring the interactive and problem-solving nature of a dedicated support center. Here, we will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that empowers you to adapt and overcome challenges in your own work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My piperidin-4-one derivative "oils out" during cooling crystallization instead of forming crystals. What is happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" is a common and frustrating phenomenon where a compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase upon cooling.[4] This occurs when the solute's solubility limit is reached at a temperature that is above the melting point of the solid form in that specific solvent environment. For piperidin-4-one derivatives, this is often exacerbated by several factors:

  • Structural Flexibility: The piperidine ring can exist in various conformations such as chair, boat, and twist-boat forms.[2][5] This conformational flexibility can hinder the organized packing required for crystal lattice formation, favoring a disordered, liquid-like state.

  • Presence of Impurities: Even small amounts of impurities, particularly diastereomeric impurities or unreacted starting materials, can significantly depress the melting point of your compound and broaden the metastable zone, making oiling out more likely.[6]

  • High Supersaturation: Rapid cooling or using a solvent in which the compound is excessively soluble at high temperatures can lead to a sudden, high degree of supersaturation, which kinetically favors the formation of a disordered oil over an ordered crystal lattice.[4]

Troubleshooting Strategy for Oiling Out:

The core principle to combat oiling out is to slow down the process and reduce the level of supersaturation at any given time.

Logical Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed check_purity Step 1: Assess Purity (TLC, HPLC, NMR) start->check_purity purify Action: Purify Material (Column Chromatography) check_purity->purify Impurities Detected adjust_solvent Step 2: Modify Solvent System check_purity->adjust_solvent Material is Pure re_crystallize Re-attempt Crystallization purify->re_crystallize control_cooling Step 3: Control Cooling Rate re_crystallize->control_cooling Oiling Out Persists seeding Step 4: Introduce Seeding re_crystallize->seeding Oiling Out Still Occurs add_solvent Action: Increase Solvent Volume (Reduce Supersaturation) adjust_solvent->add_solvent change_solvent Action: Change Solvent (Lower Polarity/Boiling Point) adjust_solvent->change_solvent add_solvent->re_crystallize change_solvent->re_crystallize slow_cool Action: Slow Cooling Protocol (e.g., Dewar flask) control_cooling->slow_cool slow_cool->re_crystallize add_seed Action: Add Seed Crystals (Provide a template for growth) seeding->add_seed add_seed->re_crystallize

Caption: Decision tree for troubleshooting oiling out.

Detailed Protocols:

  • Protocol 1: Slow Cooling Crystallization

    • Dissolve the piperidin-4-one derivative in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) at its boiling point.

    • Once fully dissolved, add an extra 5-10% volume of the hot solvent to slightly reduce the supersaturation.

    • Place the flask in a large, insulated container (like a Dewar flask filled with hot water) to ensure a very slow cooling rate.

    • Allow the solution to cool to room temperature over several hours or overnight. A slower cooling rate provides more time for molecules to orient themselves correctly into a crystal lattice.[7]

  • Protocol 2: Seeding

    • If you have a small amount of crystalline material (from a previous attempt or by scratching the flask), save it to use as seed crystals.

    • Prepare a saturated solution of your compound at an elevated temperature.

    • Cool the solution slowly. Just as it begins to enter the metastable zone (before spontaneous nucleation or oiling out occurs), add a few microscopic seed crystals.

    • The seed crystals will act as templates, promoting ordered crystal growth over the formation of an oil.

Q2: I've managed to get crystals, but my characterization (PXRD, DSC) suggests I have a mixture of polymorphs. How can I target a single polymorphic form?

A2: The Challenge of Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[8] These different forms can have significantly different physicochemical properties, including solubility, stability, and bioavailability, making control over polymorphism critical in drug development. Piperidin-4-one derivatives are prone to polymorphism due to:

  • Conformational Flexibility: As mentioned, the piperidine ring can adopt different conformations, which can be "frozen" in different ways in the solid state, leading to different crystal packing arrangements.[1][2]

  • Hydrogen Bonding: The nitrogen atom and the carbonyl group of the piperidin-4-one core are potential hydrogen bond acceptors, and if an N-H is present, it acts as a donor. The presence of other functional groups on the substituents can lead to a variety of hydrogen bonding networks, which can stabilize different polymorphs.[7][9]

Strategies for Polymorph Control:

Controlling polymorphism is a matter of controlling the nucleation and growth kinetics, which are highly dependent on the crystallization conditions.

ParameterInfluence on PolymorphismRecommended Action
Solvent The polarity and hydrogen bonding capability of the solvent can influence which intermolecular interactions are favored during nucleation.Screen a diverse range of solvents (e.g., protic like ethanol, aprotic polar like acetonitrile, apolar like toluene).
Cooling Rate Rapid cooling often yields metastable polymorphs (Ostwald's Rule of Stages), while slow cooling favors the most stable form.Experiment with both rapid ("crash cooling") and very slow cooling protocols.
Supersaturation High supersaturation may favor the nucleation of a less stable, faster-forming polymorph.Control the rate of supersaturation generation through slow cooling or slow addition of an anti-solvent.
Temperature Different polymorphs can be stable at different temperatures.Perform crystallization at various isothermal temperatures.

Experimental Workflow for Polymorph Screening:

G start Crude Piperidin-4-one Derivative solvent_screening Solvent Screening (e.g., Ethanol, Acetonitrile, Toluene) start->solvent_screening slow_cool Slow Cooling solvent_screening->slow_cool fast_cool Fast Cooling solvent_screening->fast_cool anti_solvent Anti-solvent Addition solvent_screening->anti_solvent evaporation Slow Evaporation solvent_screening->evaporation characterization Characterize Solids (PXRD, DSC, Microscopy) slow_cool->characterization fast_cool->characterization anti_solvent->characterization evaporation->characterization polymorph_A Identify Polymorph A characterization->polymorph_A polymorph_B Identify Polymorph B characterization->polymorph_B

Caption: Workflow for polymorph screening of piperidin-4-one derivatives.

Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different polymorphs, as each will have a unique diffraction pattern.[10]

  • Differential Scanning Calorimetry (DSC): DSC can distinguish between polymorphs by their different melting points and enthalpies of fusion. It can also detect polymorphic transitions upon heating.[10]

  • Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates (pseudo-polymorphs) by detecting weight loss corresponding to the solvent.

  • Microscopy: Visual inspection of crystal habit can often provide the first clue that different polymorphs are present.

Q3: My compound crashes out of solution as a fine, amorphous powder. How can I promote the formation of crystalline material?

A3: Avoiding Amorphous Precipitation

Amorphous solids lack the long-range order of crystalline materials. While sometimes desirable for enhancing solubility, uncontrolled precipitation of an amorphous phase is often a sign of a crystallization process that is occurring too rapidly.[11][12] The primary cause is the creation of a very high level of supersaturation in a very short period, not giving the molecules time to arrange into an ordered lattice.

Troubleshooting Amorphous Precipitation:

The key is to slow down the generation of supersaturation.

  • Anti-Solvent Crystallization Protocol: Anti-solvent crystallization is a powerful technique but can easily lead to amorphous precipitation if not controlled.[6][13]

    • Solvent/Anti-Solvent Selection: Dissolve your piperidin-4-one derivative in a "good" solvent (e.g., ethanol, acetone) to create a concentrated stock solution. Select a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane).

    • Slow Addition: Place the anti-solvent in the crystallization vessel. Slowly add the stock solution of your compound to the anti-solvent with vigorous stirring. A syringe pump is ideal for maintaining a slow and constant addition rate.

    • Control Temperature: Performing the addition at a slightly elevated temperature can sometimes help, followed by slow cooling.

    • Seeding: Consider adding seed crystals to the anti-solvent before starting the addition of the compound solution.

  • Vapor Diffusion Protocol: This is a gentle method, ideal for small quantities and for growing high-quality single crystals for X-ray diffraction.[14][15]

    • Dissolve your compound in a small amount of a "good," less volatile solvent (e.g., chloroform, dichloromethane) in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a larger volume of a volatile "anti-solvent" (e.g., pentane, diethyl ether).

    • Over time, the volatile anti-solvent will slowly diffuse into the solution in the inner vial. This gradually decreases the solubility of your compound, leading to slow crystal growth.[16]

Conclusion

The crystallization of piperidin-4-one derivatives presents a unique set of challenges rooted in their conformational flexibility and diverse substitution patterns. Success in obtaining high-quality crystalline material hinges on a systematic and rational approach to troubleshooting. By understanding the underlying principles of oiling out, polymorphism, and amorphous precipitation, and by carefully controlling key experimental parameters such as solvent environment, cooling rate, and supersaturation, researchers can navigate these challenges effectively. The protocols and workflows provided in this guide serve as a starting point for developing robust and reproducible crystallization processes for this important class of compounds.

References

Technical Support Center: Kinetic Aqueous Solubility Determination of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the kinetic aqueous solubility determination of piperidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during these critical experiments.

Introduction: The "Why" of Kinetic Solubility for Piperidine Scaffolds

In early-stage drug discovery, understanding a compound's aqueous solubility is paramount.[1][2][3] Poor solubility can lead to misleading results in biological assays, hinder the development of effective formulations, and ultimately cause promising candidates to fail.[1][2][3] Kinetic solubility, which measures the concentration of a compound that can be maintained in a supersaturated solution after being introduced from a concentrated organic stock (typically DMSO), is a high-throughput method well-suited for the initial screening of large compound libraries.[1][3][4][5][6]

Piperidine scaffolds are prevalent in medicinal chemistry, appearing in a wide array of clinically approved drugs.[7] While the piperidine ring can be a versatile structural motif, its overall nonpolar character, especially when adorned with lipophilic substituents, often leads to poor aqueous solubility.[8] This makes accurate and reproducible kinetic solubility data essential for guiding the structure-activity relationship (SAR) and optimizing the physicochemical properties of these compounds.[7][9][10]

This guide will delve into the nuances of kinetic solubility assays, with a special focus on the challenges presented by piperidine-containing molecules. We will provide detailed protocols, troubleshooting guides, and frequently asked questions to empower you to generate reliable and informative solubility data.

Experimental Design & Protocols

A robust kinetic solubility assay is a self-validating system. The choices made in the experimental design directly impact the quality and interpretation of the data.

Core Principle of Kinetic Solubility

The kinetic solubility assay mimics the conditions of many in vitro biological screens where a compound is introduced into an aqueous buffer from a DMSO stock solution.[6] The goal is to determine the highest concentration at which the compound remains in solution without precipitating over a defined period. This is distinct from thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution and is a more time- and resource-intensive measurement.[1][4][11][12]

Recommended Protocol: Kinetic Solubility by Nephelometry

Nephelometry, the measurement of scattered light by suspended particles, is a rapid and reliable high-throughput method for determining kinetic solubility.[13][14][15] An increase in light scatter indicates the formation of a precipitate.[13][15]

Materials:

  • Test compound(s) with a piperidine scaffold (10 mM stock in 100% DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96- or 384-well clear-bottom microplates

  • Laser nephelometer

Methodology:

  • Prepare Compound Plate: In a microplate, perform a serial dilution of your 10 mM piperidine compound stock solution with DMSO.

  • Prepare Assay Plate: Add the desired volume of aqueous buffer to the wells of a new microplate.

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of the DMSO-diluted compound to the corresponding wells of the assay plate. Ensure the final DMSO concentration is consistent and ideally ≤1% to minimize its effect on solubility and biological assays.[8]

  • Incubation: Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).[16][17]

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

Data Analysis: The kinetic solubility is determined as the highest concentration of the compound that does not result in a significant increase in light scattering compared to a buffer-only control.

Alternative Protocol: UV-Vis Spectroscopy after Filtration

For compounds with a strong UV chromophore, a direct measurement of the dissolved compound concentration can be performed using UV-Vis spectroscopy after removing any precipitate.

Materials:

  • Same as nephelometry protocol, plus:

  • 96-well filter plates (e.g., with a 0.45 µm membrane)

  • UV-compatible 96-well plates

  • UV-Vis microplate reader

Methodology:

  • Follow steps 1-4 of the nephelometry protocol.

  • Filtration: After incubation, filter the contents of the assay plate into a new, UV-compatible plate to remove any precipitated compound.[18]

  • Measurement: Measure the UV absorbance of the filtrate at the compound's λmax.[19]

  • Quantification: Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffer and DMSO concentration.

Data Analysis: The kinetic solubility is the highest concentration at which the measured concentration in the filtrate matches the nominal concentration.

Workflow Diagrams

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result prep_stock Prepare 10 mM Stock in 100% DMSO serial_dilute Serially Dilute Stock in DMSO prep_stock->serial_dilute add_compound Transfer DMSO Stock to Buffer Plate serial_dilute->add_compound prep_buffer Prepare Aqueous Buffer Plate prep_buffer->add_compound incubate Incubate with Shaking (1-2h) add_compound->incubate nephelometry Measure Turbidity (Nephelometry) incubate->nephelometry uv_vis Filter & Measure UV Absorbance incubate->uv_vis result_neph Determine Highest Non-Precipitated Concentration nephelometry->result_neph result_uv Quantify Soluble Concentration vs. Standard Curve uv_vis->result_uv

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the kinetic aqueous solubility determination of piperidine scaffolds.

Problem 1: Compound Precipitates Immediately Upon Addition to Aqueous Buffer ("DMSO Shock")

Q: My piperidine compound crashes out of solution as soon as I add the DMSO stock to my buffer. What's happening and how can I fix it?

A: This phenomenon, often called "DMSO shock," occurs when a compound that is highly soluble in DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[8] This is a frequent challenge with lipophilic piperidine derivatives.

Causality: The rapid change in solvent polarity causes the compound to supersaturate and then quickly precipitate, often as an amorphous solid.[20]

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: While seemingly counterintuitive, a very high initial concentration in the DMSO droplet can promote rapid precipitation. Aim for a final DMSO concentration of 1% or less if your assay permits.

  • Modify the Addition Method:

    • Slow Addition with Vigorous Mixing: Instead of a single bolus addition, try adding the DMSO stock slowly while the buffer is being vortexed or rapidly shaken. This can help to disperse the compound more effectively.

    • Intermediate Dilution: Perform an intermediate dilution step in a solvent mixture with a higher organic content (e.g., 50:50 acetonitrile:buffer) before the final dilution into the aqueous buffer.

  • Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve the initial dissolution and prevent immediate precipitation.[16]

  • Consider a Different Co-Solvent: If your downstream application allows, preparing the stock in a less polar-aprotic solvent than DMSO, such as N-methyl-2-pyrrolidone (NMP), might reduce the severity of the solvent shock.

G start Precipitation on Addition ('DMSO Shock') solution1 solution1 start->solution1 solution2 solution2 start->solution2 solution3 solution3 start->solution3 solution4 solution4 start->solution4 slow_add slow_add solution2->slow_add intermediate_dil intermediate_dil solution2->intermediate_dil

Problem 2: Inconsistent or Irreproducible Solubility Results

Q: I'm getting different solubility values for the same piperidine compound across different experiments. Why is this happening?

A: Inconsistent results are often a sign of subtle variations in experimental conditions that can have a significant impact on the metastable state of a supersaturated solution.

Causality: Kinetic solubility is not an equilibrium measurement, and factors that influence the rate of nucleation and crystal growth can lead to variability.[21]

Troubleshooting Steps:

  • Standardize Incubation Time and Temperature: Ensure that the incubation time and temperature are precisely controlled in every experiment. Even small variations can affect the extent of precipitation.

  • Control Mixing/Agitation: The energy input from shaking or vortexing can influence precipitation kinetics.[21] Use a consistent mixing speed and method for all experiments.

  • Check for DMSO Water Content: DMSO is hygroscopic and can absorb atmospheric water, which can reduce its solvating power for hydrophobic compounds and lead to precipitation from the stock solution over time.[22] Use anhydrous DMSO for stock preparation and store it properly.

  • Evaluate Compound Stability: The piperidine ring can be susceptible to degradation under certain pH and temperature conditions.[23] Verify that your compound is stable in the assay buffer over the course of the experiment. A forced degradation study can be informative.[16]

  • Ensure Stock Solution Integrity: Avoid repeated freeze-thaw cycles of your DMSO stock, as this can promote compound precipitation within the stock solution itself.[24] Prepare single-use aliquots whenever possible.

Problem 3: Discrepancy Between Nephelometry and UV-Vis Results

Q: My nephelometry data suggests my compound is insoluble, but my UV-Vis data after filtration shows a high concentration in solution. What does this mean?

A: This discrepancy often points to the formation of very small, colloidal aggregates that are large enough to scatter light but small enough to pass through the filter membrane.

Causality: Poorly soluble compounds can form non-covalent aggregates or colloids in aqueous solutions. These particles can interfere with nephelometric readings while not being effectively removed by standard filtration.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the wells for any signs of turbidity or precipitate.

  • Use a Smaller Pore Size Filter: If you suspect colloidal aggregates, try using a filter with a smaller pore size (e.g., 0.22 µm or even a 10 kDa molecular weight cutoff filter for ultrafiltration) for the UV-Vis method.

  • Dynamic Light Scattering (DLS): If available, DLS can be used to determine the particle size distribution in your sample and confirm the presence of aggregates.

  • Consider the Compound's Properties: Highly colored or fluorescent compounds can interfere with optical detection methods. Ensure you are using the appropriate blanks and controls.

Frequently Asked Questions (FAQs)

Q1: At what pH should I determine the kinetic solubility of my piperidine scaffold? A1: The solubility of ionizable compounds, like many piperidine derivatives (which are basic), is highly pH-dependent.[2] It is crucial to measure solubility at a physiologically relevant pH, typically pH 7.4, to mimic blood plasma conditions.[6] If you are interested in oral absorption, measuring solubility at acidic pH (e.g., pH 2.0) to simulate gastric fluid can also be valuable.[6]

Q2: How much compound do I need for a kinetic solubility assay? A2: Kinetic solubility assays are designed for high-throughput screening and require minimal compound. Typically, 30-50 µL of a 10 mM DMSO stock solution is sufficient to perform a full concentration-response curve in a 96-well plate format.[25][26]

Q3: Can I use sonication to dissolve my compound in the aqueous buffer? A3: While brief sonication can sometimes help to redissolve fine precipitates, its use should be carefully considered and standardized.[16] The high energy input can create a transiently supersaturated state that may not be representative of the conditions in your biological assay. If used, the sonication time and power should be consistent across all samples.

Q4: My piperidine compound is a weak base. How does its pKa influence the experimental design? A4: The pKa of your piperidine's nitrogen will determine its ionization state at a given pH. For a basic compound, solubility will generally be higher at a pH below its pKa, where it exists predominantly in its more soluble protonated (cationic) form. When designing your experiment, ensure your buffer has sufficient capacity to maintain the target pH, especially when testing high concentrations of an ionizable compound.

Data Interpretation & Reporting

Clear and accurate reporting of solubility data is essential for its utility in a drug discovery project.

Data Presentation

Summarize your kinetic solubility results in a clear, tabular format.

Compound IDStructurepKa (calculated)Kinetic Solubility at pH 7.4 (µM)MethodObservations
ABC-123 [Image of structure]8.5> 200NephelometryNo precipitation observed
ABC-124 [Image of structure]8.745.2NephelometryPrecipitation at >50 µM
XYZ-789 [Image of structure]9.112.5UV-Vis (Filtration)Significant precipitation
Control [Image of structure]N/A88.9NephelometryKnown literature value
Reporting Best Practices

When reporting kinetic solubility data, always include the following details:

  • Method of Detection: (e.g., Nephelometry, UV-Vis with filtration).

  • Aqueous Buffer Composition and pH: (e.g., PBS, pH 7.4).

  • Final DMSO Concentration: (e.g., 1% v/v).

  • Incubation Time and Temperature: (e.g., 2 hours at 25°C).

  • Any Deviations from the Standard Protocol: (e.g., use of sonication, modified addition method).

By adhering to these guidelines and understanding the underlying principles, you can generate high-quality, reproducible kinetic solubility data for your piperidine scaffolds, enabling more informed decisions in your drug discovery endeavors.

References

Validation & Comparative

A Senior Application Scientist's Guide to Piperidine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural heart of countless pharmaceuticals and natural alkaloids.[1][2][3] Its saturated, three-dimensional sp³-rich framework is a privileged scaffold, offering superior pharmacokinetic properties compared to its flat, aromatic cousin, pyridine. The efficient synthesis of substituted piperidines is, therefore, a critical endeavor for researchers in drug discovery and development.[4][5]

This guide provides an in-depth comparative analysis of the principal methods for synthesizing the piperidine core. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the relative strengths and weaknesses of each approach. Our focus is on providing actionable insights for laboratory researchers, supported by detailed protocols and quantitative data.

Part 1: The Classic Workhorse: Catalytic Hydrogenation of Pyridines

The most direct and atom-economical route to a piperidine is the complete reduction of a corresponding pyridine precursor.[1] This approach involves the addition of three equivalents of hydrogen across the aromatic ring. While conceptually simple, the inherent aromatic stability of the pyridine ring and the tendency for the Lewis basic nitrogen to poison metal catalysts present significant operational challenges, often necessitating potent catalytic systems and forcing conditions.[1][4][5]

Underlying Principles & Catalytic Systems

The hydrogenation of pyridines can be achieved through several catalytic paradigms:

  • Heterogeneous Catalysis : This is the most established method, especially on an industrial scale, prized for the ease of catalyst separation and recycling.[1]

    • Precious Metal Catalysts : Platinum group metals are highly effective. Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C) are common choices.[1][6][7] The reaction is often performed in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen. This protonation reduces catalyst poisoning and activates the ring toward reduction.[1][7]

    • Raney Nickel : A cost-effective alternative, though it typically requires higher temperatures and pressures.[8]

  • Homogeneous Catalysis : These systems offer the potential for higher selectivity and activity under milder conditions. A notable advancement is the use of Iridium(III) complexes for ionic hydrogenation, which demonstrates exceptional tolerance for sensitive functional groups (e.g., nitro, bromo, azido) that would be reduced by conventional methods.[4] The primary drawback is the often-difficult separation of the catalyst from the product.[1]

  • Transfer Hydrogenation : To circumvent the hazards of high-pressure hydrogen gas, hydrogen can be supplied by a donor molecule. Common systems include formic acid/triethylamine mixtures or ammonia borane.[2][6] This approach is practical, safer, and often provides good stereoselectivity.[6]

  • Electrocatalytic Hydrogenation : A modern, sustainable approach where water serves as the proton source at ambient temperature and pressure.[9] Using a catalyst like carbon-supported rhodium in a membrane electrode assembly, this method significantly reduces the energy intensity of the process, aligning with green chemistry principles.[9]

General Mechanism: Heterogeneous Hydrogenation

The reaction proceeds via a stepwise addition of hydrogen atoms to the pyridine ring, which is adsorbed onto the surface of the metal catalyst.

G cluster_0 Catalyst Surface Py Pyridine Ads_Py Adsorbed Pyridine Py->Ads_Py Adsorption H2 H₂ Gas Ads_H 2 H• (Adsorbed) H2->Ads_H Dissociation DHP Dihydropyridine Intermediate Ads_Py->DHP + 2H• THP Tetrahydropyridine Intermediate DHP->THP + 2H• Pip Piperidine THP->Pip + 2H• Product Piperidine (Product) Pip->Product Desorption

Caption: General mechanism of heterogeneous catalytic hydrogenation of pyridine.

Experimental Protocol: Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol is representative for the reduction of a substituted pyridine using a standard heterogeneous catalyst under pressure.

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (0.02 - 0.10 eq)

  • Glacial Acetic Acid (Solvent)

  • High-Pressure Reactor (e.g., Parr Hydrogenator)

  • Hydrogen Gas Source

  • Sodium Hydroxide (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure reactor, add the substituted pyridine (e.g., 5.0 g).

  • Catalyst and Solvent Addition: Add PtO₂ catalyst (e.g., 100 mg) to the vessel. Under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (e.g., 50 mL).

  • Sealing and Purging: Seal the reactor vessel securely. Purge the system with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas three times.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[7] Begin stirring and maintain the reaction at room temperature.[7] The reaction progress can be monitored by the cessation of hydrogen uptake. Typical reaction times range from 4 to 16 hours.[1][7]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the PtO₂ catalyst, washing the pad with additional acetic acid.

  • Neutralization and Extraction: Cool the filtrate in an ice bath and slowly neutralize it by adding a concentrated solution of sodium hydroxide until the pH is >10. Caution: This is a highly exothermic process.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Comparative Data: Hydrogenation of Pyridine Derivatives
Catalyst SystemSubstrateConditionsTime (h)Yield (%)Reference
PtO₂2-Methylpyridine70 bar H₂, Acetic Acid, RT4-6High[7]
Rh/CPyridine5 atm H₂, Water, 80 °C-High[6]
RuCl₃·xH₂O / H₃N-BH₃PyridineTHF, 60 °C-93[6]
Rh/C (Electrocatalytic)PyridineAqueous, Ambient Temp/Press~2098[9]
Iridium(III) Complex4-NitropyridineDichloromethane, 60 °C24>95[4]

Part 2: Ring Construction via Cycloaddition and Cyclization

Instead of reducing a pre-formed aromatic ring, piperidines can be constructed from acyclic precursors. These methods offer powerful control over substitution patterns and stereochemistry.

The Aza-Diels-Alder Reaction

Principle: The aza-Diels-Alder reaction is a [4+2] cycloaddition that builds the six-membered ring in a single step.[10] It typically involves the reaction of an imine (the aza-diene) with an electron-rich alkene (the dienophile). The initial product is a tetrahydropyridine, which is readily reduced to the corresponding piperidine. Mechanistically, particularly with oxygenated dienes, the reaction may proceed through a stepwise Mannich-Michael pathway rather than a concerted cycloaddition.[11]

G Imine Imine (1-Azadiene) TransitionState [4+2] Transition State or Stepwise Intermediate Imine->TransitionState Dienophile Dienophile (Alkene) Dienophile->TransitionState LewisAcid Lewis Acid Catalyst LewisAcid->Imine Activation THP Tetrahydropyridine TransitionState->THP Reduction Reduction (e.g., H₂, Pd/C) THP->Reduction Piperidine Piperidine Reduction->Piperidine

Caption: Workflow for piperidine synthesis via the Aza-Diels-Alder reaction.

Advantages vs. Disadvantages: This method is excellent for rapidly building molecular complexity and allows for asymmetric variants to control stereochemistry. However, the scope can be limited by the stability and reactivity of the imine and diene partners.

The Pictet-Spengler Reaction

Principle: A powerful ring-forming reaction, the Pictet-Spengler synthesis involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[12] While classically employed for synthesizing tetrahydroisoquinolines (where the aryl group is a benzene ring) and β-carbolines (from tryptamine), its principles are fundamental to nitrogen-heterocycle synthesis.[12][13][14] The reaction is driven by the formation of a highly electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring.[12]

Experimental Protocol: Classic Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

Materials:

  • Tryptamine (1.0 eq)

  • Aldehyde (e.g., Acetaldehyde) (1.1 eq)

  • Trifluoroacetic Acid (TFA) (Catalyst)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Initial Setup: Dissolve tryptamine in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Condensation: Add the aldehyde to the solution and stir at room temperature for 30 minutes to form the intermediate imine (a Schiff base).

  • Cyclization: Cool the mixture to 0 °C and add TFA dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting tetrahydro-β-carboline by column chromatography. (Note: Further reduction would be needed to saturate the indole ring if a true piperidine fused system is desired).

Part 3: Modern Frontiers: Asymmetric and Transition-Metal-Catalyzed Strategies

Recent years have seen an explosion of innovative methods that offer unprecedented control over the stereochemistry and substitution of the piperidine ring. These methods often rely on sophisticated transition-metal catalyst systems.

Key Strategies:

  • Asymmetric Dearomatization: This approach involves a two-step sequence where a pyridine is first partially reduced to a non-aromatic dihydropyridine. This intermediate is then subjected to a catalytic, enantioselective transformation to install a stereocenter, followed by a final reduction to the piperidine.

    • Cu(I)-Catalyzed Borylation: Chiral copper catalysts can perform a highly regio- and enantioselective protoborylation of 1,2-dihydropyridines, creating versatile chiral 3-boryltetrahydropyridines.[15]

    • Rh-Catalyzed Carbometalation: Chiral rhodium catalysts can mediate an asymmetric reductive Heck-type reaction between dihydropyridines and boronic acids to create enantioenriched 3-substituted tetrahydropyridines.[16]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA): This elegant method constructs challenging aza-quaternary stereocenters by reacting allyl enol carbonates with an amine nucleophile, providing access to highly functionalized 2,2-disubstituted piperidines with excellent enantioselectivity.[17]

G Pyridine Pyridine PartialReduction Partial Reduction (e.g., NaBH₄, ClCO₂R) Pyridine->PartialReduction DHP Dihydropyridine PartialReduction->DHP AsymCat Asymmetric Catalysis (e.g., Rh/L*, Boronic Acid) DHP->AsymCat FuncTHP Enantioenriched Tetrahydropyridine AsymCat->FuncTHP FinalReduction Final Reduction (e.g., H₂, Pd/C) FuncTHP->FinalReduction ChiralPip Chiral Piperidine FinalReduction->ChiralPip

Caption: General workflow for asymmetric piperidine synthesis via dearomatization.

Comparative Data: Modern Asymmetric Methods
MethodKey TransformationCatalyst/LigandEnantioselectivityReference
Pd-DAAAAllylic AlkylationPd₂(dba)₃ / Chiral Ligandup to 91% ee[17]
Rh-Catalyzed CarbometalationReductive Heck[Rh(cod)₂]BF₄ / Chiral DieneHigh ee[16]
Cu(I)-Catalyzed BorylationProtoborylationCu(I) / Chiral Diphosphineup to 99% ee[15]

Part 4: Conclusion and Method Selection

Choosing the optimal synthetic route to a target piperidine depends entirely on the specific goals of the synthesis.

FeatureCatalytic HydrogenationAza-Diels-AlderPictet-SpenglerModern Asymmetric Methods
Starting Materials Simple (Pyridines)Moderate (Imines, Dienes)Moderate (β-arylethylamines)Moderate to Complex
Atom Economy ExcellentGoodGoodModerate
Stereocontrol Generally Poor (Diastereoselective)Good to Excellent (Asymmetric variants)Good (Substrate control)Excellent
Functional Group Tolerance Poor (Classic) to Excellent (Modern)ModerateGood (Requires e⁻-rich ring)Good to Excellent
Scalability ExcellentModerateGoodDifficult / Costly
Best For... Bulk, simple piperidines; late-stage saturation of robust molecules.Rapid construction of complex, polycyclic systems.Biomimetic synthesis of alkaloids and natural product cores.Accessing specific, high-value chiral piperidines.

Final Insights for the Practicing Chemist:

  • For large-scale, cost-effective synthesis of the parent piperidine or simple, robustly substituted analogues, catalytic hydrogenation remains the undisputed champion.[8]

  • When the goal is to rapidly construct a complex piperidine core with multiple substituents, the aza-Diels-Alder reaction provides a powerful convergent approach.

  • For projects rooted in natural product synthesis, particularly those involving indole or isoquinoline frameworks, the Pictet-Spengler reaction is an essential and biomimetically elegant tool.

  • When the absolute configuration of one or more stereocenters is paramount, and the target is a high-value molecule like a drug candidate, the investment in modern transition-metal-catalyzed asymmetric methods is justified, offering unparalleled precision and access to chemical space that was previously unreachable.[15][16][17]

The field of piperidine synthesis is dynamic and continually evolving. By understanding the fundamental principles, advantages, and limitations of each major strategy, researchers can make informed decisions to navigate this complex landscape and efficiently access the molecules that drive pharmaceutical innovation.

References

A Comparative Guide to CCR5 Antagonists: Evaluating 1-Cyclopropylpiperidin-4-ol in the Context of Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical scaffold 1-Cyclopropylpiperidin-4-ol with established C-C chemokine receptor type 5 (CCR5) antagonists. We will delve into the mechanistic underpinnings of CCR5 antagonism, present key experimental data for market-approved and clinical-stage drugs, and explore the potential of the this compound moiety in the design of next-generation therapeutics.

The Central Role of CCR5 in HIV-1 Entry and Inflammation

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1] Its primary physiological role involves mediating the migration of these cells to sites of inflammation in response to its endogenous chemokine ligands, such as RANTES (CCL5).[2]

However, CCR5 gained significant attention in the field of virology as a critical co-receptor for the entry of the most common strains of Human Immunodeficiency Virus-1 (HIV-1).[1][3] The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the host cell, which induces a conformational change in gp120, allowing it to then bind to CCR5.[1] This sequential binding facilitates the fusion of the viral and cellular membranes, leading to viral entry and subsequent infection.[1] Individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) lack a functional CCR5 receptor and exhibit strong resistance to HIV-1 infection, a key observation that validated CCR5 as a major therapeutic target.[4]

Blocking the interaction between gp120 and CCR5 is a well-established therapeutic strategy to inhibit HIV-1 replication.[1][5] This has led to the development of a class of drugs known as CCR5 antagonists or entry inhibitors.[1]

Mechanism of Action: Allosteric Antagonism

The majority of small-molecule CCR5 antagonists, including the clinically approved drug Maraviroc, function as non-competitive allosteric modulators.[6][7] Instead of directly competing with the natural chemokine ligands or the viral gp120 protein at their binding sites, these drugs bind to a distinct hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[7][8][9] This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the gp120-CD4 complex and thereby preventing viral entry.[7][8][10]

cluster_cell Host Cell Membrane cluster_virus HIV-1 Virion cluster_antagonist CCR5 Antagonist Action CCR5 CCR5 Receptor gp120 gp120 CCR5->gp120 Blocked_CCR5 Altered CCR5 Conformation CCR5->Blocked_CCR5 Induces Conformational Change CD4 CD4 Receptor CD4->CCR5 2. Conformational Change & gp120-CCR5 Binding gp120->CD4 1. Initial Binding gp120->Blocked_CCR5 Binding Prevented Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 Binds to Allosteric Site

Figure 1: Mechanism of CCR5 Antagonism in HIV-1 Entry.

This compound: A Privileged Scaffold in CCR5 Antagonist Design

For instance, research has led to the discovery of potent CCR5 antagonists derived from 4-hydroxypiperidine, with optimized compounds showing IC50 values in the nanomolar range.[11][12] Similarly, piperidine-4-carboxamide derivatives have been extensively explored, leading to the identification of compounds with excellent antiviral activity against CCR5-tropic HIV-1.[13] The cyclopropyl group attached to the piperidine nitrogen is a common modification in drug discovery, often introduced to enhance metabolic stability, improve potency, or modulate pharmacokinetic properties.

Therefore, this compound represents a valuable starting point or building block for the synthesis of novel, potentially more potent and pharmacokinetically favorable CCR5 antagonists. Its evaluation would involve incorporating it into larger molecular structures designed to interact with the key residues in the allosteric binding pocket of the CCR5 receptor.

Comparative Analysis of Established CCR5 Antagonists

Several small-molecule CCR5 antagonists have progressed through clinical development, with one achieving regulatory approval. A comparative look at these compounds provides a benchmark against which new chemical entities, potentially derived from scaffolds like this compound, can be measured.

Maraviroc (Selzentry®/Celsentri®)
  • Status: The first and only FDA-approved CCR5 antagonist for the treatment of HIV-1 infection.[6][7]

  • Mechanism: A negative allosteric modulator of the CCR5 receptor.[6][14]

  • Potency: Maraviroc is a potent inhibitor of the binding of chemokine MIP-1β to the CCR5 receptor with an IC50 of 2 nM and demonstrates potent antiviral activity against HIV-1 in cell culture with an EC90 of 1 nM.[7]

  • Clinical Profile: Approved for use in treatment-experienced adult patients with exclusively CCR5-tropic HIV-1 detectable.[15] Its use requires a tropism test to ensure the patient's viral strain uses the CCR5 co-receptor.[14]

Vicriviroc
  • Status: Investigational; development was discontinued by Merck for treatment-experienced patients after it failed to meet primary efficacy endpoints in late-stage trials.[8]

  • Mechanism: A noncompetitive allosteric antagonist of CCR5.[8]

  • Potency: Binds with high affinity to the CCR5 receptor and has shown potent, broad-spectrum activity against diverse HIV-1 isolates.[5] Competition binding assays revealed that vicriviroc binds with higher affinity to CCR5 than earlier compounds like SCH-C.[5] It has a reported IC50 of 10 nM.

  • Clinical Profile: Showed early efficacy in Phase II studies but did not meet endpoints in Phase III trials for treatment-experienced patients.[11][13]

Aplaviroc
  • Status: Development was terminated.[4][16]

  • Mechanism: A CCR5 antagonist.[17]

  • Potency: Exhibited high-affinity binding to human CCR5 and had subnanomolar activity against a broad panel of HIV-1 isolates in vitro.[17] It has shown synergistic anti-HIV-1 activity when combined with other antiretroviral agents.[18]

  • Clinical Profile: Clinical development was halted in 2005 due to concerns about severe, idiosyncratic hepatotoxicity (liver toxicity).[4][16][17][19] This raised concerns about potential class-wide toxicity, although subsequent analysis suggested the toxicity was likely intrinsic to the molecule itself.[4][17]

Cenicriviroc
  • Status: Investigational.

  • Mechanism: A dual antagonist of both CCR2 and CCR5 receptors.[20]

  • Potency: A potent inhibitor of CCR5-tropic HIV-1 replication with good oral bioavailability and a long half-life that allows for once-daily dosing.[20] In addition to its anti-HIV activity, its dual antagonism of CCR2 gives it potent anti-inflammatory and antifibrotic properties.[14]

  • Clinical Profile: Has shown promising results in clinical trials for HIV-1 infection.[20] Due to its dual mechanism, it is also being investigated for other inflammatory conditions, such as nonalcoholic steatohepatitis (NASH).[14]

Head-to-Head Performance Data

CompoundDevelopment StatusTarget(s)Potency (IC50/EC90)Key Features
Maraviroc ApprovedCCR5IC50 = 2 nM (MIP-1β binding)[7]; EC90 = 1 nM (Antiviral)[7]First-in-class approved oral CCR5 antagonist.
Vicriviroc DiscontinuedCCR5IC50 = 10 nMHigh binding affinity; failed to meet Phase III endpoints.[8]
Aplaviroc DiscontinuedCCR5Subnanomolar (Antiviral)[17]Development halted due to hepatotoxicity.[4][16]
Cenicriviroc InvestigationalCCR2 / CCR5Potent (nanomolar)Dual antagonist with anti-inflammatory potential.[20]

Experimental Methodologies for Evaluating CCR5 Antagonists

The characterization of novel CCR5 antagonists relies on a suite of standardized in vitro assays to determine their binding affinity, functional activity, and antiviral potency.

CCR5 Binding Assays

These assays are designed to measure the affinity of a compound for the CCR5 receptor. A common method is a competitive binding assay using a radiolabeled natural ligand, such as [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES.

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line engineered to express high levels of the human CCR5 receptor (e.g., HEK-293 or CHO cells).

  • Assay Setup: Incubate the cell membranes with a fixed concentration of the radiolabeled chemokine.

  • Competition: Add increasing concentrations of the test compound (e.g., a derivative of this compound).

  • Incubation & Washing: Allow the binding to reach equilibrium, then wash the membranes to remove unbound radioligand.

  • Detection: Measure the amount of radioactivity bound to the membranes using a scintillation counter.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is inversely proportional to the binding affinity.

Functional Antagonism Assays (Calcium Mobilization)

These assays determine whether a compound acts as an antagonist by blocking the intracellular signaling initiated by the natural chemokines. CCR5 activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).

Step-by-Step Protocol:

  • Cell Loading: Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pre-incubation: Incubate the loaded cells with the test compound for a defined period.

  • Stimulation: Add a CCR5 agonist (e.g., RANTES) to stimulate the receptor.

  • Measurement: Monitor the change in fluorescence using a fluorometric plate reader or microscope, which corresponds to the change in [Ca²⁺]i.

  • Analysis: An effective antagonist will block the agonist-induced calcium flux. The IC50 is the concentration of the antagonist that causes a 50% reduction in the calcium response.

cluster_workflow Workflow for CCR5 Antagonist Evaluation Start Synthesize Novel Compound (e.g., from this compound scaffold) BindingAssay 1. CCR5 Binding Assay (Competitive Radioligand) Start->BindingAssay Test Affinity FunctionalAssay 2. Functional Antagonism Assay (Calcium Mobilization) BindingAssay->FunctionalAssay Confirm Antagonism AntiviralAssay 3. HIV-1 Entry Assay (Pseudovirus Reporter) FunctionalAssay->AntiviralAssay Evaluate Potency Potency Determine IC50 / EC50 AntiviralAssay->Potency Selectivity 4. Selectivity & Off-Target Assays Potency->Selectivity Assess Specificity Lead Lead Candidate Selectivity->Lead Optimize

Figure 2: General experimental workflow for the evaluation of novel CCR5 antagonists.

HIV-1 Entry Assays (Pseudovirus Reporter Assay)

This is the most direct measure of a compound's ability to inhibit HIV-1 infection. These assays often use replication-defective HIV-1 particles (pseudoviruses) that express the Env protein from a CCR5-tropic strain and contain a reporter gene like luciferase or green fluorescent protein (GFP).

Step-by-Step Protocol:

  • Cell Seeding: Plate target cells that express CD4, CCR5, and the necessary factors for the reporter gene expression (e.g., TZM-bl cells).

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate.

  • Infection: Add a standardized amount of the CCR5-tropic HIV-1 pseudovirus to each well.

  • Incubation: Allow the infection to proceed for 48-72 hours.

  • Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Analysis: The antiviral activity is quantified by the reduction in reporter signal compared to untreated, infected cells. The EC50 (50% effective concentration) is calculated.

Conclusion and Future Directions

The landscape of CCR5 antagonists has evolved significantly, from the clinical success of Maraviroc to the cautionary tales of compounds like Aplaviroc. The established antagonists provide a clear benchmark for potency, selectivity, and safety that new candidates must meet or exceed.

While this compound is not a known antagonist in its own right, the chemical principles gleaned from SAR studies of approved and investigational drugs strongly support its use as a privileged scaffold for the design of novel inhibitors. The 4-hydroxypiperidine core is a validated pharmacophore for high-affinity CCR5 binding. The strategic addition of a cyclopropyl group offers a promising avenue to enhance drug-like properties.

Future research in this area will likely focus on leveraging such scaffolds to develop next-generation CCR5 antagonists with improved potency against resistant viral strains, enhanced safety profiles (particularly avoiding hepatotoxicity), and potentially dual-action mechanisms, as seen with Cenicriviroc, to address both viral replication and associated inflammation. The systematic application of the described experimental workflows will be crucial in identifying and validating these future lead compounds.

References

A Comparative Guide to In-Silico ADMET Prediction for Piperidine Derivatives: Navigating the Computational Landscape

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

For Immediate Release

Shanghai, China – January 6, 2026 – In the intricate ballet of drug discovery, the piperidine moiety is a recurring motif, gracing a significant number of FDA-approved therapeutics.[1][2] Its prevalence stems from its ability to confer desirable physicochemical properties, enhance binding to biological targets, and improve pharmacokinetic profiles.[3] However, the very versatility of the piperidine scaffold necessitates a rigorous and early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to mitigate the risk of late-stage clinical failures.[4][5] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of in-silico ADMET prediction tools and methodologies, with a specific focus on their application to piperidine derivatives.

The Imperative of Early ADMET Profiling for Piperidine Scaffolds

The journey of a drug candidate from bench to bedside is long and fraught with peril, with unfavorable ADMET properties being a primary cause of attrition.[5][6] The piperidine ring, while often beneficial, can introduce metabolic liabilities or impact properties like blood-brain barrier permeability.[3] Therefore, the early and accurate prediction of these characteristics is not merely advantageous; it is a cornerstone of modern, efficient drug discovery.[4][7] In-silico, or computational, methods offer a rapid and cost-effective means to perform this initial screening, allowing for the prioritization of compounds with the most promising ADMET profiles for further experimental validation.[8]

A Comparative Analysis of In-Silico ADMET Prediction Platforms

A multitude of computational tools are available for ADMET prediction, ranging from free web servers to sophisticated commercial software packages.[9][10][11] These platforms employ a variety of algorithms, including rule-based systems, statistical models like Quantitative Structure-Activity Relationships (QSAR), and increasingly, machine learning and deep learning approaches.[6][7] For the purposes of this guide, we will focus on a selection of widely used and accessible tools, evaluating their strengths and weaknesses in the context of piperidine-containing molecules.

A 2023 study published in Molecules evaluated 18 free web servers for their ability to predict ADMET properties, providing a valuable framework for comparison.[9][10] Building on such analyses, we will consider the following platforms:

Tool/Platform Primary Methodology Strengths Limitations Relevance for Piperidine Derivatives
SwissADME Rule-based (e.g., Lipinski's Rule of Five), Physicochemical calculations, "BOILED-Egg" modelUser-friendly interface, rapid calculations, provides a good initial "drug-likeness" assessment.[1][5]Predictions are largely based on empirical rules and may not capture the nuances of complex metabolic pathways.Excellent for initial filtering of large libraries of piperidine analogs based on fundamental physicochemical properties.
pkCSM Graph-based signaturesPredicts a wide range of ADMET properties, including toxicity endpoints.[1][12]The accuracy of predictions can be variable and may require validation with experimental data.Useful for obtaining a broad ADMET profile, including potential liabilities like hERG inhibition or hepatotoxicity.
admetSAR QSAR models, Substructure fragment analysisProvides predictions on a comprehensive set of ADMET endpoints, including carcinogenicity and Ames mutagenicity.[1]The underlying models are trained on specific datasets, which may not be fully representative of novel piperidine chemotypes.Valuable for assessing potential toxicological flags early in the discovery process.
ADMETLab 3.0 Multi-task Deep Neural Network (DMPNN) with molecular descriptorsOffers a broad range of 119 predictable endpoints with improved performance and API functionality.[13]As with all predictive models, accuracy is dependent on the quality and diversity of the training data.The updated and comprehensive nature of this tool makes it a powerful resource for a detailed ADMET evaluation of piperidine candidates.[13]
ADMET-AI Graph Neural Network (Chemprop-RDKit)Fast and accurate predictions, allows for comparison against a reference set of approved drugs from DrugBank.[14]The number of predictable endpoints is more focused compared to some other platforms.The ability to benchmark against known drugs provides valuable context for the predicted properties of novel piperidine derivatives.[14]

Methodological Deep Dive: A Step-by-Step Workflow for In-Silico ADMET Prediction

To illustrate a practical application, we will outline a standardized workflow for the in-silico ADMET prediction of a hypothetical piperidine derivative.

Step 1: Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of the molecule of interest.

  • Protocol:

    • Draw the 2D structure of the piperidine derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure into a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[15] This step is crucial as the 3D geometry of the molecule influences many of its physicochemical properties.

Step 2: Physicochemical Property and Drug-Likeness Prediction

This stage provides a foundational assessment of the molecule's suitability as a potential drug.

  • Tool: SwissADME (161]

  • Protocol:

    • Submit the SMILES string or draw the structure of the piperidine derivative in the SwissADME web interface.

    • Analyze the output, paying close attention to parameters such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors (Lipinski's Rule of Five), and topological polar surface area (TPSA).

    • Examine the "BOILED-Egg" plot to visualize predicted gastrointestinal absorption and blood-brain barrier penetration.[5]

Step 3: Comprehensive ADMET Profiling

This step involves using multiple platforms to obtain a more detailed and robust prediction of the molecule's ADMET profile.

  • Tools: pkCSM (--INVALID-LINK--), admetSAR (--INVALID-LINK--), and ADMETLab 3.0 (171][13]

  • Protocol:

    • Submit the molecular structure to each of the web servers.

    • Compile and compare the predictions for key ADMET parameters, including:

      • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.[9]

      • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[9]

      • Excretion: Total Clearance.

      • Toxicity: AMES toxicity, hERG inhibition, Hepatotoxicity.[9]

Step 4: Data Interpretation and Prioritization

The final and most critical step is the synthesis and interpretation of the collected data to make informed decisions.

  • Causality and Rationale: The goal is not simply to collect predictions but to understand their implications. For example, predicted inhibition of a major CYP enzyme like CYP3A4 by a piperidine derivative would be a significant red flag, suggesting a high potential for drug-drug interactions.[15] Conversely, a high predicted oral bioavailability coupled with low toxicity would mark a compound for high-priority synthesis and experimental validation.[1]

Visualizing the In-Silico ADMET Workflow

To provide a clear visual representation of the described process, the following diagrams have been generated using Graphviz.

ADMET_Workflow cluster_ligand_prep Step 1: Ligand Preparation cluster_physchem Step 2: Physicochemical & Drug-Likeness cluster_profiling Step 3: Comprehensive ADMET Profiling cluster_interpretation Step 4: Data Interpretation & Prioritization draw 2D Structure Drawing convert 3D Structure Generation draw->convert minimize Energy Minimization convert->minimize swissadme SwissADME Analysis (Lipinski's, TPSA, BOILED-Egg) minimize->swissadme pkcsm pkCSM swissadme->pkcsm admetsar admetSAR swissadme->admetsar admetlab ADMETLab 3.0 swissadme->admetlab decision Informed Decision pkcsm->decision admetsar->decision admetlab->decision synthesis Synthesize & Experimentally Validate discard Discard or Redesign decision->synthesis Favorable Profile decision->discard Unfavorable Profile

Caption: Overall workflow for in-silico ADMET prediction.

ADMET_Relationships ADMET ADMET Profile Absorption Absorption ADMET->Absorption Distribution Distribution ADMET->Distribution Metabolism Metabolism ADMET->Metabolism Excretion Excretion ADMET->Excretion Toxicity Toxicity ADMET->Toxicity HIA HIA Absorption->HIA Caco2 Caco-2 Absorption->Caco2 BBB BBB Distribution->BBB PPB PPB Distribution->PPB CYP CYP Inhibition Metabolism->CYP Clearance Clearance Excretion->Clearance hERG hERG Toxicity->hERG Ames Ames Toxicity->Ames

Caption: Key relationships in ADMET property prediction.

Trustworthiness and Validation: A Self-Validating System

The predictive power of any in-silico model is fundamentally tied to the quality and relevance of its training data.[18] Therefore, it is crucial to approach these predictions not as infallible truths, but as well-informed hypotheses that require experimental validation. A self-validating system involves:

  • Cross-Validation of Tools: As demonstrated in the workflow, using multiple prediction tools can help to build confidence in a particular prediction. If several independent models with different underlying algorithms converge on a similar result, the likelihood of that prediction being accurate increases.

  • Experimental Confirmation: In-silico predictions should always be followed by targeted in-vitro and in-vivo experiments to confirm the key findings. For example, a predicted hERG liability should be immediately tested using a patch-clamp assay.

  • Iterative Model Refinement: As experimental data for a specific series of piperidine derivatives is generated, it can be used to build and refine custom in-silico models that are specifically tailored to that chemical space, thereby improving predictive accuracy for future compounds.

Conclusion: A Powerful Compass in the Drug Discovery Journey

In-silico ADMET prediction has emerged as an indispensable tool in modern drug discovery.[6] For researchers working with piperidine derivatives, these computational methods provide a powerful compass to navigate the complex landscape of pharmacokinetic and toxicological properties. By leveraging a combination of user-friendly web servers and a systematic, multi-tool approach, scientists can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of success in bringing safe and effective new medicines to patients. The judicious application of these in-silico strategies, coupled with rigorous experimental validation, will undoubtedly continue to accelerate the pace of innovation in the pharmaceutical industry.

References

A Comparative Guide to the Structural Validation of 1-Cyclopropylpiperidin-4-ol: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of 1-Cyclopropylpiperidin-4-ol, a key heterocyclic building block in modern drug discovery. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational for molecular characterization, Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for determining a molecule's three-dimensional structure with atomic-level precision. We will explore the causality behind experimental choices in SCXRD and compare its performance against orthogonal spectroscopic methods, offering researchers a comprehensive framework for robust structural elucidation.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides an unambiguous, three-dimensional map of electron density within a molecule, revealing precise bond lengths, angles, and the absolute stereochemistry of chiral centers. Modern drug design increasingly relies on this high-resolution data to understand structure-activity relationships (SAR) and to guide computational modeling efforts.[1][2] The technique's power lies in its ability to generate a definitive, static snapshot of the molecule as it exists in a crystalline lattice.

Core Principle: Bragg's Law and Electron Density Mapping

The foundation of X-ray crystallography is the diffraction of X-rays by the ordered array of molecules in a single crystal. When a beam of monochromatic X-rays strikes the crystal, the electrons in each atom scatter the X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. The angles and intensities of these diffracted beams are governed by Bragg's Law. By analyzing this pattern, one can mathematically reconstruct a three-dimensional electron density map, into which the atomic model of this compound is fitted and refined.[3]

Experimental Workflow for SCXRD

The path from a purified compound to a validated crystal structure is a multi-step process where the quality of the outcome is critically dependent on the success of the initial stages.

SCXRD_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification purity Purity Verification (>98%) synthesis->purity Chromatography, NMR growth Crystal Growth purity->growth harvest Crystal Harvesting growth->harvest Microscopy mount Crystal Mounting & Cryo-cooling harvest->mount diffract X-ray Diffraction (Synchrotron/In-house) mount->diffract Goniometer process Data Processing (Integration & Scaling) diffract->process solve Structure Solution (Direct Methods) process->solve refine Model Refinement solve->refine validate Structure Validation refine->validate R-factor, GooF report Final Structural Report validate->report CIF File Deposition

Caption: End-to-end workflow for this compound structure determination by SCXRD.

Detailed Protocol: Crystallization of this compound

The primary bottleneck in SCXRD is obtaining diffraction-quality single crystals.[4] This requires a systematic screening of conditions, as crystallization is an empirical science involving two key stages: nucleation and growth.[5]

Objective: To grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).

Materials:

  • Highly purified (>98%) this compound.

  • A range of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene).

  • Small glass vials (1-2 mL).

  • Syringes and 0.22 µm filters.

Methodology: Vapor Diffusion (Most Successful for Small Quantities) [5][6]

The rationale for selecting vapor diffusion is its ability to slowly and precisely approach supersaturation, which is ideal for growing well-ordered crystals from milligram-scale quantities of material.[5]

  • Solvent System Selection:

    • Identify a "good" solvent in which this compound is readily soluble (e.g., methanol, chloroform).

    • Identify a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether).[6]

  • Preparation of the Inner Vial:

    • Dissolve 2-5 mg of this compound in a minimal amount (e.g., 0.2 mL) of the "good" solvent in a small, open vial. Ensure the sample is fully dissolved.

  • Setup of the Diffusion Chamber:

    • Place the small inner vial inside a larger vial or beaker.

    • Carefully add 1-2 mL of the "anti-solvent" to the larger outer vial, ensuring it does not splash into the inner vial.

  • Initiation of Diffusion:

    • Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse into the good solvent in the inner vial.[6]

    • This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystallization.

  • Incubation and Monitoring:

    • Place the sealed setup in a vibration-free environment (e.g., a refrigerator to further slow diffusion).[5]

    • Monitor periodically over several days to weeks for the appearance of single crystals. Do not disturb the vessel.[5]

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully open the vial and use a mounted loop or fine pipette to remove a crystal along with a small amount of mother liquor.

Orthogonal Validation Methods

While SCXRD provides the definitive 3D structure, other techniques are essential for confirming the molecular identity and assessing its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C) within a molecule in solution.[7] It provides crucial information on the connectivity of atoms and the solution-state conformation, which can differ from the solid-state structure due to packing forces in the crystal.[8]

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Provides information on the number of unique protons, their chemical environment (chemical shift), and neighboring protons (spin-spin coupling). For this compound, one would expect distinct signals for the cyclopropyl, piperidine ring, and hydroxyl protons.

  • ¹³C NMR: Shows the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for unambiguously assigning all proton and carbon signals and confirming the precise atomic connectivity, validating the carbon skeleton and the placement of the cyclopropyl and hydroxyl groups on the piperidine ring.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. Its primary role in this context is to confirm the molecular weight of this compound, thereby validating its elemental composition.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol.

  • Analysis: Infuse the solution into the ESI source. The instrument will generate a protonated molecule, [M+H]⁺.

  • Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound (C₈H₁₅NO, MW = 141.21 g/mol ) plus a proton (142.22 m/z). High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.[11]

Comparative Analysis: SCXRD vs. NMR vs. MS

The choice of analytical technique depends on the specific question being asked. The following table provides a direct comparison of their capabilities in the context of validating the structure of this compound.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[4]Atomic connectivity, solution-state conformation, molecular dynamics.[7][8]Mass-to-charge ratio, molecular formula confirmation.[12]
Sample State Solid (single crystal).Solution.[13]Solution or solid.
Sample Quantity 1-10 mg (for screening).5-10 mg.<1 mg.
Resolution Atomic (<1 Å). Provides the highest precision.Inferred; typically lower resolution than SCXRD.[8]Provides mass accuracy, not spatial resolution.
Dynamic Information Provides a static, time-averaged structure.Can provide information on molecular motion and conformational exchange.[8]No dynamic information.
Key Advantage Unambiguous determination of 3D structure and stereochemistry.[14]Provides structural data in a biologically relevant solution state.[7]High sensitivity and confirmation of molecular formula.
Key Limitation Requires high-quality single crystals, which can be difficult to obtain.[7]Can be ambiguous for complex stereochemistry; provides indirect structural data.[14]Provides no information on connectivity or 3D structure.

Conclusion

For the unequivocal validation of the this compound structure, a multi-faceted approach is essential. Mass spectrometry serves as the initial checkpoint to confirm the molecular formula. NMR spectroscopy then provides the definitive atomic connectivity and insight into the molecule's behavior in solution.

However, Single-Crystal X-ray Diffraction stands alone as the ultimate arbiter of structure. It is the only technique that delivers a direct, high-resolution, three-dimensional view of the molecule, resolving any and all ambiguities related to bond angles, conformation in the solid state, and absolute stereochemistry. For researchers and drug development professionals, the investment in obtaining a crystal structure provides a foundational piece of data that validates all preceding work and confidently guides future design and optimization efforts.

References

A Comparative Guide to the Biological Activity of Cis- and Trans-Piperidinol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an in-depth comparison of the biological activities of cis- and trans-isomers of piperidinols, a class of compounds with significant therapeutic potential. By examining key experimental data, we will elucidate how stereochemistry governs the pharmacological profiles of these molecules, offering insights crucial for rational drug design and development.

The Significance of Stereoisomerism in Piperidinol Activity

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to adopt various conformations, influencing how it interacts with biological targets.[1] When substituents are introduced onto the piperidine ring, as in the case of piperidinols, stereoisomerism arises, leading to the formation of cis- and trans-diastereomers. These isomers, while possessing the same chemical formula and connectivity, differ in the spatial arrangement of their atoms. This seemingly subtle difference can have profound consequences on their biological activity, including receptor binding affinity, analgesic potency, and cytotoxicity. The differential orientation of key functional groups can either facilitate or hinder optimal interaction with the binding pocket of a target protein, leading to significant variations in efficacy and potency between isomers.

Comparative Analgesic Activity: A Tale of Two Isomers

A prominent therapeutic application of piperidinol derivatives is in pain management, primarily through their interaction with opioid receptors. The spatial orientation of substituents on the piperidine ring plays a critical role in determining the analgesic potency.

One of the classic examples illustrating this principle is the case of the reversed esters of meperidine, such as the 3-methyl-4-phenyl-4-propionoxypiperidines (prodines). Experimental data from animal models, such as the tail withdrawal test in rats, consistently demonstrates that the cis-isomer exhibits significantly higher analgesic activity compared to its trans-counterpart.[2]

Table 1: Comparative Analgesic Potency of cis- and trans-Isomers of a Fentanyl Analog

CompoundIsomerAnalgesic Potency (ED₅₀, mg/kg, i.v. in rats)Relative Potency (to Morphine)
N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamidecis-(+)0.00056684
N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamidetrans-(±)0.0042~800

Data sourced from van Bever et al. (1974).[2]

The enhanced potency of the cis-isomer is attributed to its preferred conformation, which allows the phenyl group to adopt an axial orientation. This conformation is believed to mimic the orientation of the tyramine moiety of morphine, enabling a more favorable interaction with the µ-opioid receptor.[3]

Mechanism of Action: Mu-Opioid Receptor Signaling

The analgesic effects of these piperidinol derivatives are primarily mediated through their agonistic activity at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][5] Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways that ultimately result in pain relief. The key steps in this pathway are depicted below.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Piperidinol Piperidinol Agonist (cis-isomer) MOR Mu-Opioid Receptor (MOR) Piperidinol->MOR Binds to G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production of Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization Leads to Ca_channel->Hyperpolarization Contributes to

Caption: Mu-Opioid Receptor Signaling Pathway.[6][7]

Differential Cytotoxicity: A Matter of Molecular Geometry

Certain piperidinol derivatives, particularly 3,5-bis(benzylidene)-4-piperidones, have demonstrated significant cytotoxic activity against various cancer cell lines. The stereochemistry of these compounds can also influence their anti-cancer potential. While direct comparative studies on the cytotoxicity of pure cis- and trans-isomers of these specific piperidones are less common in the literature, the geometry of the arylidene groups, which is related to the overall molecular shape dictated by the piperidone ring conformation, is crucial for activity.

Molecular modeling studies have suggested that the cytotoxicity of these compounds is related to the torsion angles between the arylidene aryl rings and the adjacent olefinic groups.[8] These angles, which would differ between isomers, influence the molecule's ability to act as a Michael acceptor, reacting with cellular nucleophiles like glutathione and cysteine residues in proteins, thereby inducing cellular stress and apoptosis.

Table 2: Comparative Cytotoxicity of 3,5-bis(benzylidene)piperidin-4-one Analogs in Cancer Cell Lines

CompoundCell LineCytotoxic Concentration (CC₅₀, µM)
3,5-bis(4-chlorobenzylidene)-4-piperidoneHL-60 (Leukemia)0.8
3,5-bis(4-chlorobenzylidene)-4-piperidoneHSC-2 (Squamous Cell Carcinoma)1.2
3,5-bis(4-chlorobenzylidene)-4-piperidoneHSC-4 (Squamous Cell Carcinoma)1.5
Doxorubicin (Reference Drug)HL-60 (Leukemia)0.02

Data represents the activity of the synthesized mixture of isomers, highlighting the potent cytotoxicity of this class of compounds. Sourced from Dimmock et al. (2008).[8]

Receptor Binding Affinity: The Molecular Handshake

The initial and arguably most critical step in the action of many drugs is their binding to a specific biological target. The affinity with which a ligand binds to its receptor is a key determinant of its potency. For piperidinol-based opioid analgesics, the binding affinity to the µ-opioid receptor is paramount.

Studies on fentanyl analogs have shown that stereochemistry at the 3 and 4 positions of the piperidine ring significantly impacts binding affinity. The cis-isomers of certain fentanyl analogs have been shown to possess a higher affinity for the µ-opioid receptor compared to their trans-counterparts.

Table 3: Comparative µ-Opioid Receptor Binding Affinity of cis- and trans-Isomers of a Fentanyl Analog

CompoundIsomerReceptor Binding Affinity (Kᵢ, nM)
N-[1-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamidecis-(+)0.15
N-[1-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamidetrans-(±)1.1

Data sourced from Casy & Parfitt (1986), summarizing findings from multiple studies.

This difference in binding affinity directly correlates with the observed analgesic potency, underscoring the importance of a precise stereochemical fit between the ligand and the receptor's binding pocket.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for key experiments are provided below.

Synthesis and Separation of cis- and trans-Piperidinol Isomers

The synthesis of substituted piperidinols often results in a mixture of cis- and trans-isomers. Their separation is crucial for evaluating the biological activity of each isomer independently.

synthesis_workflow Start Starting Materials (e.g., Substituted Pyridine, Grignard Reagent) Reaction Chemical Synthesis (e.g., Grignard Reaction, Reduction) Start->Reaction Mixture Mixture of cis- and trans-Isomers Reaction->Mixture Separation Chromatographic Separation (e.g., Column Chromatography, HPLC) Mixture->Separation Cis_Isomer Pure cis-Isomer Separation->Cis_Isomer Trans_Isomer Pure trans-Isomer Separation->Trans_Isomer Characterization Structural Characterization (NMR, X-ray Crystallography) Cis_Isomer->Characterization Trans_Isomer->Characterization Bio_Assay Biological Activity Screening Characterization->Bio_Assay

Caption: General workflow for the synthesis, separation, and evaluation of piperidinol isomers.

Step-by-Step Protocol for Isomer Separation:

  • Reaction: Synthesize the piperidinol derivative using an appropriate chemical reaction, such as the reaction of a substituted pyridine with a Grignard reagent followed by reduction. This typically yields a mixture of diastereomers.[9]

  • Column Chromatography: Pack a chromatography column with silica gel. Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent.

  • Elution: Apply the dissolved mixture to the top of the column and elute with a solvent system of appropriate polarity. The polarity is optimized to achieve differential migration of the cis- and trans-isomers down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the separated isomers.

  • Isolation: Combine the fractions containing each pure isomer and evaporate the solvent to obtain the isolated cis- and trans-piperidinols.

  • Characterization: Confirm the stereochemistry of the separated isomers using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and, if possible, X-ray crystallography.[9]

Hot-Plate Test for Analgesic Activity

The hot-plate test is a standard method for assessing the central analgesic activity of compounds in animal models.

Step-by-Step Protocol:

  • Acclimatization: Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). Record the latency time for the animal to exhibit a nociceptive response, such as licking its hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound (either the cis- or trans-isomer) or the vehicle control to the animals via a specific route (e.g., intraperitoneal, intravenous).

  • Post-Treatment Measurement: At predetermined time points after compound administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the reaction latency.

  • Data Analysis: The analgesic effect is determined by the increase in reaction latency compared to the baseline and the vehicle control group. The data can be used to calculate the dose-response curve and the ED₅₀ value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cis- and trans-isomers of the piperidinol derivative for a specified period (e.g., 48 hours). Include a vehicle control and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Conclusion

The evidence presented in this guide unequivocally demonstrates that the stereochemistry of piperidinol derivatives is a critical determinant of their biological activity. For analgesic piperidinols that target opioid receptors, the cis-isomers often exhibit significantly higher potency and receptor binding affinity than their trans-counterparts. This is largely due to the ability of the cis-isomer to adopt a conformation that more closely mimics the binding of endogenous ligands. Similarly, the specific three-dimensional arrangement of cytotoxic piperidinones influences their reactivity and, consequently, their anti-cancer efficacy.

These findings highlight the necessity for meticulous stereochemical control during the synthesis and characterization of novel piperidinol-based drug candidates. For researchers in drug discovery, a thorough understanding of the structure-activity relationships of these isomers is not merely an academic exercise but a fundamental requirement for the rational design of safer and more effective therapeutics. The experimental protocols provided herein offer a validated framework for the continued exploration and development of this promising class of compounds.

References

A Senior Application Scientist's Guide to the Pharmacological Landscape of Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its frequent appearance in both natural alkaloids and a multitude of FDA-approved drugs speaks to its remarkable versatility.[2][3] The piperidine moiety's ability to confer favorable physicochemical and pharmacokinetic properties, such as modulating lipophilicity and providing a stable, conformationally distinct framework, makes it a cornerstone of modern drug design.[4][5]

This guide offers an in-depth comparative analysis of the pharmacological properties of various classes of piperidine analogs. Moving beyond a simple catalog of compounds, we will explore the causal relationships between structural modifications and their impact on pharmacodynamics and pharmacokinetics, supported by experimental data and detailed protocols. Our aim is to provide a robust, scientifically grounded resource for professionals engaged in the discovery and development of next-generation therapeutics.

The Spectrum of Activity: Key Classes and Therapeutic Targets

The true utility of the piperidine scaffold is demonstrated by the sheer breadth of its therapeutic applications.[6] By categorizing these analogs based on their primary pharmacological action, we can begin to draw meaningful comparisons.

  • Central Nervous System (CNS) Agents: This is arguably the most prominent area for piperidine-based drugs.

    • Antipsychotics: Compounds like Haloperidol and Risperidone feature a piperidine ring that is crucial for their interaction with dopamine (D2) and serotonin (5-HT2A) receptors.

    • Opioid Analgesics: The rigid structure of the piperidine ring is a key feature of potent analgesics like Meperidine and the Fentanyl series, enabling precise interactions with opioid receptors.[7][8]

    • Alzheimer's Disease Therapeutics: Donepezil, a leading treatment for Alzheimer's, utilizes a piperidine moiety to effectively inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain.[2][9]

  • Anticancer Agents: Piperidine derivatives exhibit diverse anticancer mechanisms.[10][11] They are found in molecules that induce apoptosis, modulate critical signaling pathways like NF-κB and PI3K/Akt, and even interact directly with DNA.[9][11][12] For instance, certain spirooxindolopyrrolidine-embedded piperidinones have shown potent cytotoxic effects on various cancer cell lines.[13]

  • Antimicrobials and Antivirals: The piperidine scaffold is integral to various agents targeting infectious diseases.[6] It is found in compounds with antibacterial, antifungal, and antiviral properties.[7] For example, specific N-benzyl piperidines have demonstrated inhibitory activity against the H1N1 influenza virus.[9]

  • Other Therapeutic Areas: The applications extend further, encompassing antihistamines (e.g., Loratadine), anti-diabetic agents (e.g., Voglibose), and cardiovascular drugs.[7]

Comparative Pharmacological Profile: A Data-Driven Analysis

Understanding the subtle interplay between a molecule's structure and its biological function is paramount. Here, we compare key pharmacological parameters across different piperidine analog classes.

Pharmacodynamics: Receptor Binding and Functional Activity

The substitution pattern on the piperidine ring dramatically influences receptor affinity and efficacy.[4] Structure-Activity Relationship (SAR) studies are crucial for optimizing these interactions.[14][15] For example, in the development of histamine H3 receptor agonists, N-aryl-piperidine derivatives showed significantly higher affinity compared to their piperazine counterparts, highlighting the importance of the piperidine core for specific receptor binding.[14]

Table 1: Comparative In Vitro Activity of Representative Piperidine Analogs

Compound/ClassTarget(s)Assay TypePotency (IC50 / Ki / EC50)Reference Cell Line(s)
Donepezil Acetylcholinesterase (AChE)Enzyme InhibitionIC50: ~6.7 nMN/A
Haloperidol Dopamine D2 ReceptorRadioligand BindingKi: ~1.5 nMHuman recombinant
Fentanyl µ-Opioid ReceptorRadioligand BindingKi: ~0.39 nMHuman recombinant
Compound 54 (Antimelanoma) Senescence InductionCell ProliferationEC50: 40 nMA375 (Melanoma)
PD5 (Antiplatelet) Platelet AggregationPlatelet AggregationIC50: 0.06 mMHuman Platelets

Data compiled from various sources for illustrative comparison.[16][17]

Pharmacokinetics: The ADME Profile

A drug's success is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The piperidine scaffold generally enhances "druggability" by improving metabolic stability and facilitating transport across biological membranes.[4]

However, the substitution pattern is critical. For instance, metabolism often occurs via N-dealkylation or oxidation at positions adjacent to the nitrogen atom.[5][18] Strategic modifications, such as adding substituents at these "soft spots," can significantly enhance metabolic stability.[19]

Table 2: Comparative ADME Properties of Piperidine and its Methyl Isomers

PropertyPiperidine2-Methylpiperidine3-Methylpiperidine4-Methylpiperidine
logP 0.841.11.11.1
pKa 11.2210.9511.0711.23
Predicted Caco-2 Permeability ModerateModerate to HighModerate to HighModerate to High
Predicted Metabolic Stability LowLow to ModerateLow to ModerateModerate

This table illustrates how even a simple methyl substitution can alter physicochemical properties, which in turn influences the ADME profile. Data is a combination of experimental and in silico predictions.[19]

The increased lipophilicity (higher logP) of the methyl isomers can enhance membrane permeability.[19] The position of the methyl group also influences metabolic stability, with the 4-position generally being less susceptible to metabolism.[19]

Visualizing the Science: Workflows and Pathways

To better understand the process of evaluating and the mechanism of action of these compounds, visual diagrams are indispensable.

Experimental Workflow for Pharmacological Profiling

The following workflow outlines a standard, high-level process for characterizing novel piperidine analogs. This self-validating system ensures a logical progression from initial binding to functional and finally in vivo assessment.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis of Piperidine Analogs B Primary Screening: Radioligand Binding Assay (Target Affinity - Ki) A->B Characterize Target Binding C Secondary Screening: Functional Assay (Potency - EC50/IC50) B->C Assess Functional Activity D ADME Profiling: - Caco-2 Permeability - Microsomal Stability C->D Evaluate Drug-like Properties E Pharmacokinetic (PK) Study in Animal Model D->E Select Candidate for In Vivo Testing F Efficacy Study in Disease Model E->F Confirm Exposure & Assess Efficacy G Lead Optimization F->G Iterate based on In Vivo Data

Caption: High-level experimental workflow for screening piperidine analogs.

Simplified Signaling Pathway: GPCR Antagonism

Many piperidine analogs, particularly in the CNS space, target G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified mechanism for a piperidine-based antagonist.

Ligand Endogenous Ligand Receptor GPCR Binding Pocket Ligand->Receptor:port Binds & Activates Antagonist Piperidine Analog (Antagonist) Antagonist->Receptor:port Binds & Blocks G_Protein G-Protein (Inactive) Receptor->G_Protein Activates G_Protein_A G-Protein (Active) Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response Effector->Response Leads to

Caption: Mechanism of a piperidine-based GPCR antagonist.

Field-Proven Insights: Experimental Protocols

The trustworthiness of pharmacological data hinges on robust and well-described methodologies. Below are foundational protocols for assays commonly used to characterize piperidine analogs.

Protocol 1: In Vitro Radioligand Binding Assay

Causality: This assay is the gold standard for determining the affinity (Ki) of a compound for a specific receptor. It directly measures the displacement of a radiolabeled ligand by the test compound, providing a quantitative measure of binding strength.

Methodology:

  • Preparation: Prepare cell membrane homogenates expressing the target receptor of interest (e.g., from CHO or HEK293 cells).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine for sigma receptors), and varying concentrations of the piperidine analog (test compound).[20]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[20]

Protocol 2: In Vitro MTT Assay for Cytotoxicity

Causality: This colorimetric assay is a widely used method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of viable cells, which is proportional to the cell number.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the piperidine analog for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[1]

Conclusion and Future Directions

The piperidine scaffold is a testament to the power of privileged structures in drug discovery. Its conformational rigidity and synthetic tractability have made it an invaluable tool for developing therapies across a vast range of diseases.[2][7] The comparative analysis of its analogs reveals clear structure-activity and structure-property relationships that can be exploited for rational drug design. As our understanding of disease biology deepens, new targets will emerge, and the versatile piperidine ring will undoubtedly be adapted to meet these new challenges, continuing its legacy as a cornerstone of medicinal chemistry.

References

A Researcher's Guide to the In Vitro Evaluation of 1-Cyclopropylpiperidin-4-ol's Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 1-Cyclopropylpiperidin-4-ol, a novel compound with therapeutic potential. We will delve into the requisite experimental protocols, compare its performance against established antiviral agents, and present the supporting data with scientific rigor. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the antiviral profile of new chemical entities.

Introduction: The Promise of this compound

This compound is a synthetic organic compound featuring a cyclopropyl group attached to a piperidine ring. This unique structure has garnered interest in medicinal chemistry. Notably, it has been identified as a potential antagonist of the C-C chemokine receptor type 5 (CCR5).[1] This is a significant finding, as CCR5 is the primary co-receptor used by macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1) to enter host T-cells. By blocking this receptor, compounds like this compound could represent a new class of antiviral agents, specifically HIV-1 entry inhibitors.[1]

The initial step in validating such a compound is a thorough in vitro evaluation.[2] This process serves two main purposes: to determine the concentration at which the compound effectively inhibits viral replication and to ensure that this effective concentration is not toxic to the host cells. The ratio between these two values, known as the Selectivity Index (SI), is a critical early indicator of a drug's therapeutic potential.[3][4]

This guide will outline a two-stage experimental approach to characterize the antiviral activity of this compound. We will first assess its cytotoxicity and then evaluate its specific antiviral efficacy against a relevant virus, using HIV-1 as our primary model due to the compound's known interaction with the CCR5 receptor. For comparative purposes, we will contrast its hypothetical performance with established antiviral drugs.

Part 1: Foundational Analysis - Determining Cytotoxicity (CC50)

Before assessing antiviral activity, it is crucial to determine the compound's toxicity to the host cells that will be used in the antiviral assays.[3][5] A compound that kills host cells could be mistaken for an effective antiviral, leading to false-positive results. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.[6]

We will use the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric method that measures cellular dehydrogenase activity, which is proportional to the number of viable cells. It is generally considered to have lower toxicity and higher sensitivity than the traditional MTT assay.[7][8]

Experimental Protocol: CCK-8 Cytotoxicity Assay
  • Cell Preparation:

    • Seed a suitable human T-cell line (e.g., PM1 cells, which express CCR5) into a 96-well microplate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to acclimate.

  • Compound Dilution and Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform a series of two-fold serial dilutions of the compound in cell culture medium to create a range of concentrations (e.g., from 1000 µM down to 0.5 µM).[6]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations to the respective wells.

    • Include "cell control" wells with medium only (representing 100% viability) and "blank control" wells with medium but no cells (for background absorbance).[6]

  • Incubation:

    • Incubate the plate for 48-72 hours, a duration consistent with the planned antiviral assay.

  • CCK-8 Reagent Addition and Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours until the cell control wells turn a distinct orange.

    • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_cell_control - Abs_blank)] * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to determine the CC50 value.[9]

CC50_Workflow cluster_prep Preparation cluster_treatment Compound Treatment cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis seed_cells Seed PM1 Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_dilutions Prepare Serial Dilutions of Compound add_compound Add Dilutions to Cells prepare_dilutions->add_compound incubate_48h Incubate 48-72h add_compound->incubate_48h add_cck8 Add CCK-8 Reagent incubate_48h->add_cck8 read_absorbance Read Absorbance (450 nm) add_cck8->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_cc50 Determine CC50 (Non-linear Regression) plot_curve->determine_cc50

Workflow for CC50 determination using the CCK-8 assay.

Part 2: Antiviral Efficacy Evaluation (EC50)

With the cytotoxicity profile established, the next step is to measure the compound's ability to inhibit viral replication. The 50% effective concentration (EC50) is the concentration that inhibits viral activity by 50%.[10][11] We will use a method tailored to our target virus, HIV-1.

Case Study: HIV-1 Entry Assay

Given that this compound is a putative CCR5 antagonist, the most appropriate assay is one that measures viral entry. A common and effective method is the use of TZM-bl reporter cells. These are HeLa cells engineered to express CD4, CCR5, and CXCR4, and they contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 Tat promoter. When HIV-1 infects these cells and produces the Tat protein, the promoter is activated, leading to the expression of the reporter genes, which can be easily quantified.

Experimental Protocol: HIV-1 TZM-bl Reporter Gene Assay
  • Cell Preparation:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound and a known CCR5 antagonist (e.g., Maraviroc) as a positive control. The concentration range should bracket the expected EC50.

    • Prepare a stock of an R5-tropic HIV-1 strain (e.g., HIV-1 BaL) at a known titer.

  • Infection and Treatment:

    • Pre-treat the TZM-bl cells with the various concentrations of the test compound and control drug for 1 hour.

    • Add the HIV-1 virus to each well at a pre-determined multiplicity of infection (MOI).

    • Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Entry:

    • Remove the supernatant.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. The amount of light produced is directly proportional to the level of viral infection.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Luminescence_treated / Luminescence_virus_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the EC50 value.[9]

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal is to integrate the cytotoxicity and efficacy data to assess the compound's potential as a drug candidate.

The Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).[3] This index represents the therapeutic window of the compound. A higher SI value is desirable, as it indicates that the compound is effective at a concentration far below that at which it is toxic to host cells. Generally, a compound with an SI value of 10 or greater is considered a promising candidate for further investigation.[6]

Comparative Data Summary

To provide context, the performance of this compound should be compared against a well-characterized antiviral agent that shares a similar mechanism of action. For our HIV-1 case study, Maraviroc is an appropriate comparator.

CompoundTarget VirusCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compound HIV-1 (R5-tropic)>1000.05>2000
Maraviroc (Control) HIV-1 (R5-tropic)>1000.002>50000
Oseltamivir Carboxylate (Control) Influenza A (H1N1)>10000.015>66000

Note: The data presented for this compound is hypothetical for illustrative purposes. The data for control drugs are representative values from the literature.[12]

Data_Analysis_Flow cluster_inputs Experimental Outputs cluster_calculation Therapeutic Window Assessment cluster_decision Candidate Prioritization CC50_val CC50 Value (from Cytotoxicity Assay) calculate_SI Calculate Selectivity Index SI = CC50 / EC50 CC50_val->calculate_SI EC50_val EC50 Value (from Antiviral Assay) EC50_val->calculate_SI decision SI ≥ 10? calculate_SI->decision promising Promising Candidate (Proceed with further studies) decision->promising not_promising Low Potential (Re-evaluate or abandon) decision->not_promising

References

Navigating Early Stage Drug Discovery: A Lipinski's Rule of Five Comparative Analysis of 1-Cyclopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug development, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical early hurdle is ensuring the molecule possesses fundamental physicochemical properties conducive to becoming an orally active drug. Christopher Lipinski's Rule of Five (Ro5) emerged in 1997 as a foundational guideline to predict the oral bioavailability of a compound.[1][2] This rule provides a simple yet powerful framework by setting thresholds for key molecular properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME).[1][3]

This guide offers an in-depth analysis of 1-Cyclopropylpiperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry, through the lens of Lipinski's Rule of Five. By comparing its properties against a spectrum of molecules—from a simple structural analog to complex, blockbuster drugs—we will illustrate the practical application and nuanced interpretation of these pivotal rules for researchers and drug development professionals.

The Cornerstone of Druglikeness: Understanding Lipinski's Rule of Five

Lipinski's Rule of Five is not a rigid law but rather a set of heuristics that predict poor oral absorption or permeation.[4] The rule posits that a compound is more likely to be membrane permeable and easily absorbed if it adheres to the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.[5]

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity (its ability to dissolve in fats, oils, and lipids). An optimal balance is required; if a molecule is too lipophilic, it may be poorly soluble in the aqueous environment of the gut.[5][6]

  • Hydrogen Bond Donors (HBD) ≤ 5: This is the count of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds.[3]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: This is the total count of nitrogen and oxygen atoms.[3]

A compound that violates more than one of these rules is predicted to have potential issues with oral bioavailability.[4]

Experimental Protocol: Computational Property Analysis

The determination of Lipinski's parameters for the compounds in this guide was performed using standard, validated computational methods. This in silico approach is a cornerstone of modern drug discovery, allowing for the rapid screening of large virtual libraries of molecules to prioritize candidates for synthesis and further testing.[7]

Methodology:

  • Structure Input: The 2D structure of each molecule, represented by its SMILES (Simplified Molecular Input Line Entry System) string, is input into cheminformatics software.

  • Property Calculation: Validated algorithms within the software, such as those found in the open-source RDKit module or commercial packages, calculate the key physicochemical properties.[8]

    • Molecular Weight (MW): Calculated from the molecular formula.

    • LogP: Typically calculated using a fragment-based method like XLogP3 or a whole-molecule approach. These methods sum the contributions of individual atoms or fragments to the overall lipophilicity.[6]

    • Hydrogen Bond Donors/Acceptors: The software identifies and counts the relevant functional groups (O-H, N-H for donors; N, O atoms for acceptors) based on predefined chemical rules.

  • Data Aggregation: The calculated properties are compiled and compared against the Lipinski's Rule of Five thresholds.

This computational workflow provides a reliable and efficient first pass filter for assessing the "druglikeness" of a compound before committing significant resources to laboratory synthesis.

Lipinski_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_evaluation Lipinski's Rule of Five Evaluation cluster_output Output Compound Candidate Compound (SMILES/Structure) Calc Calculate Physicochemical Properties (MW, LogP, HBD, HBA) Compound->Calc MW MW ≤ 500? Calc->MW LogP LogP ≤ 5? MW->LogP Pass Violations Count Violations MW->Violations Fail HBD HBD ≤ 5? LogP->HBD Pass LogP->Violations Fail HBA HBA ≤ 10? HBD->HBA Pass HBD->Violations Fail HBA->Violations Pass HBA->Violations Fail Decision Assess Oral Bioavailability Risk Violations->Decision

Caption: Workflow for Lipinski's Rule of Five analysis.

Comparative Analysis

To contextualize the properties of this compound, we compare it to its parent scaffold (Piperidin-4-ol), a well-known orally active drug that passes all rules (Aspirin), and a blockbuster drug known to violate the rules yet still achieve oral bioavailability (Atorvastatin).

CompoundStructureMolecular Weight (Da)LogPH-Bond DonorsH-Bond AcceptorsViolationsRo5 Prediction
This compound C8H15NO141.21~0.8120 Pass
Piperidin-4-ol C5H11NO101.15-0.3220 Pass
Aspirin C9H8O4180.161.19140 Pass
Atorvastatin (Lipitor®) C33H35FN2O5558.64.46 - 5.68461-2 Fail

Note: Data for comparator molecules were sourced from publicly available chemical databases.[5][9][10]

Discussion

This compound: A Promising Profile

The analysis reveals that this compound comfortably adheres to all criteria of Lipinski's Rule of Five. Its molecular weight (141.21 Da) is well below the 500 Da threshold, suggesting ease of passive diffusion. The calculated LogP of approximately 0.8 indicates a balanced lipophilicity, which is favorable for both solubility in the gastrointestinal tract and permeability across cell membranes. Furthermore, with only one hydrogen bond donor and two acceptors, it falls significantly under the limits of 5 and 10, respectively. This profile suggests that this compound has a low risk of poor oral bioavailability and possesses a "drug-like" foundation upon which further optimization could be built.

Context from Comparators

  • Piperidin-4-ol: The parent scaffold also easily passes the Ro5. The addition of the cyclopropyl group to the nitrogen in our target molecule increases both the molecular weight and the lipophilicity (LogP from -0.3 to ~0.8). This demonstrates a common strategy in medicinal chemistry where small alkyl groups are added to modulate a molecule's properties while staying within the desirable physicochemical space.

  • Aspirin: As a classic example of a successful oral drug, Aspirin's parameters (MW=180.16, LogP=1.19, HBD=1, HBA=4) serve as a benchmark for a compound with excellent druglikeness characteristics.[5][10] this compound shares a similarly favorable profile.

  • Atorvastatin: The case of Atorvastatin is particularly instructive. It violates the molecular weight rule (558.6 Da) and, depending on the calculation method, can also violate the LogP rule.[9][11] Despite this, it is an effective and widely used oral medication. This highlights a critical teaching point: Lipinski's Rule of Five is a guideline for passive diffusion, not an absolute determinant of success.[4][12] The bioavailability of molecules that fall "Beyond the Rule of Five" (bRo5) can be influenced by other factors, such as active transport mechanisms, which the rule does not account for.[2]

Conclusion

The Lipinski's Rule of Five analysis strongly supports the potential of this compound as a viable scaffold for the development of orally active drugs. It possesses a physicochemical profile that is highly favorable for passive absorption, as demonstrated by its full compliance with the Ro5 criteria. While this analysis is a critical first step, it is essential to recognize it as part of a broader drug discovery cascade. Subsequent stages must involve experimental validation of its solubility, permeability, metabolic stability, and ultimately, its efficacy and safety. The favorable Ro5 profile of this compound provides a solid, data-driven rationale for advancing this compound to these more resource-intensive stages of investigation.

References

A Senior Application Scientist's Guide to Assessing the Oral Bioavailability of Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Quest for Oral Bioavailability

The piperidine ring is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical properties, such as improved solubility and the ability to form key interactions with biological targets.[1][3] However, the journey from a promising piperidine-containing lead compound to an orally bioavailable drug is fraught with challenges. Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical determinant of a drug's success, influencing its efficacy, safety, and patient compliance.[4][5][6]

This guide provides a comprehensive framework for assessing the oral bioavailability of novel piperidine compounds. We will move beyond a mere listing of protocols to delve into the causality behind experimental choices, ensuring a robust and self-validating assessment strategy. We will compare two hypothetical novel piperidine compounds, Compound A and Compound B , against the well-characterized piperidine-containing drug, Loperamide , a peripherally acting μ-opioid receptor agonist known for its low oral bioavailability due to high first-pass metabolism.

The Triad of Oral Bioavailability Assessment: Permeability, Metabolism, and In Vivo Confirmation

The assessment of oral bioavailability hinges on a triad of key factors:

  • Intestinal Permeability: The ability of the compound to cross the intestinal epithelium.

  • Metabolic Stability: The compound's susceptibility to breakdown by metabolic enzymes, primarily in the liver (first-pass metabolism).

  • In Vivo Pharmacokinetics: The ultimate confirmation of how the compound behaves in a living organism.

Our assessment strategy will systematically investigate each of these pillars.

Experimental Workflow for Assessing Oral Bioavailability

The following diagram illustrates the integrated workflow for evaluating the oral bioavailability of our novel piperidine compounds.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Decision A Compound Synthesis (Compound A & B) B PAMPA (Passive Permeability) A->B Initial Permeability Screen C Caco-2 Assay (Active Transport & Efflux) A->C Detailed Permeability & Efflux D Liver Microsomal Stability (Metabolic Stability) A->D Metabolic Liability Screen B->C Inform Caco-2 design E Rodent Pharmacokinetic Study (Oral & IV Dosing) C->E Candidates for In Vivo D->E Candidates for In Vivo F Comparative Analysis (vs. Loperamide) E->F Generate PK Parameters G Lead Optimization F->G Go/No-Go Decision

Caption: Integrated workflow for assessing the oral bioavailability of novel piperidine compounds.

Part 1: Intestinal Permeability Assessment

A compound's ability to permeate the intestinal barrier is the first crucial step in oral absorption. We employ a tiered approach, starting with a high-throughput, cell-free assay to assess passive diffusion, followed by a more complex, cell-based assay that recapitulates both passive and active transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience: The PAMPA is a cost-effective, high-throughput initial screen for passive permeability.[7][8] It models the lipidic barrier of the intestinal epithelium, providing a rapid assessment of a compound's ability to diffuse across a membrane.[9] This assay is particularly useful for ranking a series of compounds early in discovery, weeding out those with poor intrinsic permeability.[7]

Trustworthiness: A self-validating PAMPA includes high and low permeability control compounds. Consistent performance of these controls validates the integrity of the artificial membrane and the overall assay performance on a given day.

Detailed Step-by-Step Protocol: PAMPA
  • Preparation of the Lipid Membrane: A solution of 2% (w/v) lecithin in dodecane is prepared.

  • Coating the Donor Plate: 5 µL of the lipid solution is added to each well of a 96-well filter donor plate and allowed to impregnate the filter for 5 minutes.

  • Preparation of Donor Solutions: Test compounds (Compound A, Compound B) and controls (Loperamide, high/low permeability standards) are dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.

  • Preparation of the Acceptor Plate: A 96-well acceptor plate is filled with 300 µL of the same buffer solution per well.

  • Assembling the PAMPA "Sandwich": The donor plate is carefully placed on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

  • Incubation: The "sandwich" is incubated at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, the plates are separated. The concentrations of the compounds in both the donor and acceptor wells are determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the filter, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

Expertise & Experience: The Caco-2 assay is the gold standard for in vitro prediction of human intestinal absorption.[10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[11][12][13] This assay provides a more comprehensive picture of permeability by assessing both passive diffusion and active transport, including efflux.[12][13]

Trustworthiness: The integrity of the Caco-2 monolayer is paramount. This is validated by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A consistent TEER value indicates a healthy, intact monolayer. Furthermore, running known P-gp substrates (like Loperamide) and inhibitors (like Verapamil) confirms the activity of efflux transporters.[12]

Detailed Step-by-Step Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: TEER values are measured for each well. Only monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²) are used.

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B) Transport: The test compound (10 µM) is added to the apical (donor) side, and the appearance of the compound on the basolateral (receiver) side is monitored over time (e.g., 2 hours).

    • Basolateral to Apical (B-A) Transport: The test compound (10 µM) is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is monitored.

  • Efflux Assessment: The A-B transport experiment is repeated in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil) to determine if the compound is a substrate for this efflux pump.

  • Sample Analysis: Samples are collected from the donor and receiver compartments at specified time points and analyzed by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp (A-B) = (dQ/dt) / (A * C0)

    • Papp (B-A) = (dQ/dt) / (A * C0)

    • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

Part 2: Metabolic Stability Assessment

High permeability is futile if the compound is rapidly metabolized by the liver before it can exert its therapeutic effect. The liver microsomal stability assay is a standard in vitro method to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[14][15][16]

Liver Microsomal Stability Assay

Expertise & Experience: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[16][17] By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[16] This provides an estimate of the intrinsic clearance (Clint), a key parameter for predicting hepatic clearance in vivo.[14][15]

Trustworthiness: The assay's validity is ensured by including positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin). A "-NADPH" control, where the essential cofactor is omitted, is crucial to confirm that the observed compound depletion is due to enzymatic metabolism and not non-specific binding or degradation.[18]

Detailed Step-by-Step Protocol: Liver Microsomal Stability Assay
  • Preparation of Incubation Mixture: A master mix containing pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4) is prepared.

  • Initiation of Reaction: The test compounds (Compound A, Compound B, and Loperamide) are added to the microsomal suspension at a final concentration of 1 µM. The reaction is initiated by adding NADPH (1 mM final concentration).

  • Time Course Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of the compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k

    • The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Part 3: Comparative Analysis of Novel Piperidine Compounds

The data from the in vitro assays are now used to compare our hypothetical compounds against the benchmark, Loperamide.

Comparative Data Table
ParameterLoperamide (Benchmark)Compound ACompound BInterpretation
PAMPA Papp (10-6 cm/s) 8.515.22.1Compound A has high passive permeability; Compound B has low.
Caco-2 Papp (A-B) (10-6 cm/s) 0.512.81.8Compound A shows good absorption. Compound B's absorption is low.
Caco-2 Papp (B-A) (10-6 cm/s) 5.513.52.0High B-A for Loperamide indicates significant efflux.
Efflux Ratio (ER) 11.01.051.1Loperamide is a strong P-gp substrate. Compounds A & B are not.
Liver Microsomal t1/2 (min) < 545> 60Loperamide is rapidly metabolized. Compound A is moderately stable. Compound B is highly stable.
Predicted Oral Bioavailability LowModerate to HighLow to ModerateCompound A is promising. Compound B's low permeability is a concern.
Interpretation of Results
  • Loperamide: As expected, Loperamide shows good passive permeability in the PAMPA but very low absorptive transport in the Caco-2 assay, coupled with a high efflux ratio. This confirms it is a P-gp substrate. Its rapid metabolism in liver microsomes further explains its low oral bioavailability.

  • Compound A: This compound is a promising candidate. It exhibits high passive and active permeability with no significant efflux. Its metabolic stability is moderate, suggesting it will have a reasonable residence time in the body.

  • Compound B: While highly stable metabolically, Compound B's poor permeability in both PAMPA and Caco-2 assays is a significant hurdle for oral absorption.

Part 4: The Crucial Step - In Vivo Pharmacokinetic Studies

While in vitro assays are invaluable for screening and mechanistic understanding, the definitive assessment of oral bioavailability requires in vivo studies.[4][19] A rodent pharmacokinetic (PK) study is typically the next step for a promising candidate like Compound A.

Rodent Pharmacokinetic Study Design

Expertise & Experience: A crossover study design is often employed where the same group of animals receives the drug via both intravenous (IV) and oral (PO) routes, with a washout period in between.[20] The IV dose provides the benchmark for 100% bioavailability, allowing for the calculation of absolute oral bioavailability from the PO dose.

Trustworthiness: The study's integrity relies on a robust bioanalytical method for quantifying the drug in plasma, which must be validated for accuracy, precision, and sensitivity. The health and handling of the animals are also critical for reliable data.

Workflow for a Rodent PK Study

G A Acclimatize Animals (e.g., Sprague-Dawley rats) B Group 1: IV Administration (e.g., 1 mg/kg) A->B C Group 2: Oral Gavage (e.g., 10 mg/kg) A->C D Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) B->D H Washout Period B->H Crossover C->D C->H Crossover E Plasma Preparation D->E F LC-MS/MS Bioanalysis E->F G Pharmacokinetic Modeling (Calculate AUC, Cmax, Tmax, F%) F->G H->B Crossover H->C Crossover

Caption: A typical crossover design for a rodent pharmacokinetic study.

Calculation of Oral Bioavailability (F%)

Absolute oral bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for oral and IV administration, adjusted for the dose:

F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Conclusion: A Data-Driven Path to Orally Bioavailable Piperidine Drugs

The assessment of oral bioavailability is a multi-faceted process that requires a logical, data-driven approach. By integrating high-throughput in vitro screens like PAMPA with more biologically relevant assays such as Caco-2 permeability and liver microsomal stability, researchers can build a comprehensive profile of a novel piperidine compound's potential. This tiered approach allows for the early identification of liabilities, such as poor permeability or high metabolic clearance, enabling medicinal chemists to make informed decisions for lead optimization. Ultimately, well-designed in vivo pharmacokinetic studies provide the definitive measure of oral bioavailability, paving the way for the development of safe and effective oral medicines built upon the versatile piperidine scaffold.

References

The Halogen Advantage: A Comparative Analysis of Piperidinol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity and Structure-Property Relationships

In the landscape of modern medicinal chemistry, the piperidinol scaffold stands as a privileged structure, forming the core of numerous clinically successful drugs.[1][2] Its inherent conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an attractive starting point for the design of novel therapeutics targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs) and enzymes.[2][3] A key strategy employed to refine the pharmacological profile of piperidinol-based compounds is halogenation. The introduction of halogen atoms—most commonly fluorine, chlorine, or bromine—can profoundly influence a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[4]

This guide provides a comprehensive comparative analysis of halogenated versus non-halogenated piperidinol analogs, offering researchers, scientists, and drug development professionals a deeper understanding of the nuanced effects of this critical structural modification. We will delve into the causal relationships behind the observed differences in biological activity and drug-like properties, supported by experimental data and detailed protocols.

The Rationale for Halogenation: More Than Just a Bulky Group

The decision to introduce a halogen into a drug candidate is a strategic one, aimed at modulating several key parameters to enhance its therapeutic potential. Halogenation can lead to improved metabolic stability, increased binding affinity for the target receptor, and enhanced membrane permeability.[4] These effects stem from the unique electronic and steric properties of halogen atoms. For instance, the high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility.[5] Furthermore, halogens can participate in halogen bonding, a non-covalent interaction with Lewis bases that can contribute to ligand-receptor stabilization.

Comparative Analysis: Unveiling the Impact of Halogenation

To illustrate the tangible effects of halogenation on the piperidinol scaffold, we will examine key performance parameters, drawing upon data from comparative studies.

Physicochemical Properties

The introduction of halogens can significantly alter the lipophilicity of a compound, which in turn affects its solubility, permeability, and plasma protein binding. Generally, halogenation increases lipophilicity, with the effect being more pronounced with larger halogens like bromine and iodine. This increased lipophilicity can enhance a drug's ability to cross biological membranes, a desirable trait for oral bioavailability and CNS penetration.[6] However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolism, highlighting the need for a balanced approach.

PropertyNon-Halogenated AnalogHalogenated Analog (e.g., Fluoro)Rationale for Change
Lipophilicity (LogP) LowerHigherHalogens are more lipophilic than hydrogen atoms.
Aqueous Solubility HigherLowerIncreased lipophilicity generally leads to decreased aqueous solubility.
pKa (of piperidine N) HigherLowerThe electron-withdrawing effect of the halogen can decrease the basicity of the piperidine nitrogen.
Pharmacodynamics: Receptor Binding and Functional Activity

The ultimate goal of many drug discovery programs is to design a ligand that binds to its target with high affinity and selectivity, and elicits the desired functional response (e.g., agonist or antagonist activity). Halogenation can be a powerful tool to achieve this.

A study on a series of arylpiperazin-1-yl-ethyl-benzimidazoles, a scaffold with some structural similarities to certain piperidinol analogs, demonstrated that halogenation can significantly impact receptor binding affinity. For instance, substitution with bromine was found to greatly increase the affinity for D2 and 5-HT2A receptors, while chlorine had a less remarkable effect.[3] This suggests that the nature of the halogen and its position on the molecule are critical determinants of its effect on receptor interaction.

CompoundHalogen SubstitutionReceptor Ki (nM)Functional Activity
Analog A None50Partial Agonist
Analog B 4-Fluoro15Full Agonist
Analog C 4-Chloro25Partial Agonist
Analog D 4-Bromo10Full Agonist

This table presents hypothetical data for illustrative purposes, based on general trends observed in medicinal chemistry.

The observed changes in binding affinity and functional activity upon halogenation can be attributed to a combination of factors, including:

  • Direct interaction with the receptor: Halogen atoms can form favorable interactions, such as halogen bonds, with specific amino acid residues in the binding pocket.

  • Conformational effects: The steric bulk of a halogen can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable binding pose.

  • Modulation of electronic properties: Changes in the electronic distribution of the molecule due to the electronegativity of the halogen can affect key interactions with the receptor.

Pharmacokinetics: ADME Profile

A drug's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its efficacy and safety. Halogenation can have a profound impact on each of these processes.

Metabolic Stability: One of the most common reasons for introducing a halogen, particularly fluorine, is to block sites of metabolism. By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the C-F bond, being stronger than a C-H bond, can resist enzymatic degradation by cytochrome P450 enzymes. However, the effect of halogenation on metabolic stability is not always straightforward. A study on fluorinated N-alkyl-substituted piperidine-2-carboxamides found that the fluorinated derivatives were more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity.[7]

CompoundHalogenationHalf-life in HLM (min)
Piperidinol X None30
Piperidinol Y 4-Fluoro on phenyl ring65
Piperidinol Z 3-Bromo on phenyl ring45

This table presents hypothetical data for illustrative purposes.

Permeability: As mentioned earlier, the increased lipophilicity associated with halogenation can enhance a compound's permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier. This is often assessed using in vitro models like the Caco-2 cell permeability assay.

CompoundHalogenationCaco-2 Permeability (Papp, 10⁻⁶ cm/s)
Analog 1 None2.5
Analog 2 4-Fluoro8.1

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

To ensure the scientific integrity of a comparative study, it is essential to employ validated and reproducible experimental protocols. Below are detailed methodologies for key assays discussed in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (halogenated or non-halogenated piperidinol analog).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a phosphate buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Caco-2 Permeability Assay

This assay evaluates the permeability of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.

Protocol:

  • Cell Culture: Culture Caco-2 cells on a semi-permeable membrane in a Transwell® plate for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Assay Initiation: Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At specific time intervals, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess the involvement of active efflux transporters.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_evaluation Comparative Evaluation Piperidinol_Core Piperidinol_Core Halogenation_Reagent Halogenation_Reagent Non_Halogenated_Analog Non_Halogenated_Analog Piperidinol_Core->Non_Halogenated_Analog Standard Synthesis Halogenated_Analog Halogenated_Analog Halogenation_Reagent->Halogenated_Analog Halogenation Physicochemical_Properties Physicochemical_Properties Non_Halogenated_Analog->Physicochemical_Properties Pharmacodynamics Pharmacodynamics Non_Halogenated_Analog->Pharmacodynamics Pharmacokinetics Pharmacokinetics Non_Halogenated_Analog->Pharmacokinetics Halogenated_Analog->Physicochemical_Properties Halogenated_Analog->Pharmacodynamics Halogenated_Analog->Pharmacokinetics G Drug_Candidate Drug_Candidate Absorption Absorption Drug_Candidate->Absorption ADME ADME Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Metabolism->Excretion

References

Comparative Efficacy of Piperidine Derivatives Against Drug-Resistant Viral Strains: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless evolution of viral pathogens presents one of the most significant challenges in modern medicine, with the emergence of drug-resistant strains capable of rendering established antiviral therapies ineffective. Viruses such as Human Immunodeficiency Virus (HIV), Influenza, and Coronaviruses continuously adapt, necessitating a robust pipeline of novel therapeutics with diverse mechanisms of action. The piperidine heterocycle has emerged as a "privileged scaffold" in medicinal chemistry—a core molecular structure that is recurrent in successful pharmaceutical agents. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal foundation for designing potent and selective inhibitors.

While specific derivatives such as 1-Cyclopropylpiperidin-4-ol are noted for their potential as antagonists of the CCR5 co-receptor, a key target for preventing HIV-1 entry, this guide will explore the broader class of piperidine-based compounds.[1] Extensive research has demonstrated the remarkable versatility of this scaffold in generating potent agents against a wide array of drug-resistant viral strains, targeting multiple phases of the viral lifecycle. This guide synthesizes key experimental findings, compares the efficacy of various derivatives against resistant strains, and provides the technical framework necessary for researchers in the field.

Targeting the Viral Lifecycle: Diverse Mechanisms of Piperidine Antivirals

Piperidine derivatives have been successfully engineered to inhibit viral replication at nearly every critical step. Their structural versatility allows for precise targeting of distinct viral proteins, a key strategy for overcoming resistance, as mutations conferring resistance to one class of drug may not affect the binding of another.

The primary mechanisms of action for piperidine-based antivirals include:

  • HIV Reverse Transcriptase Inhibition: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, disrupting the conversion of viral RNA to DNA. Piperidine-linked compounds have shown exceptional potency against common NNRTI-resistant mutants.[2][3][4]

  • HIV Protease Inhibition: HIV protease is essential for cleaving viral polyproteins into functional enzymes and structural proteins. Piperidine moieties can be incorporated as flexible P2 ligands in protease inhibitors, enabling them to maintain binding affinity even with mutations in the enzyme's active site that confer resistance to established drugs like Darunavir (DRV).[5][6]

  • HIV Entry Inhibition: This category includes compounds that block the virus from entering host cells.

    • CCR5 Antagonism: As exemplified by the this compound scaffold, some derivatives block the CCR5 co-receptor, which macrophage-tropic HIV-1 strains use to enter T-cells.[1]

    • CD4 Mimicry: More complex piperidine compounds can act as small-molecule CD4 mimetics (CD4mc). These molecules bind to the viral envelope glycoprotein gp120, inducing conformational changes that prematurely expose vulnerable epitopes, sensitizing infected cells to elimination by the host's immune system via antibody-dependent cellular cytotoxicity (ADCC).[7]

  • Influenza Entry/Fusion Inhibition: The influenza hemagglutinin (HA) protein mediates viral entry. 4-aminopiperidine derivatives have been developed as potent HA-targeted entry inhibitors that block the fusion of the viral and endosomal membranes.[8][9]

  • Coronavirus Protease Inhibition: The SARS-CoV-2 main protease (Mpro) is a critical enzyme for viral replication. 1,4,4-Trisubstituted piperidines have been identified as a novel class of non-covalent Mpro inhibitors.[10][11]

G cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Polyproteins Viral Polyproteins Viral_DNA->Polyproteins Transcription & Translation Proteins Mature Viral Proteins Polyproteins->Proteins Protease Cleavage Viral_Assembly Viral Assembly & Budding Proteins->Viral_Assembly Virus Virus Virus->Viral_RNA Entry & Uncoating NNRTI NNRTIs NNRTI->Viral_RNA PI Protease Inhibitors PI->Polyproteins Inhibit EntryI Entry Inhibitors (CCR5 Antagonists, HA Blockers) EntryI->Virus Block CD4mc CD4 Mimetics CD4mc->Virus G SAR modifications determine efficacy. cluster_sar Structure-Activity Relationship (SAR) Core Piperidine Scaffold R1 R1 Group (e.g., Quinoline) R2 R2 Group (e.g., N-substituent) R3 Linker (e.g., Ether) Activity Antiviral Potency & Resistance Profile R1->Activity Modifies Target Binding R2->Activity Impacts Solubility & PK R3->Activity Critical for Activity G A 1. Prepare Serial Dilutions of Test & Control Compounds C 3. Add Compounds to Cells A->C B 2. Seed MT-4 Cells in 96-well Plates B->C D 4. Infect Cells with HIV-1 (Control wells are mock-infected) C->D E 5. Incubate for 4-5 Days at 37°C, 5% CO₂ D->E F 6. Collect Supernatant E->F G 7. Perform Colorimetric Reverse Transcriptase (RT) Assay F->G H 8. Measure Absorbance & Calculate EC₅₀ G->H

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Cyclopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Cyclopropylpiperidin-4-ol. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework grounded in chemical safety principles. By understanding the causality behind each step, you can ensure a self-validating system of safety and compliance within your laboratory.

Disclaimer: As of the writing of this guide, a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. The following procedures are therefore based on the known hazards associated with the piperidine chemical class and general principles of hazardous waste management.[1] It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in proper disposal is a thorough understanding of the material's potential hazards. The structure of this compound contains a piperidine ring, which is the primary basis for our hazard assessment. Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[2] Therefore, all waste containing this compound must be treated as hazardous.

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the Environmental Protection Agency (EPA).[3] Waste is broadly classified by its characteristics (ignitability, corrosivity, reactivity, toxicity) and by its presence on specific lists (F, K, P, or U).[3][4][5]

Waste Classification for this compound:

  • Corrosivity: Piperidines are alkaline and can be corrosive, capable of causing severe skin burns and eye damage.[6] Solutions containing this compound may have a high pH.

  • Toxicity: Piperidine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[7]

  • Ignitability: While this compound is a solid, related piperidines can be flammable liquids. Contamination with flammable solvents during experimental use is common and must be considered.

Based on these characteristics, this compound waste is classified as hazardous chemical waste .

Hazard ProfileDescriptionPrimary Mitigation & Disposal Consideration
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[6]Handle in a certified chemical fume hood, use appropriate Personal Protective Equipment (PPE), and dispose of as hazardous waste. Do not discard down the drain or in general trash.
Corrosivity Potential to cause severe skin burns and serious eye damage.[6]Wear chemical-resistant gloves, eye protection, and a lab coat. Segregate waste from acids and other incompatible materials.
Environmental Hazard Potential to harm aquatic life and ecosystems if released improperly.All waste must be collected in sealed, labeled containers for disposal by a licensed hazardous waste contractor. Do not release to the environment.[8]

Part 2: Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling this compound and its associated waste streams.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[7]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: All handling of this compound, especially when generating dust or aerosols, must occur within a certified chemical fume hood to prevent inhalation.[10]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance.

Experimental Workflow & Disposal Decision Tree

The following diagram illustrates the critical decision points from chemical use to final disposal.

G cluster_0 In-Lab Process cluster_1 Waste Generation & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A Handling this compound (Requires Full PPE in Fume Hood) B Experiment Complete A->B C Generated Waste Stream B->C D Solid Waste (Contaminated PPE, Weigh Boats, Wipes) C->D E Liquid Waste (Reaction Mixtures, Solvents) C->E F Sharps Waste (Contaminated Needles, Pipettes) C->F G Place in Dedicated, Compatible, & Sealed Hazardous Waste Container D->G E->G F->G H Label Container: 'HAZARDOUS WASTE' Full Chemical Name Associated Hazards G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Arrange Pickup by Licensed Hazardous Waste Contractor I->J

Caption: Disposal workflow for this compound waste.

Waste Segregation

Immediately upon generation, waste must be segregated based on its physical state. Never mix different waste streams.

  • Solid Waste: This includes contaminated personal protective equipment (gloves, shoe covers), absorbent pads, weigh paper, and empty stock bottles.

    • Protocol: Place these items into a dedicated solid hazardous waste container lined with a heavy-duty plastic bag.[11] Ensure the container is clearly labeled for this waste stream.

  • Liquid Waste: This includes reaction mixtures, leftover solutions, and solvent rinses.

    • Protocol: Collect all liquid waste in a dedicated, compatible liquid hazardous waste container.[1] Do not mix with other waste streams, particularly acids or strong oxidizing agents, to prevent violent reactions.[6] The container must have a secure, screw-on cap.

  • Sharps Waste: Needles, syringes, glass pipettes, and broken glassware contaminated with this compound are considered hazardous sharps.

    • Protocol: Place these items immediately into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[1]

Containerization and Labeling

Proper container management is critical for safety and compliance.

  • Container Selection: Use containers made of materials compatible with the chemical and any associated solvents. High-density polyethylene (HDPE) is a common choice. The container must be in good condition with no leaks or cracks.

  • Labeling: All hazardous waste containers must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE".[12]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas on the primary label.[1]

    • A clear list of all chemical constituents in the container, including solvents.

    • The appropriate hazard identification (e.g., Toxic, Corrosive).

Temporary Storage

Waste containers must be stored safely pending pickup by disposal professionals.

  • Location: Keep hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, away from general traffic, and provide secondary containment to capture any potential leaks.[1]

  • Container Status: Keep the hazardous waste container securely sealed when not in use.[1] Do not overfill containers; allow for at least 10% headspace to accommodate expansion.

Spill and Decontamination Procedures

Accidents require immediate and correct responses.

  • Spill Response:

    • Wearing appropriate PPE, cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand).[8]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.[7]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • General Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. Dispose of all cleaning materials (wipes, etc.) as solid hazardous waste.

Part 4: Final Disposal

Under no circumstances should this compound or its waste be disposed of in the general trash or poured down the sanitary sewer.[8][12]

  • Professional Disposal: The only acceptable method for the final disposal of this chemical waste is through a licensed hazardous waste disposal contractor.[1] These contractors are equipped to handle and treat the waste in accordance with all federal, state, and local regulations. The most common disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.

Contact your institution's EHS department to schedule a waste pickup. Ensure all containers are properly labeled and sealed before the scheduled collection time.

References

Navigating the Safe Handling of 1-Cyclopropylpiperidin-4-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work and the safety of our laboratory personnel are paramount. The novel compound 1-Cyclopropylpiperidin-4-ol, with its unique structural features—a cyclopropyl group attached to a piperidine ring and a hydroxyl group—presents a chemical profile that demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by examining data from structurally analogous compounds such as piperidine and 4-hydroxypiperidine, we can establish a comprehensive safety framework.

Understanding the Hazard Profile: An Evidence-Based Approach

The toxicological properties of this compound have not been fully investigated.[2] However, the piperidine moiety is a well-characterized structural alert. Piperidine itself is classified as a flammable liquid that is harmful if swallowed and toxic in contact with skin or if inhaled.[3] It is also known to cause severe skin burns and eye damage.[3] Similarly, 4-hydroxypiperidine is categorized as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Given these precedents, it is prudent to treat this compound with a high degree of caution, assuming it may exhibit similar hazardous properties.

Key Inferred Hazards:
  • Skin and Eye Irritation/Corrosion: Potential for causing irritation or severe burns upon contact.

  • Toxicity: Possible harm if ingested, inhaled, or absorbed through the skin.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[5]

PPE CategoryMinimum RequirementRecommended for High-Risk OperationsRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.[6]Chemical safety goggles and a face shield.To protect against splashes and airborne particles that could cause serious eye damage. A face shield offers a broader area of protection, especially when handling larger quantities or during procedures with a high splash potential.[7]
Hand Protection Disposable nitrile gloves.[6]Double-gloving with nitrile gloves or wearing chemically resistant gloves (e.g., neoprene or natural rubber).Nitrile gloves provide good initial protection against incidental contact.[6] For prolonged handling or in situations with a higher risk of immersion, more robust, chemically resistant gloves are necessary to prevent skin absorption.[8]
Body Protection A standard laboratory coat.[6]A chemically resistant apron over a lab coat.A lab coat protects personal clothing and skin from minor spills and contamination.[8] A chemically resistant apron provides an additional barrier against larger spills of potentially corrosive material.
Respiratory Protection Not generally required for small-scale use in a well-ventilated area.A NIOSH-approved respirator (e.g., an N95 for particulates or an organic vapor respirator).[2]If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, respiratory protection is crucial to prevent inhalation of the compound.[7]

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PPE_Decision_Workflow start Start: Handling This compound assess_procedure Assess Procedure: - Scale of work? - Potential for splash/aerosol? start->assess_procedure small_scale Small Scale & Minimal Splash/Aerosol Risk assess_procedure->small_scale Low Risk large_scale Large Scale or High Splash/Aerosol Risk assess_procedure->large_scale High Risk ventilation Adequate Ventilation? (e.g., Fume Hood) respirator_needed Is there a risk of inhalation (dust/aerosol)? ventilation->respirator_needed No min_ppe Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat ventilation->min_ppe Yes small_scale->ventilation enhanced_ppe Enhanced PPE: - Goggles & Face Shield - Double/Resistant Gloves - Chem-Resistant Apron large_scale->enhanced_ppe respirator_needed->min_ppe No respirator Add NIOSH-approved Respirator respirator_needed->respirator Yes end Proceed with Caution min_ppe->end enhanced_ppe->respirator_needed respirator->end

Caption: PPE Decision Workflow for this compound.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Handling:
  • Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control potential vapors or dust.

  • Pre-use Inspection: Before starting any procedure, ensure that all necessary PPE is readily available and in good condition.[9] Check that safety equipment, such as an eyewash station and safety shower, is accessible and operational.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles. Use appropriate tools (e.g., spatulas) to avoid direct contact.

  • In Solution: When working with solutions of the compound, be mindful of the solvent's hazards in addition to the solute's. Handle all transfers with care to prevent splashes.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[10] Always wash hands thoroughly after handling the compound, even if gloves were worn.

Emergency Procedures: Spill and Exposure Management

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

Spill Response:
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert nearby personnel and the laboratory supervisor.

  • Containment: If it is safe to do so, contain the spill by creating a dike around the spill's outer edges with an appropriate absorbent material (e.g., vermiculite, cat litter, or commercial spill pillows).[11]

  • Neutralization (if applicable): For spills of acidic or basic solutions of the compound, neutralization may be necessary. Use appropriate neutralizing agents, such as sodium bicarbonate for acids or citric acid for bases.[9]

  • Cleanup: Once the spill is absorbed, carefully scoop the material into a designated, labeled waste container.[11]

  • Decontamination: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.[12]

Exposure Protocol:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

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Spill_Response_Flowchart spill Spill Occurs assess_spill Assess Spill Size & Immediate Danger spill->assess_spill minor_spill Minor Spill (Manageable by lab personnel) assess_spill->minor_spill Minor major_spill Major Spill (Unmanageable or high hazard) assess_spill->major_spill Major don_ppe Don Appropriate PPE: - Goggles/Face Shield - Double Gloves - Apron/Lab Coat minor_spill->don_ppe evacuate Evacuate Area Immediately! major_spill->evacuate contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect Absorbed Material into Waste Container contain->cleanup decontaminate Decontaminate Spill Area with Soap and Water cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Document Incident dispose->end alert Alert Supervisor & Emergency Services evacuate->alert secure_area Secure the Area (Close doors, restrict access) alert->secure_area secure_area->end

Caption: Chemical Spill Response Flowchart.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of its life-cycle management in the laboratory. As a nitrogen-containing heterocyclic compound, it requires controlled disposal to prevent environmental contamination.

Waste Segregation and Collection:
  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, absorbent pads, and weighing papers, must be disposed of as hazardous waste.

Disposal Procedure:
  • Consult Institutional Guidelines: Follow your institution's specific hazardous waste disposal procedures. These are typically managed by the Environmental Health and Safety (EHS) office.

  • EPA Regulations: The disposal of this chemical waste will likely fall under the regulations of the Environmental Protection Agency (EPA).[13] Generators of hazardous waste are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs), with different regulatory requirements for each.[14]

  • Labeling: Ensure all waste containers are accurately and completely labeled with the contents, including the full chemical name and associated hazards.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while upholding the highest standards of laboratory safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.